Product packaging for 5-Ethylindole-3-carbaldehyde(Cat. No.:CAS No. 68742-29-0)

5-Ethylindole-3-carbaldehyde

Cat. No.: B3150353
CAS No.: 68742-29-0
M. Wt: 173.21 g/mol
InChI Key: LXKOWVABTZEEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethylindole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B3150353 5-Ethylindole-3-carbaldehyde CAS No. 68742-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-3-4-11-10(5-8)9(7-13)6-12-11/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKOWVABTZEEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295428
Record name 5-Ethyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68742-29-0
Record name 5-Ethyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68742-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole-3-carbaldehyde Scaffold

The indole-3-carbaldehyde framework is a cornerstone in medicinal chemistry and drug development. As a versatile synthetic intermediate, it serves as a precursor to a vast array of biologically active compounds, including tryptamines, anti-migraine agents, and anti-cancer therapeutics. The specific derivative, 5-Ethylindole-3-carbaldehyde, offers a lipophilic ethyl group at the 5-position of the indole ring, a modification that can significantly influence pharmacokinetic and pharmacodynamic properties such as receptor binding affinity and metabolic stability.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the practical synthesis of the key precursor, 5-ethylindole, and its subsequent formylation. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack and Reimer-Tiemann reactions, offering field-proven insights into experimental design, causality behind procedural steps, and comparative analysis to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Key Precursor: 5-Ethylindole

The most direct and common starting material for the synthesis of this compound is 5-ethylindole. While commercially available, its synthesis from more fundamental building blocks is often required for cost-effective, large-scale production. The Fischer indole synthesis is a robust and widely employed method for this transformation, starting from the readily available 4-ethylaniline.

The Fischer Indole Synthesis: Mechanism and Rationale

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by thermal cyclization and ammonia elimination. For the synthesis of 5-ethylindole, 4-ethylphenylhydrazine is reacted with acetaldehyde.

Core Mechanism:

  • Hydrazone Formation: 4-ethylphenylhydrazine reacts with acetaldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: A key electrocyclic reaction occurs where a new carbon-carbon bond is formed at the ortho position of the aromatic ring. This step is typically irreversible and is the driving force of the cyclization.

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.

The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is critical as it facilitates both the initial hydrazone formation and the subsequent cyclization cascade.

G cluster_0 Fischer Indole Synthesis Workflow A 4-Ethylaniline B 4-Ethylphenylhydrazine A->B Diazotization & Reduction D 4-Ethylphenylhydrazone B->D Condensation C Acetaldehyde C->D E [3,3]-Sigmatropic Rearrangement D->E Acid Catalyst (H+) F Cyclization & Aromatization E->F G 5-Ethylindole F->G -NH3

Caption: Workflow for the Fischer Synthesis of 5-Ethylindole.

Part 2: Formylation of 5-Ethylindole: Crafting the Aldehyde

With 5-ethylindole in hand, the next critical step is the introduction of a formyl (-CHO) group at the C3 position. The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The highest electron density is at the C3 position, making it the most nucleophilic and the preferred site of attack for most electrophiles.[2] Two classical and highly effective methods for this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

Method 1: The Vilsmeier-Haack Reaction (Preferred Route)

The Vilsmeier-Haack reaction is widely regarded as the most efficient and reliable method for synthesizing indole-3-carbaldehydes.[3] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] This method is favored for its high yields, excellent regioselectivity for the C3 position, and relatively mild conditions.[3][6]

Causality of Experimental Choices:

  • Reagent Formation: The reaction is initiated by cooling DMF to 0°C before the dropwise addition of POCl₃. This is a critical safety and efficiency step. The reaction between DMF and POCl₃ is highly exothermic; cooling prevents uncontrolled temperature spikes and degradation of the resulting Vilsmeier reagent (a chloroiminium salt).[7]

  • Electrophilic Attack: The electron-rich 5-ethylindole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs almost exclusively at the C3 position due to its higher electron density compared to other positions on the indole ring.[2][8]

  • Hydrolysis: The resulting iminium salt intermediate is stable until subjected to an aqueous workup. The addition of water hydrolyzes the iminium salt to the final aldehyde product.[5] This step is often performed under basic conditions to neutralize the acidic reaction mixture and facilitate product precipitation.[7]

G cluster_0 Vilsmeier-Haack Reaction Mechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR POCl3 POCl₃ POCl3->VR 0 °C Intermediate Iminium Salt Intermediate VR->Intermediate Electrophilic Attack at C3 Indole 5-Ethylindole Indole->Intermediate Product This compound Intermediate->Product H2O Aqueous Workup (H₂O) H2O->Product Hydrolysis

Caption: Key stages of the Vilsmeier-Haack formylation of 5-ethylindole.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis [7][9]

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask in an ice-salt bath to 0-5°C. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 5-ethylindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent solution over 1 hour.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40°C and stir for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Then, add a solution of sodium hydroxide (e.g., 30% w/v) dropwise until the solution is strongly alkaline (pH > 12). This hydrolyzes the intermediate and precipitates the product.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Method 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an alternative method for the formylation of electron-rich heterocycles like indoles.[1] The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[10] The key electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.

Causality of Experimental Choices:

  • Dichlorocarbene Generation: The strong base deprotonates chloroform to form the trichloromethyl anion (⁻CCl₃), which rapidly undergoes alpha-elimination to generate the highly reactive and electron-deficient dichlorocarbene.[10][11]

  • Electrophilic Attack: The indole, or more accurately its conjugate base (indolide anion) formed under the strongly basic conditions, attacks the dichlorocarbene. This attack also preferentially occurs at the electron-rich C3 position.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed during the aqueous work-up to yield the final aldehyde product.

  • Limitations: The Reimer-Tiemann reaction generally suffers from lower yields compared to the Vilsmeier-Haack method.[12] The strongly basic conditions and high temperatures can lead to side reactions, and the use of a biphasic solvent system can present mass transfer challenges.[12][13] In some heterocyclic systems, this reaction can lead to ring-expansion products, although this is less common for simple indoles.[12]

G cluster_0 Reimer-Tiemann Reaction Mechanism CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene NaOH Strong Base (NaOH) NaOH->Carbene α-elimination Intermediate Dichloromethyl Intermediate Carbene->Intermediate Electrophilic Attack at C3 Indole 5-Ethylindole Indole->Intermediate Product This compound Intermediate->Product H2O Aqueous Workup (H₂O) H2O->Product Hydrolysis

Caption: Key stages of the Reimer-Tiemann formylation of 5-ethylindole.

Detailed Experimental Protocol: Reimer-Tiemann Synthesis [14]

  • Reaction Setup: In a round-bottomed flask fitted with a reflux condenser and a mechanical stirrer, dissolve 5-ethylindole (1.0 eq.) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 40% w/v, excess).

  • Reagent Addition: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (2.5-3.0 eq.) dropwise over 45-60 minutes, maintaining the temperature and ensuring continuous reflux.

  • Reaction Progression: After the chloroform addition is complete, continue heating the mixture for an additional 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure. Dilute the remaining aqueous slurry with water and carefully acidify with dilute hydrochloric acid to pH 4-5.

  • Purification: The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Part 3: Comparative Analysis and Data Presentation

For researchers and process chemists, the choice of synthetic route is dictated by factors such as yield, purity, scalability, cost, and safety. The Vilsmeier-Haack reaction is overwhelmingly the superior choice for the C3-formylation of indoles.

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Typical Yield High to Excellent (85-95%)[9]Low to Moderate (often <50%)[12]
Regioselectivity Excellent for C3 positionGood for C3, but side products possible
Reaction Conditions Mild (0°C to 40°C)Harsher (60-70°C, strong base)
Reagents POCl₃ / DMF (moisture sensitive)CHCl₃ / NaOH (caustic)
Scalability Highly scalable and reliable[3]Challenging due to biphasic nature and exotherms[10]
Primary Electrophile Chloroiminium salt (Vilsmeier Reagent)Dichlorocarbene (:CCl₂)
Key Advantage High yield, high purity, reliabilityDoes not require anhydrous conditions
Key Disadvantage Requires anhydrous conditionsLow yields, harsh conditions

Conclusion

The synthesis of this compound is most efficiently achieved via a two-stage process: the synthesis of the 5-ethylindole precursor, followed by its regioselective formylation. While the Fischer indole synthesis provides a reliable route to the precursor, the Vilsmeier-Haack reaction stands out as the method of choice for the critical formylation step. Its operational simplicity, mild conditions, and consistently high yields make it an invaluable tool for laboratory research and industrial production. Understanding the mechanistic rationale behind each step—from the controlled formation of the Vilsmeier reagent to the final hydrolysis—is paramount for achieving optimal results and ensuring a self-validating, reproducible synthetic protocol. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their drug discovery and development pipelines.

References

A Guide to the Spectroscopic Characterization of 5-Ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Ethylindole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. While experimentally obtained spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and comparative data from closely related analogues, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of indole derivatives.

Introduction to this compound

This compound belongs to the indole family, a ubiquitous scaffold in natural products and pharmaceuticals. The presence of the ethyl group at the C5 position and the carbaldehyde at C3 imparts specific electronic and steric properties that influence its reactivity and spectroscopic behavior. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its role in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the aldehyde proton, the ethyl group protons, and the N-H proton of the indole. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) are summarized in Table 1 .

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-H~12.1broad singlet-The chemical shift of the N-H proton is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be downfield and broad due to hydrogen bonding.
CHO~9.9singlet-The aldehyde proton is highly deshielded and appears as a sharp singlet.
H2~8.3singlet-This proton at the C2 position is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift.
H4~8.0singlet-Due to the C5-ethyl substitution, this proton appears as a singlet.
H6~7.2doublet~8.5This proton is ortho to H7 and shows a characteristic doublet.
H7~7.4doublet~8.5This proton is ortho to H6 and shows a characteristic doublet.
-CH₂-~2.7quartet~7.6The methylene protons of the ethyl group are split by the adjacent methyl protons.
-CH₃~1.2triplet~7.6The methyl protons of the ethyl group are split by the adjacent methylene protons.

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related indole-3-carbaldehydes. For instance, the aldehyde proton in indole-3-carbaldehyde itself resonates around 9.92 ppm in DMSO-d₆.[1] The electron-donating nature of the ethyl group at C5 is expected to cause a slight upfield shift for the protons on the benzene ring compared to the unsubstituted parent compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2 .

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O~185.0The carbonyl carbon of the aldehyde is significantly downfield.
C2~139.0
C3~118.0
C3a~125.0
C4~123.0
C5~135.0This carbon is attached to the ethyl group.
C6~121.0
C7~112.0
C7a~137.0
-CH₂-~28.0
-CH₃~16.0

Rationale for Predictions: These predictions are extrapolated from data for substituted indole-3-carbaldehydes.[1] The chemical shift of the carbonyl carbon is consistently observed in the 185 ppm region for this class of compounds. The ethyl group's influence on the aromatic carbon shifts is estimated based on standard substituent effects.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands as detailed in Table 3 .

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3400-3200Medium, broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aldehyde)2850-2800 and 2750-2700Medium, two bands
C=O stretch (aldehyde)1670-1650Strong
C=C stretch (aromatic)1600-1450Medium to strong
C-N stretch1350-1250Medium

Basis of Predictions: These predictions are based on the known IR absorption frequencies of indole-3-carbaldehyde and its derivatives.[1][2] The strong carbonyl stretch is a key diagnostic peak. The N-H stretch will likely be a broad band due to intermolecular hydrogen bonding in the solid state.

Experimental Protocol for IR Spectroscopy

Workflow: ATR-IR Spectroscopy

Caption: Simplified workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

  • Molecular Ion (M⁺˙): m/z = 173. This corresponds to the molecular weight of the compound (C₁₁H₁₁NO).

  • [M-1]⁺: m/z = 172. Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.

  • [M-29]⁺: m/z = 144. This corresponds to the loss of the ethyl group (•C₂H₅) or the formyl group (•CHO).

  • [M-CH₃]⁺: m/z = 158. Loss of a methyl radical from the ethyl group via benzylic cleavage.

Justification: The predicted fragmentation pattern is based on the known mass spectra of related compounds such as 1-ethyl-1H-indole-3-carbaldehyde.[3] The stability of the indole ring suggests that the molecular ion will be relatively abundant.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

  • Predicted Exact Mass [M+H]⁺: 174.0919 (for C₁₁H₁₂NO⁺)

Experimental Protocol for Mass Spectrometry

Workflow: ESI-MS Analysis

Caption: General workflow for ESI-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and comparison with analogous structures, serve as a reliable reference for researchers working with this compound. The included experimental workflows offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. It is recommended that this predictive data be used as a guide for the interpretation of experimentally obtained spectra.

References

Foreword: The Strategic Importance of the Indole-3-Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Ethylindole-3-carbaldehyde Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Among its many functionalized forms, indole-3-carbaldehyde (I3A) stands out as a "privileged scaffold"—a molecular framework that is not only synthetically versatile but also capable of interacting with multiple biological targets to elicit a wide spectrum of therapeutic effects.[1][2] This guide focuses on a specific, rationally designed analogue: This compound . The introduction of an ethyl group at the C-5 position is a strategic modification intended to modulate the scaffold's physicochemical properties, primarily its lipophilicity. This can enhance membrane permeability, improve target engagement, and ultimately refine the compound's biological activity profile. By exploring the derivatives of this specific scaffold, we can delve into the nuanced interplay between chemical structure and biological function, offering a roadmap for researchers in drug discovery.

Synthetic Pathways and Derivative Generation

The power of the this compound scaffold lies in its synthetic accessibility and the reactivity of its core functional groups, which allow for the creation of extensive and diverse chemical libraries.

Core Synthesis: The Vilsmeier-Haack Reaction

The foundational this compound is typically synthesized from 5-ethylindole via the Vilsmeier-Haack reaction. This formylation reaction uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group at the electron-rich C-3 position of the indole ring.[3]

A Platform for Derivatization

Once the core scaffold is obtained, it serves as a launchpad for extensive chemical modifications. The primary points of diversification are the N-1 position of the indole ring and the C-3 carbaldehyde group. These modifications are crucial for tuning the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, which in turn govern its biological activity.

G cluster_0 Modification of C-3 Aldehyde cluster_1 Modification of N-1 Position cluster_2 Molecular Hybridization Core This compound Scaffold Schiff Schiff Bases Core->Schiff Condensation with R-NH2 Hydrazones Hydrazones Core->Hydrazones Condensation with R-NHNH2 Alkylation N-Alkylation Core->Alkylation Reaction with Alkyl Halides Triazoles Triazole Hybrids Core->Triazoles Click Chemistry or Cyclization Chalcones Chalcones Arylation N-Arylation Thiadiazoles Thiadiazole Hybrids

Caption: Synthetic diversification routes from the this compound core.

The Spectrum of Biological Activities

Derivatives of the indole-3-carbaldehyde scaffold have demonstrated a remarkable range of pharmacological effects. The 5-ethyl modification serves to fine-tune these activities, often enhancing potency and selectivity.

Anticancer Activity

The development of novel anticancer agents is a primary focus for I3A derivatives. These compounds exert their effects through multiple mechanisms, making them promising candidates for overcoming drug resistance.

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Several indole derivatives act as Vascular Disrupting Agents (VDAs) by binding to the colchicine site of β-tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, particularly in the endothelial cells lining tumor blood vessels.[4]

  • Enzyme and Receptor Inhibition: Derivatives have been designed as potent inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]

  • Signaling Pathway Modulation: Indole-based sulfonohydrazides have shown the ability to inhibit critical cell survival pathways like the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.[6]

G cluster_0 Cellular Effects Indole Indole-3-Carbaldehyde Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibits EGFR EGFR Signaling Indole->EGFR Inhibits PI3K PI3K/Akt Pathway Indole->PI3K Inhibits CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest EGFR->PI3K Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to CellCycleArrest->Apoptosis

Caption: Key anticancer mechanisms of indole-3-carbaldehyde derivatives.

Comparative Anticancer Activity Data

Compound ClassTarget Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of ActionReference
Indole-Sulfonohydrazide (5f)MCF-7 (Breast)13.2Apoptosis Induction[6]
Indole-Sulfonohydrazide (5f)MDA-MB-468 (Breast)8.2Apoptosis Induction[6]
Tyrphostin-Indole Hybrid (2a)MCF-7/Topo (Resistant Breast)0.10EGFR/Kinase Inhibition[5]
Tyrphostin-Ru Complex (3a)518A2 (Melanoma)0.6Kinase Inhibition[5]
Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is critical. I3A derivatives, particularly Schiff bases and hydrazones, have shown significant promise.

Spectrum of Activity:

  • Antibacterial: These compounds are active against a range of both Gram-positive (Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria.[7][8][9]

  • Antifungal: Potent activity has been observed against clinically relevant fungi, including Candida albicans and Aspergillus niger.[7][10] The parent compound, I3A, is known to have natural antifungal properties.[11]

Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase and the disruption of microbial cell membrane integrity.[10]

Comparative Antimicrobial Activity Data

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-Triazole Hybrid (3d)MRSA3.125Not Specified
Indole-Triazole Hybrid (3d)C. krusei3.125Not Specified
Indole Hydrazone (1a-1j)MRSA6.25 - 100Not Specified
Thiazolidine Derivative (5d)S. aureus37.9 - 113.8 (µM)Not Specified
Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. I3A derivatives have been developed to target these processes.

  • Anti-inflammatory Activity: Certain derivatives function as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[12] For example, an ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate derivative suppressed 5-LO product synthesis with an IC₅₀ of 0.23 µM.[12]

  • Antioxidant Activity: Many derivatives exhibit significant free-radical scavenging capabilities, which can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This activity is crucial for mitigating cellular damage caused by reactive oxygen species.[13]

Structure-Activity Relationships (SAR)

Understanding how specific structural changes affect biological activity is paramount for rational drug design.

  • C-5 Substitution: The nature of the substituent at the C-5 position is a critical determinant of activity. Halogenation (e.g., bromo, chloro) at this position has been shown to enhance antimicrobial potency.[8] An ethyl group, as in our core scaffold, increases lipophilicity, which can improve cell penetration and interaction with hydrophobic binding pockets in target proteins.

  • Aldehyde Group Modification: Converting the C-3 aldehyde into Schiff bases or hydrazones is a highly effective strategy.[7][14] The resulting imine (-C=N-) or hydrazone (-C=N-NH-) linkage extends the conjugated system and introduces new hydrogen bond donors/acceptors, allowing for novel interactions with biological targets.

  • N-1 Substitution: Alkylation or arylation at the indole nitrogen (N-1) can significantly impact activity. This modification can enhance potency by introducing additional van der Waals interactions or by blocking metabolic degradation at that site.

Standardized Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are self-validating, field-proven protocols for assessing the key biological activities of this compound derivatives.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base.

  • Reagent Preparation: Dissolve this compound (1 mmol) in absolute ethanol (20 mL). In a separate flask, dissolve the desired primary amine (e.g., 4-chloroaniline) (1 mmol) in absolute ethanol (10 mL).

  • Reaction Setup: Add the amine solution to the aldehyde solution with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol: Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

G cluster_0 MTT Assay Workflow A 1. Seed Cells Plate cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of This compound derivative. A->B C 3. Incubation Incubate for 48-72 hours to allow the compound to exert its effect. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. C->D E 5. Solubilize Formazan Remove media, add DMSO to dissolve the purple formazan crystals. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC50 Plot absorbance vs. concentration to determine the IC50 value. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a diverse and potent range of biological activities, particularly in the realms of oncology and infectious diseases. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research should focus on:

  • In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetics.

  • Mechanism Deconvolution: Employing advanced biochemical and molecular biology techniques to precisely identify the cellular targets and pathways modulated by these compounds.

  • Development of Hybrid Molecules: Continuing the strategy of molecular hybridization to create dual-action agents that can target multiple pathways simultaneously, a promising approach for overcoming drug resistance.

This guide provides a foundational understanding of the vast potential held within this specific class of indole derivatives, encouraging further exploration and innovation in the field of drug development.

References

5-Ethylindole-3-carbaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Ethylindole-3-carbaldehyde

Authored by a Senior Application Scientist

Abstract

The indole-3-carbaldehyde (I3A) scaffold is a cornerstone of significant biological activity, originating from the microbial metabolism of tryptophan and demonstrating a range of therapeutic potentials, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] While the parent molecule, I3A, is a known agonist of the Aryl Hydrocarbon Receptor (AhR), the specific mechanism of action for its derivatives, such as this compound, remains to be fully elucidated. This technical guide proposes a putative mechanism of action for this compound, grounded in the established pharmacology of the I3A scaffold. We hypothesize that the addition of an ethyl group at the 5-position modulates the affinity and efficacy of the molecule for the AhR, leading to a distinct profile of downstream cellular and immunological effects. This document provides a comprehensive framework for researchers, outlining a series of robust experimental protocols designed to systematically investigate and validate this proposed mechanism, from initial target engagement to cellular functional outcomes.

The Indole-3-Carbaldehyde Scaffold: A Foundation of Bioactivity

Indole-3-carbaldehyde (I3A) is a naturally occurring metabolite produced by gut microbiota from dietary tryptophan.[1][4] It has garnered significant attention for its role in maintaining intestinal homeostasis and its broader systemic effects. The primary mechanism attributed to I3A is its function as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][4] Activation of AhR by I3A in intestinal immune cells stimulates the production of Interleukin-22 (IL-22), which is crucial for mucosal reactivity and barrier integrity.[4] Furthermore, I3A has been shown to alleviate intestinal inflammation by inhibiting the NLRP3 inflammasome and reducing the production of reactive oxygen species (ROS).[1] Derivatives of the I3A scaffold have been synthesized and investigated for a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][5][6]

Proposed Mechanism of Action for this compound

We postulate that this compound retains the core mechanistic properties of its parent compound, I3A, acting as an agonist of the Aryl Hydrocarbon Receptor. The ethyl group at the 5-position is hypothesized to influence the molecule's lipophilicity and steric interactions within the AhR ligand-binding pocket, potentially altering its binding affinity, residence time, and subsequent downstream signaling efficacy compared to I3A.

The proposed signaling cascade is as follows:

  • Ligand Binding: this compound diffuses across the cell membrane and binds to the cytosolic AhR, which is part of a protein complex.

  • Nuclear Translocation: Upon binding, the AhR complex translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event initiates the transcription of a battery of target genes, including cytochrome P450 enzymes (e.g., CYP1A1), and immunomodulatory cytokines like IL-22.

  • Cellular Effects: The resulting changes in gene expression lead to the key downstream anti-inflammatory and antioxidant effects, such as the inhibition of the NLRP3 inflammasome pathway and the reduction of cellular ROS.

Proposed AhR Signaling Pathway for this compound Compound This compound AhR_complex AhR Complex (Hsp90, XAP2) Compound->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change AhR_ARNT AhR-ARNT Dimer Activated_AhR->AhR_ARNT Translocates & Dimerizes with ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (CYP1A1, IL-22, etc.) XRE->Target_Genes Initiates Downstream_Effects Anti-inflammatory & Antioxidant Effects Target_Genes->Downstream_Effects

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.

Experimental Framework for Mechanistic Validation

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. This section provides detailed protocols for key assays.

Part 1: In Vitro Target Engagement and Primary Activity

The initial and most critical step is to confirm direct interaction with and functional activation of the AhR.

Workflow_Part1 start Start: Synthesize/Obtain This compound exp1 Experiment 1.1 Competitive Binding Assay (Determine Affinity: Ki) start->exp1 exp2 Experiment 1.2 AhR Reporter Gene Assay (Measure Potency: EC50) start->exp2 exp1->exp2 exp3 Experiment 1.3 Target Gene Expression (qPCR) (Confirm Functional Activation) exp2->exp3 end Conclusion: Direct AhR Agonist? exp3->end

Caption: Experimental workflow for validating direct AhR target engagement.

Experiment 1.1: AhR Competitive Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the Aryl Hydrocarbon Receptor.

  • Methodology:

    • Prepare cytosolic extracts containing the AhR from a suitable source (e.g., guinea pig liver or AhR-overexpressing cells).

    • Incubate a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the cytosolic extract.

    • In parallel incubations, add increasing concentrations of unlabeled this compound (competitor).

    • After incubation to equilibrium, separate bound from free radioligand using a method like hydroxylapatite adsorption.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Parameter Description
Test Compound This compound
Positive Control TCDD (2,3,7,8-Tetrachlorodibenzodioxin) or I3A
Radioligand [³H]TCDD
Readout IC₅₀, Kᵢ (in nM or µM)

Experiment 1.2: AhR-Dependent Reporter Gene Assay

  • Objective: To quantify the functional potency (EC₅₀) of this compound in activating AhR-mediated transcription.

  • Methodology:

    • Culture a suitable cell line (e.g., human hepatoma HepG2 cells) that has been stably or transiently transfected with a luciferase reporter plasmid containing multiple XRE sites upstream of the luciferase gene.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a defined period (e.g., 18-24 hours). Include a vehicle control and a positive control (e.g., TCDD).

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize luciferase activity to total protein content or a co-transfected control plasmid (e.g., Renilla luciferase).

    • Plot the normalized luciferase activity against the log concentration of the compound and fit a dose-response curve to determine the EC₅₀.

Experiment 1.3: Target Gene Expression Analysis by qPCR

  • Objective: To confirm that this compound induces the expression of endogenous AhR target genes.

  • Methodology:

    • Treat a relevant cell line (e.g., Caco-2 intestinal epithelial cells or primary immune cells) with this compound at its EC₅₀ concentration for various time points (e.g., 4, 8, 24 hours).

    • Isolate total RNA from the cells using a standard method (e.g., TRIzol extraction).

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using primers specific for known AhR target genes (CYP1A1, CYP1B1, AHRR) and a housekeeping gene for normalization (e.g., GAPDH).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

Gene Target Function Expected Outcome
CYP1A1Xenobiotic metabolism, classic AhR targetSignificant upregulation
AHRRAhR Repressor, negative feedback loopSignificant upregulation
GAPDHHousekeeping gene (control)No change
Part 2: Cellular and Immunological Effects

Following confirmation of AhR agonism, the downstream functional consequences must be investigated.

Workflow_Part2 start Start: Confirmed AhR Agonist exp1 Experiment 2.1 NLRP3 Inflammasome Assay (Measure IL-1β Inhibition) start->exp1 exp2 Experiment 2.2 ROS Measurement (Quantify Antioxidant Effect) start->exp2 exp3 Experiment 2.3 Intestinal Barrier Assay (TEER) (Assess Barrier Integrity) start->exp3 end Conclusion: Demonstrates Anti-inflammatory & Protective Functions exp1->end exp2->end exp3->end

Caption: Workflow for investigating downstream cellular and immunological effects.

Experiment 2.1: NLRP3 Inflammasome Activation Assay

  • Objective: To determine if this compound can inhibit NLRP3 inflammasome activation, a key anti-inflammatory mechanism.[1]

  • Methodology:

    • Isolate bone marrow-derived macrophages (BMDMs) from mice.

    • Prime the BMDMs with Lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce NLRP3 inflammasome activation by adding ATP for 30-60 minutes.

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-1β in the supernatant using a specific ELISA kit.

    • Assess cell viability using an LDH assay to rule out cytotoxicity.

Experiment 2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To evaluate the antioxidant capacity of this compound.

  • Methodology:

    • Seed Caco-2 cells or another suitable cell line in a 96-well plate.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂ or LPS).

    • Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

    • Compare the fluorescence levels in compound-treated cells to those in cells treated with the stressor alone.

Experiment 2.3: Intestinal Epithelial Barrier Function Assay

  • Objective: To assess the ability of this compound to protect or enhance intestinal barrier function.

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and polarized monolayer.

    • Measure the basal Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.

    • Treat the cells from the basolateral side with an inflammatory stimulus (e.g., TNF-α) with or without co-treatment of this compound on the apical side.

    • Monitor TEER at regular intervals (e.g., 24, 48 hours) to assess barrier function. A decrease in TEER indicates compromised barrier integrity.

    • At the end of the experiment, monolayers can be fixed and stained for tight junction proteins (e.g., ZO-1, Occludin) via immunofluorescence to visualize barrier structure.

Summary and Data Interpretation

The successful execution of this experimental plan will provide a comprehensive profile of the mechanism of action for this compound.

Experiment Objective Key Readout Interpretation of Positive Result
1.1 Binding Assay Determine AhR affinityKᵢ valueThe compound directly binds to the Aryl Hydrocarbon Receptor.
1.2 Reporter Assay Measure functional potencyEC₅₀ valueThe compound is a functional agonist of AhR, capable of inducing gene transcription.
1.3 qPCR Confirm endogenous gene inductionFold-change in CYP1A1, AHRR mRNAThe compound activates the AhR pathway in a cellular context.
2.1 NLRP3 Assay Assess anti-inflammatory activity% Inhibition of IL-1β releaseThe compound exhibits anti-inflammatory properties by suppressing inflammasome activation.
2.2 ROS Measurement Evaluate antioxidant capacity% Reduction in ROSThe compound has direct or indirect antioxidant effects, likely downstream of AhR activation.
2.3 Barrier Function Assess gut epithelial protectionTEER values, tight junction protein localizationThe compound enhances or protects intestinal barrier integrity, a key therapeutic function.

A positive result across all these assays would provide strong evidence that this compound acts as an AhR agonist with potent anti-inflammatory, antioxidant, and gut barrier-protective functions, validating our central hypothesis.

Conclusion

While direct evidence for the mechanism of this compound is currently lacking, its structural similarity to the well-characterized AhR agonist indole-3-carbaldehyde provides a strong foundation for a proposed mechanism. The framework presented in this guide offers a logical and scientifically rigorous pathway for researchers to elucidate its molecular interactions and cellular effects. The confirmation of this compound as a potent AhR modulator would position it as a promising candidate for further preclinical and clinical development in the context of inflammatory bowel diseases, metabolic syndrome, and other conditions linked to gut dysbiosis and immune dysregulation.

References

From Ancient Remedies to Modern Therapeutics: A Technical Guide to the Discovery and Isolation of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] Their profound physiological activities have positioned them as a cornerstone of both traditional medicine and modern drug discovery. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and methodologies for the discovery and isolation of these valuable compounds. We will traverse the historical landscape of their discovery, delve into the intricacies of their biosynthesis, and present a detailed, field-proven guide to their extraction, purification, and structural elucidation, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability.

A Rich History: The Dawn of Indole Alkaloid Chemistry

The journey into the world of indole alkaloids began long before their chemical structures were understood. Ancient civilizations utilized plants and fungi containing these compounds for medicinal and ritualistic purposes. For instance, Rauvolfia serpentina, a source of the antihypertensive agent reserpine, has been used in India for over 3,000 years to treat snake bites and insanity.[1] Similarly, the Aztecs used psilocybin-containing mushrooms in religious ceremonies.[1]

The formal scientific investigation of indole alkaloids commenced in the 19th century. A pivotal moment arrived in 1818 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated strychnine , the first indole alkaloid, from the seeds of Strychnos species.[1] However, the journey to fully understand its complex structure was arduous, with the correct formula only being determined in 1947.[1] The indole nucleus itself was first identified by Adolf von Baeyer in 1866 during his work on the dye indigo.[1][2] This foundational work paved the way for the isolation and characterization of a multitude of other significant indole alkaloids, including reserpine, and the celebrated anticancer agents, vincristine and vinblastine.[3]

Key Historical Milestones in Indole Alkaloid Discovery:

YearDiscoveryKey Scientist(s)Significance
1818Isolation of StrychninePierre Joseph Pelletier & Joseph Bienaimé CaventouFirst isolation of an indole alkaloid.[1]
1866Isolation of IndoleAdolf von BaeyerIdentification of the core indole structure.[1][2]
1918Isolation of ErgotamineArthur StollFirst pure ergot alkaloid isolated.[1]
1950sDiscovery of Vincristine and VinblastineRobert Noble & Charles BeerLandmark discovery of potent anticancer indole alkaloids.[4]

The Blueprint of Nature: Biosynthesis of Indole Alkaloids

Understanding the biosynthetic pathways of indole alkaloids is paramount for researchers, as it provides insights into their structural diversity and potential for metabolic engineering. The universal precursor for all indole alkaloids is the amino acid tryptophan .[1]

The biosynthesis of the large and medicinally important class of terpenoid indole alkaloids (TIAs) is a particularly well-studied and complex process. It involves the convergence of two major metabolic pathways:

  • The Shikimate Pathway: This pathway provides the indole moiety in the form of tryptamine , which is produced from the decarboxylation of tryptophan.[2]

  • The Methylerythritol Phosphate (MEP) Pathway: This pathway generates the terpenoid component, secologanin .[5]

The crucial condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase, yields strictosidine , the central intermediate from which all TIAs are derived.[3][5] Subsequent enzymatic reactions, including cyclizations, oxidations, and rearrangements, lead to the vast array of TIA skeletons, such as the Corynanthe, Iboga, and Aspidosperma types.

Diagram: Biosynthetic Pathway of Terpenoid Indole Alkaloids

TIA_Biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway cluster_downstream Diverse TIA Skeletons Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin Iridoid Pathway Secologanin->Strictosidine Corynanthe Corynanthe-type (e.g., Ajmalicine) Strictosidine->Corynanthe Iboga Iboga-type (e.g., Catharanthine) Strictosidine->Iboga Aspidosperma Aspidosperma-type (e.g., Tabersonine) Strictosidine->Aspidosperma

Caption: Generalized biosynthetic pathway of terpenoid indole alkaloids.

The Art of Separation: A Step-by-Step Guide to Isolation and Purification

The isolation of indole alkaloids from their natural sources is a multi-step process that leverages their physicochemical properties, primarily their basicity. The following protocols provide a detailed workflow, explaining the rationale behind each step.

Preliminary Steps: Sample Preparation

The initial preparation of the plant material is crucial for efficient extraction.

  • Drying: Plant material (e.g., leaves, roots, bark) should be thoroughly dried, either air-dried or in an oven at a controlled temperature (typically 40-60°C), to prevent enzymatic degradation of the alkaloids and to facilitate grinding.

  • Grinding: The dried material is then ground into a fine powder. This increases the surface area, allowing for better solvent penetration and more efficient extraction.

Extraction: Liberating the Alkaloids

The choice of extraction method and solvent is critical and depends on the nature of the alkaloids and the plant matrix.

The majority of indole alkaloids contain a basic nitrogen atom, allowing them to form salts with acids. This property is the cornerstone of their extraction and purification.

  • In an acidic medium (low pH): The nitrogen atom is protonated, forming a salt (R₃NH⁺). These alkaloidal salts are generally soluble in water and alcohol but insoluble in non-polar organic solvents.

  • In an alkaline medium (high pH): The proton is removed, and the alkaloid exists as a free base (R₃N). The free base is typically soluble in non-polar organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) but insoluble in water.

This protocol outlines a general method for the extraction of indole alkaloids from powdered plant material.

  • Defatting (Optional but Recommended):

    • Rationale: Plant materials often contain lipids and pigments that can interfere with subsequent purification steps. A preliminary extraction with a non-polar solvent removes these lipophilic compounds.

    • Procedure: Macerate or percolate the powdered plant material with a non-polar solvent such as hexane or petroleum ether. Discard the solvent.

  • Alkaloid Extraction (Method A: Acidic Extraction):

    • Rationale: This method extracts the alkaloids as their water-soluble salts.

    • Procedure:

      • Macerate the defatted plant material with an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid).[6]

      • Filter the mixture to separate the acidic extract from the plant residue (marc).

      • Make the acidic extract alkaline by the gradual addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This will precipitate the alkaloids as free bases.

      • Extract the aqueous solution multiple times with a water-immiscible organic solvent (e.g., chloroform or dichloromethane). The free base alkaloids will partition into the organic layer.

      • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

  • Alkaloid Extraction (Method B: Alkaline Extraction):

    • Rationale: This method directly extracts the alkaloids as free bases.

    • Procedure:

      • Moisten the defatted plant material with an alkaline solution (e.g., 10% sodium carbonate solution) to convert the alkaloidal salts into their free bases.[7]

      • Extract the now alkaline plant material with an organic solvent (e.g., chloroform or dichloromethane).

      • Filter the mixture and collect the organic extract.

      • Extract the organic solution with an acidic aqueous solution (e.g., 5% sulfuric acid). The alkaloids will move into the aqueous layer as their salts.

      • Separate the aqueous layer, make it alkaline with a base, and re-extract the liberated free base alkaloids with an organic solvent as described in Method A.

      • Evaporate the organic solvent to yield the crude alkaloid extract.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Start Powdered Plant Material Defatting Defatting with Hexane Start->Defatting AcidicExtraction Macerate with Acidic Water Defatting->AcidicExtraction Filtration1 Filter AcidicExtraction->Filtration1 Marc1 Marc (Discard) Filtration1->Marc1 AcidicExtract Acidic Aqueous Extract (Alkaloid Salts) Filtration1->AcidicExtract Basification Add Base (e.g., NH4OH) to pH 9-10 AcidicExtract->Basification LiquidLiquid Liquid-Liquid Extraction with Chloroform Basification->LiquidLiquid AqueousWaste Aqueous Layer (Discard) LiquidLiquid->AqueousWaste OrganicLayer Organic Layer (Free Base Alkaloids) LiquidLiquid->OrganicLayer Evaporation Evaporate Solvent OrganicLayer->Evaporation CrudeAlkaloids Crude Alkaloid Extract Evaporation->CrudeAlkaloids

Caption: A typical workflow for the acid-base extraction of indole alkaloids.

Purification: Isolating Individual Compounds

The crude alkaloid extract is a complex mixture of different alkaloids and other plant metabolites. Chromatographic techniques are essential for the separation and purification of individual compounds.

  • Rationale: TLC is a rapid, inexpensive, and versatile technique used for the qualitative analysis of the crude extract, monitoring the progress of column chromatography, and for preliminary separation.

  • Stationary Phase: Silica gel plates are most common. For basic compounds like alkaloids, it is often advantageous to use plates treated with a base (e.g., by developing them in a solvent containing triethylamine or by exposure to ammonia vapor) to prevent streaking and improve separation.[8]

  • Mobile Phase: A mixture of solvents of varying polarity is used. Common mobile phases for indole alkaloids include chloroform:methanol or ethyl acetate:methanol, often with a small amount of ammonia or triethylamine to improve peak shape.

  • Visualization: Alkaloids are typically visualized by spraying the developed plate with Dragendorff's reagent , which produces orange to reddish-brown spots.[8]

  • Rationale: Column chromatography is the workhorse for the preparative separation of alkaloids from the crude extract.

  • Stationary Phase: Silica gel is the most widely used adsorbent. Alumina can also be employed.[4]

  • Elution: The separation is achieved by eluting the column with a solvent or a gradient of solvents of increasing polarity. Non-polar compounds will elute first, followed by more polar compounds. Fractions are collected and analyzed by TLC to identify those containing the desired alkaloids.

Experimental Protocol: Column Chromatography of a Crude Indole Alkaloid Extract

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect small fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the same pure compound.

  • Evaporation: Evaporate the solvent from the combined fractions to obtain the purified alkaloid.

  • Rationale: HPLC offers higher resolution, speed, and sensitivity compared to column chromatography. It is used for both analytical quantification and preparative isolation of indole alkaloids.

  • Mode: Reversed-phase HPLC is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9]

  • Mobile Phase: Typically a mixture of water (often buffered and containing an ion-pairing agent like heptanesulfonic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.[10][11]

  • Detection: A UV detector is commonly used, as the indole chromophore absorbs UV light (typically around 220-280 nm).[10]

Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)
  • Rationale: MS provides information about the molecular weight of the compound and its fragmentation pattern, which can give clues about its structure.

  • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for alkaloids, often providing the protonated molecule [M+H]⁺.[12] Tandem MS (MS/MS) experiments can be performed to fragment the parent ion and obtain structural information.[13][14] For indole alkaloids, a characteristic fragment ion at m/z 144 is often observed, corresponding to the indole moiety.[12][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful tool for determining the complete three-dimensional structure of a molecule.

  • Techniques:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations are used to piece together the molecular structure.

The analysis of ¹H and ¹³C NMR spectra of related compounds like strychnine and brucine shows how small structural differences, such as the presence of methoxy groups, lead to detectable changes in the spectra, allowing for structural differentiation.[16]

Conclusion

The discovery and isolation of indole alkaloids is a field that beautifully marries historical knowledge with cutting-edge analytical science. From the early extractions of pioneers like Pelletier to the sophisticated chromatographic and spectroscopic techniques of today, the fundamental principles of leveraging the unique chemical properties of these compounds remain central. This guide has provided a comprehensive framework, grounded in both theory and practical application, to empower researchers in their quest to unlock the vast therapeutic potential held within this remarkable class of natural products. A thorough understanding of biosynthesis, coupled with a mastery of extraction, purification, and structural elucidation techniques, is the key to successfully navigating this exciting and rewarding area of scientific discovery.

References

An In-depth Technical Guide to 5-Ethylindole-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylindole-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a reactive carbaldehyde group at the C-3 position, coupled with the electronic properties of the indole nucleus and the influence of the C-5 ethyl substituent, makes this compound a valuable and versatile building block in organic synthesis. Its derivatives have shown promise in a range of therapeutic areas, underscoring the importance of understanding its fundamental chemical properties for the development of novel pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, spectroscopic characterization, and reactivity. It is intended to serve as a resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and synthesis of new indole-based therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₁NON/A
Molecular Weight 173.21 g/mol N/A
CAS Number 68742-29-0N/A
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile, with limited solubility in non-polar solvents and water.[3]N/A

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium salt, known as the Vilsmeier reagent , from the reaction of a substituted amide (commonly N,N-dimethylformamide - DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6][7] The electron-rich indole nucleus of the starting material, 5-ethylindole, then attacks this electrophile, leading to the formation of an intermediate which, upon hydrolysis, yields the desired 3-formylindole derivative.

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophilic substitution. This regioselectivity is a key feature of indole chemistry and is exploited in the Vilsmeier-Haack formylation.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Indole 5-Ethylindole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Workup)

Caption: The Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Ethylindole

The following is a generalized, step-by-step protocol for the synthesis of this compound based on established procedures for similar indole derivatives.[8]

Materials:

  • 5-Ethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-ethylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. The product may precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Synthesis_Workflow Synthesis Workflow Start Start Vilsmeier_Formation 1. Form Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) Start->Vilsmeier_Formation Formylation 2. Add 5-Ethylindole (React at elevated temperature) Vilsmeier_Formation->Formylation Workup 3. Quench with Ice (Hydrolysis) Formylation->Workup Neutralization 4. Neutralize with Na₂CO₃ (Extraction with Ethyl Acetate) Workup->Neutralization Purification 5. Dry and Concentrate Neutralization->Purification Recrystallization 6. Recrystallize Purification->Recrystallization End Pure this compound Recrystallization->End

Caption: Step-by-step synthesis workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the indole ring, the ethyl group, and the aldehyde.

Expected ¹H NMR Chemical Shifts (in ppm, relative to TMS):

  • Indole NH: A broad singlet typically appearing downfield (>10 ppm).

  • Aldehyde CHO: A sharp singlet in the range of 9.8 - 10.2 ppm.[9]

  • Indole H-2: A singlet or a narrow multiplet between 8.0 and 8.5 ppm.

  • Aromatic Protons (H-4, H-6, H-7): Signals in the aromatic region (7.0 - 8.0 ppm), with splitting patterns determined by their coupling to each other.

  • Ethyl Group (CH₂): A quartet around 2.7 - 2.9 ppm.

  • Ethyl Group (CH₃): A triplet around 1.2 - 1.4 ppm.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shifts (in ppm):

  • Aldehyde C=O: A signal in the downfield region, typically between 180 and 190 ppm.[9]

  • Indole Carbons: A series of signals in the aromatic region (110 - 140 ppm), with quaternary carbons generally showing weaker signals.

  • Ethyl Group (CH₂): A signal around 25 - 30 ppm.

  • Ethyl Group (CH₃): A signal around 15 - 20 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands (in cm⁻¹):

  • N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.[9]

  • C-H Stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=O Stretch (aldehyde): A strong, sharp band around 1650-1680 cm⁻¹.[9]

  • C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 173, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for indole-3-carbaldehydes include the loss of the formyl group (CHO, 29 Da) and fragmentation of the ethyl group.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and the aldehyde functional group.

Reactions of the Indole Nucleus
  • N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a strong base and subsequently alkylated or arylated to introduce substituents at the N-1 position.

  • Electrophilic Substitution: While the C-3 position is the most reactive towards electrophiles, further electrophilic substitution on the this compound ring (e.g., nitration, halogenation) would be directed by the existing substituents. The electron-donating ethyl group and the electron-withdrawing aldehyde group will influence the position of further substitution.

Reactions of the Aldehyde Group

The aldehyde group is highly versatile and can undergo a wide range of transformations, making this compound a valuable precursor for a diverse array of derivatives.[11]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-ethylindole-3-carboxylic acid) using common oxidizing agents.

  • Reduction: Reduction of the aldehyde group can yield the corresponding alcohol (5-ethylindole-3-methanol).

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as:

    • Wittig Reaction: To form alkenes.

    • Henry Reaction: With nitroalkanes to form β-nitroalcohols.[11]

    • Knoevenagel Condensation: With active methylene compounds.

    • Reductive Amination: To form various substituted amines.

    • Schiff Base Formation: With primary amines to form imines.

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carbaldehyde and its derivatives are important scaffolds in medicinal chemistry, with a wide range of reported biological activities, including antimicrobial, antiviral, and anticancer properties.[12] The ability to functionalize both the indole ring and the aldehyde group allows for the creation of large and diverse chemical libraries for high-throughput screening.

The 5-ethyl substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule by altering its lipophilicity and steric profile, potentially leading to improved potency, selectivity, or metabolic stability of drug candidates. The exploration of derivatives of this compound is, therefore, a promising avenue for the discovery of new therapeutic agents.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis is readily achieved through the Vilsmeier-Haack reaction, and its rich reactivity at both the indole nucleus and the aldehyde functionality provides a versatile platform for the generation of diverse molecular architectures. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel, biologically active compounds. Further research into the specific biological activities of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

The Ubiquitous Indole Scaffold: A Technical Guide to the Natural Occurrence of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the natural world's production of substituted indole-3-carbaldehydes. Intended for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, natural sources, and biological significance of this versatile class of molecules. We will explore the intricate enzymatic pathways that lead to their formation, their diverse roles in the producing organisms, and the methodologies for their isolation and characterization, underpinned by a foundation of scientific literature.

Introduction: The Significance of the Indole-3-Carbaldehyde Core

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, indole-3-carbaldehyde (I3A) and its substituted analogues represent a particularly intriguing class of compounds.[2] These molecules serve as key intermediates in the biosynthesis of more complex indole alkaloids and also exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[1][2] Their natural occurrence spans a vast range of organisms, from terrestrial plants and fungi to marine bacteria and invertebrates, highlighting their evolutionary importance.[3][4][5] Understanding the natural origins and biosynthetic pathways of these compounds is paramount for their exploitation in drug discovery and biotechnology.

Biosynthesis: Nature's Synthetic Strategy

The primary precursor for the biosynthesis of most indolic compounds, including indole-3-carbaldehydes, is the amino acid tryptophan.[6] Organisms have evolved diverse enzymatic machinery to modify the tryptophan scaffold, leading to a rich tapestry of natural products.

The Tryptophan-Dependent Pathway in Plants

In the plant kingdom, particularly within the Brassicaceae family, the biosynthesis of indole-3-carbaldehyde and its derivatives is intricately linked to plant defense mechanisms.[7][8] The model organism Arabidopsis thaliana provides a well-studied example of this pathway.

The biosynthesis commences with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3.[7] This step is a critical branch point, directing tryptophan from primary metabolism into the production of a variety of defense-related secondary metabolites, including camalexin and indole glucosinolates.[7][9] IAOx is then dehydrated to form indole-3-acetonitrile (IAN).[10]

The final steps leading to indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) involve the action of a cytochrome P450 monooxygenase, CYP71B6, which can convert IAN to both ICHO and ICOOH, releasing cyanide in the process.[6][10] Subsequently, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is responsible for the oxidation of ICHO to ICOOH.[6][9] These compounds and their hydroxylated and glucosylated derivatives accumulate in response to pathogen attack or elicitor treatment, acting as phytoalexins.[7][10]

Plant_Biosynthesis_of_Indole_3_Carbaldehyde Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carbaldehyde IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid IAN->ICOOH CYP71B6 ICHO->ICOOH AAO1

Caption: Biosynthetic pathway of indole-3-carbaldehyde in Arabidopsis thaliana.

Microbial Production of Indole-3-Carbaldehyde

A diverse array of microorganisms, including bacteria and fungi, are also prolific producers of indole-3-carbaldehyde and its derivatives. In many cases, these compounds play crucial roles in microbial communication, pathogenesis, and interactions with host organisms.

  • Bacteria: The marine bacterium Marinomonas sp. has been shown to produce indole-3-carboxaldehyde, which acts as an anti-biofilm agent against the human pathogen Vibrio cholerae O1.[11] Similarly, a cold-seep-derived Halomonas strain was found to produce indole-3-carboxaldehyde.[5] In the human gut, certain species of Lactobacillus can metabolize tryptophan to indole-3-aldehyde, which in turn modulates the host's immune response through the aryl hydrocarbon receptor (AhR).[12]

  • Fungi: Endophytic fungi, which reside within plant tissues, are a rich source of bioactive natural products. Lasiodiplodia pseudotheobromae, an endophytic fungus isolated from the medicinal plant Ilex cornuta, produces indole-3-carbaldehyde.[13] The fungus Purpureocillium lilacinum also produces indole-3-carboxaldehyde, which has been investigated for its potential in controlling plant root rot.[14] Furthermore, marine-derived fungi have been identified as producers of prenylated indole-3-carbaldehyde derivatives with interesting biological activities.[15]

Natural Sources and Representative Examples

Substituted indole-3-carbaldehydes have been isolated from a wide variety of natural sources. The substitutions on the indole ring can significantly influence the biological activity of the molecule.

Compound NameSubstitution PatternNatural SourceOrganism TypeReference
Indole-3-carbaldehydeUnsubstitutedArabidopsis thaliana, Marinomonas sp., Lasiodiplodia pseudotheobromae, Halomonas sp.Plant, Bacterium, Fungus[5][7][11][13]
5-Hydroxyindole-3-carbaldehyde5-HydroxyArabidopsis thaliana (as glucose conjugate)Plant[7]
2,5-Dibromo-1-methyl-1H-indole-3-carbaldehyde2,5-Dibromo, 1-MethylAmathia lamourouxiBryozoan[4]
2-(2-Methyl-3-en-2-yl)-1H-indole-3-carbaldehyde2-PrenylEurotium chevalieri KUFA 0006Fungus[15]
2-(2,2-Dimethylcyclopropyl)-1H-indole-3-carbaldehyde2-CyclopropylEurotium chevalieri KUFA 0006Fungus[15]

Isolation and Characterization: A Practical Workflow

The successful isolation and characterization of substituted indole-3-carbaldehydes from natural sources require a systematic and multi-technique approach. The following protocol provides a general workflow for the extraction and purification of these compounds from a fungal culture.

Experimental Protocol: Isolation from a Fungal Culture

Objective: To isolate and purify indole-3-carbaldehyde derivatives from a liquid culture of a producing fungal strain.

Methodology:

  • Cultivation and Extraction:

    • Inoculate a suitable liquid medium with the fungal strain of interest.

    • Incubate the culture under optimal conditions for secondary metabolite production.

    • After the incubation period, separate the mycelial biomass from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate (3 x volume of filtrate).

    • Extract the mycelial biomass separately with a solvent like methanol or acetone.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Pool fractions containing the compounds of interest based on their TLC profiles.

    • Further purify the pooled fractions using high-performance liquid chromatography (HPLC), employing a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile).

  • Structure Elucidation:

    • Determine the structure of the purified compounds using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall structure.

      • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, N-H).

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the indole chromophore.

Isolation_Workflow Start Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure Indole-3-Carbaldehyde Derivative HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (MS, NMR, IR, UV) Pure_Compound->Structure_Elucidation

Caption: A generalized workflow for the isolation of indole-3-carbaldehydes.

Biological Activities and Future Perspectives

The diverse biological activities exhibited by naturally occurring substituted indole-3-carbaldehydes make them attractive starting points for drug discovery programs.[16] Their roles as anti-biofilm agents, antifungal compounds, and modulators of the immune system highlight their potential for the development of new therapeutic agents.[11][12][14]

Future research in this area will likely focus on:

  • Discovery of Novel Derivatives: Exploration of underexplored ecological niches, such as extreme environments, for microorganisms that produce novel substituted indole-3-carbaldehydes.

  • Biosynthetic Engineering: Utilizing synthetic biology approaches to engineer microbial strains for the overproduction of desired indole derivatives or the creation of novel "unnatural" natural products.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects to identify new drug targets.

References

An In-depth Technical Guide to the Biosynthesis of Indole-3-Carbaldehyde in Plants: From Core Pathways to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Significance of Indole-3-Carbaldehyde

Indole-3-carbaldehyde (I3A), a seemingly simple indole alkaloid, stands at a crucial intersection of plant defense, developmental signaling, and as a promising scaffold for novel therapeutic agents. As a key metabolite derived from tryptophan, its biosynthetic pathway is a testament to the elegant and intricate metabolic networks within the plant kingdom. This guide provides a comprehensive technical overview of the biosynthesis of I3A in plants, with a particular focus on the model organism Arabidopsis thaliana. We will delve into the core enzymatic steps, provide detailed experimental protocols for their characterization, and explore the burgeoning interest in harnessing this pathway for drug discovery and development. This document is designed to be a practical resource, bridging fundamental scientific understanding with actionable experimental strategies.

I. The Core Biosynthetic Pathway of Indole-3-Carbaldehyde

The primary route for I3A biosynthesis in plants, particularly in response to biotic and abiotic stresses, is a specialized branch of tryptophan metabolism. This pathway is intrinsically linked to the production of other important indolic secondary metabolites, such as the phytoalexin camalexin. The journey from tryptophan to I3A is a multi-step enzymatic cascade.

The biosynthesis of I3A from tryptophan is a well-defined pathway in Arabidopsis thaliana, initiated by the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3[1]. This initial step is a critical branch point, directing tryptophan into various specialized metabolic pathways[1]. Subsequently, IAOx is converted to indole-3-acetonitrile (IAN). The precise enzyme responsible for this conversion in the context of I3A biosynthesis is still under investigation, but it is a key intermediate[2][3][4].

The final steps in the formation of I3A and its oxidized derivative, indole-3-carboxylic acid (ICOOH), involve two key enzymes: a cytochrome P450 monooxygenase, CYP71B6, and an aldehyde oxidase, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1)[2][3][4][5]. CYP71B6 has been shown to efficiently convert IAN into both I3A and ICOOH[2][4][5]. AAO1 then plays a crucial role in the oxidation of I3A to ICOOH[2][4][5]. The accumulation of these compounds, often as glucose conjugates, is a significant component of the plant's defense response, comparable in magnitude to camalexin accumulation upon induction by stressors like silver nitrate[2][3][4].

I3A_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN [Enzyme(s)] I3A Indole-3-carbaldehyde IAN->I3A CYP71B6 ICOOH Indole-3-carboxylic acid IAN->ICOOH CYP71B6 I3A->ICOOH AAO1

Figure 1: Core Biosynthetic Pathway of Indole-3-Carbaldehyde in Arabidopsis thaliana.

II. Functional Characterization of Key Biosynthetic Enzymes

A thorough understanding of the I3A biosynthetic pathway necessitates the functional characterization of its key enzymatic players. This section provides detailed methodologies for the expression, purification, and activity assessment of CYP71B6 and AAO1.

A. Heterologous Expression and Purification of CYP71B6 in Saccharomyces cerevisiae

The expression of plant membrane-bound cytochrome P450s in a heterologous host like yeast is a powerful tool for their characterization. Saccharomyces cerevisiae provides a eukaryotic environment with the necessary membrane infrastructure (endoplasmic reticulum) for the correct folding and insertion of these enzymes.

Rationale for Yeast Expression:

  • Eukaryotic System: Ensures proper protein folding and post-translational modifications, which are often crucial for P450 activity.

  • Membrane Environment: Allows for the correct insertion of the N-terminal transmembrane domain of the P450, which is essential for its function.

  • Well-established Protocols: A wealth of knowledge and resources are available for yeast genetics and protein expression.

Experimental Protocol: Heterologous Expression and Microsome Isolation

  • Vector Construction:

    • Clone the full-length coding sequence of Arabidopsis thaliana CYP71B6 into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

    • Incorporate a C-terminal tag (e.g., 6x-His tag) for subsequent purification.

  • Yeast Transformation:

    • Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

    • Select for transformants on appropriate selection media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media with glucose.

    • Inoculate a larger volume of selective media containing galactose to induce protein expression.

    • Incubate for 24-48 hours at 28-30°C with vigorous shaking.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with a buffered solution.

    • Resuspend the cells in a lysis buffer containing protease inhibitors.

    • Disrupt the cells using glass beads or a French press.

    • Perform a low-speed centrifugation to remove cell debris.

    • Pellet the microsomal fraction from the supernatant by high-speed ultracentrifugation.

    • Resuspend the microsomal pellet in a storage buffer and store at -80°C.

B. In Vitro Enzyme Assay for CYP71B6 Activity

This assay determines the ability of the heterologously expressed CYP71B6 to convert indole-3-acetonitrile (IAN) to I3A.

Experimental Protocol: CYP71B6 Activity Assay

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the following in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4):

      • Yeast microsomes containing recombinant CYP71B6.

      • NADPH-cytochrome P450 reductase (can be co-expressed in the yeast or added exogenously).

      • Indole-3-acetonitrile (substrate).

    • Include a negative control with microsomes from yeast transformed with an empty vector.

  • Reaction Initiation and Incubation:

    • Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding NADPH.

    • Incubate for a defined period (e.g., 30-60 minutes) with shaking.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex vigorously to extract the products.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic phase.

  • Product Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent (e.g., methanol) for analysis by LC-MS/MS.

    • Quantify the production of I3A and ICOOH by comparing to authentic standards.

CYP71B6_Workflow cluster_expression Heterologous Expression cluster_purification Microsome Isolation cluster_assay Enzyme Assay & Analysis cDNA CYP71B6 cDNA Vector Yeast Expression Vector cDNA->Vector Cloning Yeast S. cerevisiae Vector->Yeast Transformation Expression Protein Expression Yeast->Expression Induction Lysis Cell Lysis Expression->Lysis Cell Disruption Microsomes Microsomes Centrifugation Low-Speed Spin Lysis->Centrifugation Debris Removal Ultracentrifugation High-Speed Spin Centrifugation->Ultracentrifugation Pellet Microsomes Ultracentrifugation->Microsomes Reaction Enzymatic Reaction Microsomes->Reaction Add Substrate (IAN) & NADPH Extraction Product Extraction Reaction->Extraction Quench & Extract LCMS LC-MS/MS Analysis Extraction->LCMS Analysis

Figure 2: Workflow for Functional Characterization of CYP71B6.

C. Plant Aldehyde Oxidase (AAO1) Enzyme Assay

Aldehyde oxidases are cytosolic enzymes that play a role in the final steps of various metabolic pathways. This assay measures the conversion of I3A to ICOOH by AAO1.

Experimental Protocol: AAO1 In-Gel Activity Assay

This method, adapted from studies on Arabidopsis aldehyde oxidases, allows for the visualization of enzyme activity directly in a native polyacrylamide gel[6].

  • Protein Extraction:

    • Homogenize fresh plant tissue (e.g., Arabidopsis rosette leaves) in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 µM sodium molybdate, 10 µM FAD, 2 mM DTT) with Polyclar-AT.

    • Centrifuge to clarify the extract.

    • Determine the protein concentration of the supernatant.

  • Native PAGE:

    • Separate the protein extract on a native polyacrylamide gel to preserve enzyme activity.

  • Activity Staining:

    • Incubate the gel in a reaction solution containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 1 mM 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

      • 0.1 mM phenazine methosulfate (PMS)

      • 1 mM indole-3-carbaldehyde (substrate)

    • The oxidation of I3A by AAO1 will be coupled to the reduction of MTT to a purple formazan precipitate, indicating the location of the active enzyme.

  • Analysis:

    • Stop the reaction by immersing the gel in 5% acetic acid.

    • Image the gel and quantify the intensity of the formazan bands.

Quantitative Data from AAO1 Activity Assays

GenotypeSubstrateRelative Activity (%)
Wild-TypeIndole-3-carbaldehyde100
aao1 knockoutIndole-3-carbaldehyde< 10
AAO1 OverexpressorIndole-3-carbaldehyde> 200

Table 1: Representative data from an AAO1 in-gel activity assay, demonstrating the dependence of I3A oxidation on functional AAO1.

III. Analytical Methodologies for I3A and its Derivatives

Accurate quantification of I3A and related metabolites is essential for understanding their biosynthesis and physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Quantification of Indolic Compounds

  • Sample Preparation and Extraction:

    • Harvest and freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder.

    • Extract the metabolites with a cold solvent mixture (e.g., 80% methanol in water).

    • Centrifuge to pellet cell debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Pass the extract through a C18 SPE cartridge to remove interfering compounds.

    • Wash the cartridge with a low-percentage organic solvent.

    • Elute the indolic compounds with a higher-percentage organic solvent.

    • Dry the eluate and resuspend in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a reverse-phase C18 column.

      • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Tandem Mass Spectrometry:

      • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

      • Optimize the MRM transitions (precursor ion -> product ion) for I3A, ICOOH, and other relevant indole compounds.

MRM Transitions for Key Indolic Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Indole-3-carbaldehyde146.0118.0
Indole-3-carboxylic acid176.1130.0
Indole-3-acetonitrile157.1130.0
Tryptophan205.1188.1

Table 2: Example MRM transitions for the quantification of I3A and related metabolites. These values may need to be optimized depending on the specific instrument and conditions.[7][8]

IV. I3A in Plant Defense and Development

Indole-3-carbaldehyde and its derivatives are not merely metabolic byproducts; they play active roles in plant physiology.

  • Phytoalexins: I3A and related compounds accumulate in response to pathogen attack and act as antimicrobial agents, contributing to the plant's defense arsenal[2][3][4][5].

  • Signaling Molecules: There is emerging evidence that indolic compounds, including I3A, may function as signaling molecules in plant development and stress responses.

  • Auxin Metabolism: The close structural relationship between I3A and indole-3-acetic acid (IAA), the primary plant auxin, suggests potential crosstalk and regulatory interplay between their respective pathways[9].

V. Indole-3-Carbaldehyde as a Scaffold for Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds[10][11][12][13][14][15]. I3A, with its reactive aldehyde group, serves as a versatile starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications.

  • Anticancer Activity: Derivatives of I3A have been investigated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines[2][10][12].

  • Antimicrobial Properties: The inherent antimicrobial activity of I3A in plants can be further enhanced and modified through chemical synthesis to develop novel antibiotics and antifungals[12][13][14].

  • Anti-inflammatory Effects: Indole compounds are known to possess anti-inflammatory properties, and derivatives of I3A are being explored for their potential in this area[12][15].

Metabolic Engineering for Precursor Production: The principles of synthetic biology are being applied to engineer microorganisms like S. cerevisiae to produce high-value plant secondary metabolites[5][16][17][18][19]. By introducing the key biosynthetic genes for the I3A pathway into yeast, it may be possible to create microbial cell factories for the sustainable production of I3A or its precursors, such as IAN. This approach circumvents the challenges of low yields from plant extraction and complex chemical synthesis.

Drug_Discovery cluster_synthesis Derivative Synthesis cluster_screening Pharmacological Screening cluster_development Lead Optimization & Development I3A Indole-3-carbaldehyde Scaffold Derivatives Chemical Library of I3A Derivatives I3A->Derivatives Chemical Modification Screening High-Throughput Screening (e.g., cytotoxicity, antimicrobial assays) Derivatives->Screening Biological Activity Testing Lead_Opt Lead Optimization Screening->Lead_Opt Hit Identification Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3: Conceptual Workflow for Drug Discovery Based on the Indole-3-Carbaldehyde Scaffold.

VI. Concluding Remarks and Future Perspectives

The biosynthesis of indole-3-carbaldehyde in plants is a fascinating and increasingly well-understood metabolic pathway. As a key component of the plant's defense system and a promising scaffold for drug development, I3A is poised to be a molecule of significant interest for years to come. The methodologies outlined in this guide provide a solid foundation for researchers to further unravel the intricacies of its biosynthesis, regulation, and biological functions. Future research will likely focus on identifying the remaining unknown enzymes in the pathway, elucidating the regulatory networks that control its expression, and fully realizing its potential in the development of novel pharmaceuticals through metabolic engineering and synthetic biology.

VII. References

  • Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. --INVALID-LINK--

  • BMR Aldehyde Oxidase (AO) Assay Kit. Biomedical Research Service. --INVALID-LINK--

  • Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed. --INVALID-LINK--

  • Hull, A. K., Vij, R., & Celenza, J. L. (2000). Arabidopsis CYP79B2 and CYP79B3 are P450 Enzymes that Convert Tryptophan to Indole-3-acetaldoxime, a Precursor of Indole Glucosinolates and Indole-3-acetic Acid. Proceedings of the National Academy of Sciences, 97(5), 2379–2384. (This reference is not directly in the provided snippets but is a foundational paper cited by them, and its content is reflected in the snippets.)

  • Fossati, E., Ekins, A., & Martin, V. J. (2022). Engineering Catharanthus roseus monoterpenoid indole alkaloid pathway in yeast. Applied Microbiology and Biotechnology, 106(7), 2491–2507. --INVALID-LINK--

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. --INVALID-LINK--

  • Jia, Z., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. --INVALID-LINK--

  • EBM Consult. (2015). Herbal or Natural Supplements Known to Inhibit Cytochrome P450 (CYP) 3A4. --INVALID-LINK--

  • Li, Y., et al. (2022). Enzyme Activity of Natural Products on Cytochrome P450. PubMed. --INVALID-LINK--

  • Gholivand, K., et al. (2023). Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics, 41(8), 3667-3679. --INVALID-LINK--

  • Vergish, S., et al. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. Bio-protocol, 14(10), e4987. --INVALID-LINK--

  • Zhang, M., et al. (2021). The biosynthesis and genetic engineering of bioactive indole alkaloids in plants. Science Bulletin, 66(13), 1344-1356. --INVALID-LINK--

  • Mukhtar, N. A., et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. --INVALID-LINK--

  • Naik, N., et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 344-350. --INVALID-LINK--

  • Khan, I., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. PubMed. --INVALID-LINK--

  • Bridge, A. J., et al. (2024). Four guidelines to identify bona fide protease–substrate pairs. Journal of Experimental Botany. --INVALID-LINK--

  • Mi, J., & Zheng, X. (2023). Editorial: New analytical strategies in plant metabolites analysis. Frontiers in Plant Science, 14, 1331773. --INVALID-LINK--

  • Bingül, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-324. --INVALID-LINK--

  • Lee, S., et al. (2023). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Molecules, 28(1), 1. --INVALID-LINK--

  • Dhananjay, P., et al. (2017). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 1-4. --INVALID-LINK--

  • Zhang, M., et al. (2021). The biosynthesis and genetic engineering of bioactive indole alkaloids in plants. Semantic Scholar. --INVALID-LINK--

  • Fincher, G. B. (2001). Plant Enzyme Structure. Explaining Substrate Specificity and the Evolution of Function. ResearchGate. --INVALID-LINK--

  • Kowalczyk, M., et al. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 127(4), 1855–1865. --INVALID-LINK--

  • Li, J. F., et al. (2020). A highly efficient Agrobacterium-mediated method for transient gene expression and functional studies in multiple plant species. Bohrium. --INVALID-LINK--

  • Vergish, S., et al. (2024). Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay. NSF Public Access Repository. --INVALID-LINK--

  • Li, J. F. (2011). Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium. Protocol Exchange. --INVALID-LINK--

  • Mubeen, S. (2019). How to identify a specific substrate for a particular enzyme? ResearchGate. --INVALID-LINK--

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. --INVALID-LINK--

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed. --INVALID-LINK--

  • Yoshida, Y., & Aoyama, Y. (1977). A highly purified preparation of cytochrome P-450 from microsomes of anaerobically grown yeast. Biochemical and Biophysical Research Communications, 78(3), 1005-1010. --INVALID-LINK--

  • Liu, Y., & Li, L. (2007). Determination of enzyme/substrate specificity constants using a multiple substrate ESI-MS assay. Analytical Biochemistry, 366(1), 35-42. --INVALID-LINK--

  • Kang, M. K., et al. (2020). Yeast Metabolic Engineering for the Production of Pharmaceutically Important Secondary Metabolites. Applied Microbiology and Biotechnology, 104(11), 4659-4674. --INVALID-LINK--

  • Li, B., et al. (2023). Agrobacterium-Mediated Transient Expression Methods to Validate Gene Functions in Strawberry (F. × ananassa). International Journal of Molecular Sciences, 24(23), 16682. --INVALID-LINK--

  • Matsuda, F., et al. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. ResearchGate. --INVALID-LINK--

  • The invention relates to a method for determining the substrate specificity of an enzymatic activity and device therefor. Google Patents. --INVALID-LINK--

  • Guengerich, F. P., et al. (2006). Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems. Methods in Molecular Biology, 320, 31-37. --INVALID-LINK--

  • Deja, S., et al. (2008). LC-MS metabolic profiling of Arabidopsis thaliana plant leaves and cell cultures: optimization of pre-LC-MS procedure parameters. Journal of Chromatography B, 871(1), 37-43. --INVALID-LINK--

  • Fischer, M. J., et al. (2013). Metabolic engineering of monoterpenoid production in yeast. ResearchGate. --INVALID-LINK--

  • Guengerich, F. P., et al. (2006). Purification of cytochromes P450: products of bacterial recombinant expression systems. PubMed. --INVALID-LINK--

  • Dezena, E. R., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. --INVALID-LINK--

  • Lamb, D. C., et al. (2013). Purification protocol for P-450soy and P450S.yA. ResearchGate. --INVALID-LINK--

  • Palladino, P., et al. (2024). Colorimetric determination of indole-3-carbaldehyde by reaction with carbidopa and formation of aldazine in ethanolic extract of cabbage. Food Chemistry: X, 21, 101037. --INVALID-LINK--

  • Wang, Y., & Li, S. (2021). Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems. Frontiers in Bioengineering and Biotechnology, 9, 699478. --INVALID-LINK--

  • Cai, P., et al. (2022). Metabolic engineering of yeast for the production of carbohydrate-derived foods and chemicals from C1–3 molecules. Nature Catalysis, 5(8), 693-702. --INVALID-LINK--

  • Srivastava, S., et al. (2022). Research progress of aldehyde oxidases in plants. PeerJ, 10, e13181. --INVALID-LINK--

  • Zarepour, M., et al. (2018). AAO2 impairment enhances aldehyde detoxification by AAO3 in Arabidopsis leaves exposed to UV-C or Rose-Bengal. Plant Science, 274, 25-34. --INVALID-LINK--

  • Hata, K., et al. (2018). Identification of an aldehyde oxidase involved in indole-3-acetic acid synthesis in Bombyx mori silk gland. Bioscience, Biotechnology, and Biochemistry, 82(9), 1533-1540. --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for 5-Ethylindole-3-carbaldehyde in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Among its many derivatives, indole-3-carbaldehydes serve as exceptionally versatile intermediates for the synthesis of more complex molecular architectures.[1][2][4] This guide provides in-depth experimental protocols centered on 5-Ethylindole-3-carbaldehyde, a valuable building block for researchers in organic synthesis and drug development. We will detail its synthesis via the Vilsmeier-Haack reaction, outline methods for its characterization, and provide step-by-step protocols for its subsequent transformation into scaffolds with significant therapeutic potential. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound via Vilsmeier-Haack Formylation

The introduction of a formyl (-CHO) group at the C3 position of the indole ring is most reliably achieved through the Vilsmeier-Haack reaction.[5][6][7][8][9] This electrophilic substitution reaction is highly efficient for electron-rich heterocycles like indoles.

Mechanism and Rationale

The reaction proceeds in two main stages. First, a Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). This iminium ion is a potent electrophile. In the second stage, the electron-rich C3 position of the 5-ethylindole attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.[5][8][9] The C3 position is preferentially formylated due to the electron-donating nature of the indole nitrogen, which stabilizes the positive charge in the transition state.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier Formation attack Electrophilic Attack vilsmeier->attack indole 5-Ethylindole indole->attack intermediate Iminium Intermediate attack->intermediate hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation of 5-ethylindole.

Detailed Synthesis Protocol

Materials:

  • 5-Ethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexane for chromatography

  • Ice bath

  • Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reaction

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-ethylindole (1.0 eq) in anhydrous DMF (approx. 3-4 mL per 1 mmol of indole).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of crushed ice, followed by a cold saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (~pH 8). This step hydrolyzes the intermediate and neutralizes excess acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and saturated brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data Summary

While specific yields for 5-ethylindole are not widely published, yields for Vilsmeier-Haack formylation of similar substituted indoles are generally high.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[9]
2-MethylindolePOCl₃, DMF98-100371[6]
5-MethylindolePOCl₃, DMF0 to 85691[9]

Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following techniques are standard:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the aldehyde proton (~9.9-10.1 ppm), the indole N-H proton (~12.0 ppm, if not N-substituted), and distinct aromatic protons. The ethyl group will show a quartet and a triplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon will appear significantly downfield (~185 ppm).

  • IR (Infrared) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of this compound (C₁₁H₁₁NO, M.W. = 173.21 g/mol ) should be observed.

Application Protocols: Derivatization of this compound

The aldehyde functionality is a gateway for constructing diverse molecular scaffolds. The following protocols detail key transformations.

Protocol 1: Knoevenagel Condensation for C-C Bond Formation

This reaction extends the carbon skeleton by reacting the aldehyde with an active methylene compound, a crucial step in synthesizing various heterocyclic compounds and potent bio-active molecules.[1]

Procedure (Example with Malononitrile):

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Stir the mixture at room temperature or heat gently to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Knoevenagel_Workflow start This compound + Malononitrile reaction Condensation Reaction start->reaction catalyst Base Catalyst (e.g., Piperidine) catalyst->reaction product (2-(5-ethyl-1H-indol-3-yl)methylene)malononitrile reaction->product Schiff_Base_Workflow start This compound + Primary Amine reaction Condensation (Water Elimination) start->reaction catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reaction product Schiff Base (Imine) reaction->product Drug_Discovery_Flow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Development start 5-Ethylindole aldehyde This compound start->aldehyde Vilsmeier-Haack derivatives Diverse Chemical Library (Schiff Bases, Knoevenagel Products, etc.) aldehyde->derivatives Functionalization Protocols screening High-Throughput Screening derivatives->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Note & Protocol: Synthesis of 5-Ethylindole-3-carbaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indole-3-carbaldehyde Scaffold

The indole nucleus is a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals.[1][2] Among its many functionalized derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile scaffold for drug discovery.[1][3][4] The aldehyde group at the C3 position serves as a synthetic handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. These derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV properties.[1][4]

The introduction of substituents onto the indole's benzene ring, such as the 5-ethyl group, allows for the fine-tuning of the molecule's steric and electronic properties. This modulation is a cornerstone of modern medicinal chemistry, enabling the optimization of a compound's potency, selectivity, and pharmacokinetic profile. 5-Ethylindole is a key building block in this context, providing a lipophilic handle that can enhance binding to biological targets.[5] This document provides a detailed protocol for the synthesis of 5-Ethylindole-3-carbaldehyde, a key intermediate for pharmaceutical research, utilizing the robust and efficient Vilsmeier-Haack reaction.

Reaction Overview and Mechanism

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[6] The reaction reliably introduces a formyl group (-CHO) at the C3 position of the indole ring, which is the most nucleophilic site.[6]

Causality of Reagent Choice: The reaction proceeds through the formation of a potent electrophilic species known as the Vilsmeier reagent . This reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7]

The mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the highly electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the electrophilic chloroiminium cation (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 5-ethylindole attacks the Vilsmeier reagent. This occurs selectively at the C3 position. The resulting intermediate is then rearomatized.

  • Hydrolysis: The addition of water during the workup step hydrolyzes the iminium intermediate to yield the final aldehyde product, this compound.[7]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from reagent preparation to final product purification.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Isolation cluster_3 Purification DMF Cool Anhydrous DMF (0-5 °C) POCl3 Add POCl₃ Dropwise DMF->POCl3 Vilsmeier Stir to form Vilsmeier Reagent POCl3->Vilsmeier Indole Add 5-Ethylindole Solution Vilsmeier->Indole Reaction Stir at RT, then Heat (e.g., 85-90 °C) Indole->Reaction Quench Cool & Quench on Ice-Water Reaction->Quench Neutralize Add Sat. Na₂CO₃ (aq) to pH > 8 Quench->Neutralize Precipitate Stir to Precipitate Product Neutralize->Precipitate Filter Filter Solid Product Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallize (e.g., from Ethanol) Dry->Recrystallize Final Pure 5-Ethylindole- 3-carbaldehyde Recrystallize->Final

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the formylation of substituted indoles.[8]

4.1. Materials and Equipment

  • Reagents: 5-Ethylindole, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Saturated Sodium Carbonate (Na₂CO₃) solution, Ethanol (for recrystallization), Deionized Water.

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with hotplate, condenser, ice bath, Buchner funnel and flask, standard laboratory glassware, oil bath.

4.2. Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF (30 mL) to the flask and cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 6.0 mL, ~65 mmol) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Causality Insight: This addition is highly exothermic; maintaining a low temperature is critical to prevent degradation of the reagent and ensure controlled formation.

  • After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[8]

Step 2: Formylation of 5-Ethylindole

  • In a separate flask, dissolve 5-Ethylindole (5.0 g, 34.4 mmol) in anhydrous DMF (15 mL).

  • Slowly add the 5-Ethylindole solution to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Attach a condenser to the flask and heat the reaction mixture in an oil bath to 85-90 °C for 5-8 hours.[8] Monitor the reaction progress using TLC (Thin Layer Chromatography).

Step 3: Workup and Product Isolation

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice (~200 g).

  • Stir the mixture vigorously. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) portion-wise until the mixture is alkaline (pH > 8). Trustworthiness Check: This step is crucial for hydrolyzing the iminium intermediate to the aldehyde and neutralizing excess acid. The product will precipitate as a solid.[8]

  • Continue stirring the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual salts and DMF.

Step 4: Purification

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system, such as aqueous ethanol or toluene, to yield this compound as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aldehyde proton (~9.9-10.0 ppm), the ethyl group protons, and the aromatic protons with the expected splitting patterns.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₁NO, M.W. = 173.21 g/mol ).

  • Melting Point: To compare with literature values and assess purity.

  • FT-IR Spectroscopy: To identify the characteristic C=O stretch of the aldehyde (~1650 cm⁻¹) and the N-H stretch of the indole ring.

Comparative Data for Vilsmeier-Haack Formylation of Indoles

The Vilsmeier-Haack reaction is broadly applicable to a range of substituted indoles. The following table summarizes typical reaction conditions and yields, demonstrating the robustness of the method.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
Indole (unsubstituted)POCl₃, DMF0 to 85596[8]
5-MethylindolePOCl₃, DMF0 to 85688[6]
5-BromoindolePOCl₃, DMF0 to 90991[8]
5-ChloroindolePOCl₃, DMF0 to 85590[8]
5-FluoroindolePOCl₃, DMF0 to RT584[8]
6-MethylindolePOCl₃, DMF0 to 90889[8]

Expert Insight: As shown in the table, both electron-donating (methyl) and electron-withdrawing (halogen) substituents on the benzene ring are well-tolerated, typically resulting in high yields. Reaction times and temperatures may need slight optimization depending on the specific electronic nature of the substrate.

References

Application Notes and Protocols for Antimicrobial Activity Assays of 5-Ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Indole Derivatives as Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Indole, a privileged heterocyclic scaffold present in numerous natural and synthetic bioactive compounds, has emerged as a promising framework for the design of new antimicrobials.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antibiofilm properties.[2][4][5] 5-Ethylindole-3-carbaldehyde is a synthetic derivative of the naturally occurring indole-3-carbaldehyde, a tryptophan metabolite.[5] While indole-3-carbaldehyde has been investigated for its biological activities, the antimicrobial potential of its 5-ethyl substituted analogue remains an area of active investigation.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for assessing the in vitro antimicrobial activity of this compound. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust, reproducible, and universally comparable data.[6][7][8][9]

Principle of the Assays

The antimicrobial activity of a compound is primarily quantified by its ability to inhibit the visible growth of a microorganism. This is typically determined through two principal methods:

  • Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[10][11] It is a quantitative method that provides a precise measure of the compound's potency.

  • Agar Disk Diffusion: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar surface inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[1]

This guide will provide detailed protocols for both the broth microdilution and agar disk diffusion assays as they are complementary and widely used in antimicrobial research.

PART 1: Preparation of this compound Stock Solution

A critical first step in antimicrobial susceptibility testing is the preparation of an accurate and stable stock solution of the test compound. The choice of solvent is paramount and should be inert to the test microorganisms at the final concentration used in the assay.

Rationale for Solvent Selection: this compound, like many indole derivatives, is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in antimicrobial assays due to its high solubilizing capacity and low toxicity to most microorganisms at concentrations typically below 1% (v/v).[4]

Protocol for Stock Solution Preparation (10 mg/mL):

  • Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, molecular biology grade DMSO.

  • Vortexing: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization: As high concentrations of DMSO can compromise the integrity of standard 0.22 µm filters, and the subsequent dilutions will be in sterile media, filter sterilization of the stock is often omitted. However, ensure all handling is performed under aseptic conditions in a laminar flow hood.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as indole derivatives can be light-sensitive.

PART 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guidelines for broth dilution methods.[9]

Materials and Reagents:

  • This compound stock solution (10 mg/mL in DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette and tips

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

Experimental Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate with Bacteria and Compound A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions in the Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • To the first column of wells, add a calculated volume of the 10 mg/mL stock solution of this compound to achieve the highest desired starting concentration (e.g., for a starting concentration of 256 µg/mL, add 2.6 µL of a 10 mg/mL stock to 100 µL of broth).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired lowest concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation and Controls:

    • Add 10 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only CAMHB.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay (e.g., if the highest compound concentration required 2.6% DMSO, this well should also contain 2.6% DMSO) to ensure the solvent itself does not inhibit bacterial growth.

    • Positive Control: Set up a separate row of dilutions for a standard antibiotic like Ciprofloxacin.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[11]

Data Presentation:

MicroorganismCompoundMIC (µg/mL)
S. aureus ATCC 29213This compound16
E. coli ATCC 25922This compound64
S. aureus ATCC 29213Ciprofloxacin (Control)0.25
E. coli ATCC 25922Ciprofloxacin (Control)0.015

PART 3: Agar Disk Diffusion Assay

This protocol is based on the EUCAST guidelines for disk diffusion testing.[1]

Materials and Reagents:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (as above)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg)

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Ruler or calipers for measuring zone diameters

Experimental Workflow for Agar Disk Diffusion:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate with Bacterial Lawn A->C B Prepare Compound-impregnated Disks D Place Disks on Agar Surface B->D C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition Diameter (mm) E->F

Caption: Workflow for the agar disk diffusion assay.

Step-by-Step Protocol:

  • Preparation of Compound-Impregnated Disks:

    • Aseptically apply a defined volume (e.g., 10 µL) of the this compound stock solution onto sterile blank paper disks to achieve a specific amount of compound per disk (e.g., 10 µL of a 10 mg/mL stock gives 100 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment before placing the disks on the agar.

    • Prepare solvent control disks by applying 10 µL of pure DMSO to blank disks.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

  • Application of Disks:

    • Within 15 minutes of inoculation, place the prepared this compound disks, the solvent control disk, and a positive control antibiotic disk onto the agar surface.

    • Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement of Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm).

Data Presentation:

MicroorganismCompound (µ g/disk )Zone of Inhibition (mm)
S. aureus ATCC 29213This compound (100)18
E. coli ATCC 25922This compound (100)12
S. aureus ATCC 29213Ciprofloxacin (5)25
E. coli ATCC 25922Ciprofloxacin (5)32
S. aureus ATCC 29213DMSO (Solvent Control)0
E. coli ATCC 25922DMSO (Solvent Control)0

Interpretation and Further Steps

  • MIC Interpretation: The MIC value is a direct measure of the compound's potency. A lower MIC indicates higher antimicrobial activity.[8][11] These values can be compared to those of known antibiotics to gauge relative efficacy.

  • Zone of Inhibition Interpretation: The diameter of the zone of inhibition is an indicator of the compound's activity. Larger zones generally correlate with lower MICs. However, this relationship is also influenced by the compound's diffusion characteristics in agar.

  • Further Investigations: Promising MIC values should be followed up with studies to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This can be achieved by determining the Minimum Bactericidal Concentration (MBC). Additionally, investigating the compound's mechanism of action, toxicity against mammalian cells, and in vivo efficacy are crucial next steps in the drug development process.

References

Application Notes & Protocols: In Vitro Evaluation of 5-Ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif that forms the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. Among its many derivatives, indole-3-carbaldehydes have emerged as particularly versatile scaffolds for developing therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3]

5-Ethylindole-3-carbaldehyde is a specific analogue within this promising class. The addition of an ethyl group at the 5-position of the indole ring can significantly modulate its lipophilicity and steric profile, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. It is designed for researchers in drug discovery and chemical biology, offering detailed, field-tested protocols for a logical, tiered approach to screening. We will progress from foundational cytotoxicity assessment to more specific mechanistic assays, enabling a robust preliminary evaluation of this compound's biological potential. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Foundational Procedures: Compound Management

Proper handling and preparation of the test compound are critical for generating reproducible and reliable data.

2.1 Solubility Assessment Before initiating biological assays, it is crucial to determine the optimal solvent and solubility range for this compound.

  • Primary Solvent: Begin with 100% Dimethyl Sulfoxide (DMSO), a common solvent for organic compounds in biological assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Ensure complete dissolution; gentle warming or vortexing may be applied.

  • Aqueous Solubility Test: Perform serial dilutions of the DMSO stock into your primary cell culture medium or assay buffer. Visually inspect for any precipitation. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.

2.2 Preparation of Working Solutions

  • From the high-concentration DMSO stock, prepare an intermediate stock solution in DMSO.

  • Create final working solutions by diluting the intermediate stock into the appropriate aqueous buffer or cell culture medium immediately before use. This two-step dilution process minimizes the risk of compound precipitation.

Tier 1 Screening: General Cytotoxicity Profile

The first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent mechanistic assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][5]

3.1 Principle of the MTT Assay The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

MTT_Assay_Mechanism cluster_cell Metabolically Active Cell cluster_workflow Assay Workflow MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Oxidoreductases (NAD(P)H-dependent) MTT->Mitochondria Enters cell Formazan Formazan (Purple, Insoluble) Solubilization Add Solubilization Solution (e.g., DMSO) Formazan->Solubilization Mitochondria->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Dissolves crystals

Caption: Mechanism of the MTT cell viability assay.

3.2 Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

3.3 Data Analysis & Presentation Calculate the percentage of cell viability relative to the vehicle control. Plot the viability (%) against the log concentration of the compound and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell LineExposure Time (h)IC₅₀ (µM)
MCF-74813.2
MDA-MB-468488.2
HEK29348>100
Table 1: Example cytotoxicity data for an indole derivative against breast cancer cell lines (MCF-7, MDA-MB-468) and a non-cancerous cell line (HEK293), demonstrating potential selectivity. Data is illustrative, based on similar compounds.[8]

Tier 2 Screening: Mechanistic Assays

Based on the established activities of related indole structures, the following assays can elucidate the potential mechanisms of action of this compound.

Screening_Workflow cluster_tier2 Compound This compound Tier1 Tier 1: Cytotoxicity (MTT Assay) Compound->Tier1 Tier2 Tier 2: Mechanistic Assays Tier1->Tier2 Defines concentration for further testing Antioxidant Antioxidant Assay (DPPH) Tier2->Antioxidant Enzyme Enzyme Inhibition (e.g., COX Assay) Tier2->Enzyme Reporter Nuclear Receptor (Reporter Assay) Tier2->Reporter

Caption: Tiered workflow for in vitro compound characterization.

4.1 Assay 1: Antioxidant Activity (DPPH Radical Scavenging)

Many indole derivatives exhibit antioxidant properties.[9][10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the free radical scavenging ability of a compound.

4.1.1 Principle DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

4.1.2 Protocol

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare a range of concentrations of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.

  • Assay Setup: In a 96-well plate, add 100 µL of the compound dilutions to the wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Methanol serves as the blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

4.1.3 Data Analysis Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the % scavenging against the compound concentration to determine the IC₅₀ value.

4.2 Assay 2: Anti-Inflammatory Potential (COX Enzyme Inhibition)

Indole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11][12] An in vitro COX inhibition assay can directly measure the effect of the compound on enzyme activity.

4.2.1 Principle COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins (e.g., PGE₂). The inhibitory activity of a compound can be determined by quantifying the reduction in PGE₂ production in the presence of the compound. This is often done using a competitive Enzyme Immunoassay (EIA).

Enzyme_Inhibition cluster_no_inhibitor No Inhibitor cluster_inhibitor With Competitive Inhibitor E1 Enzyme (COX) P1 Product (Prostaglandin) E1->P1 Binds & Converts S1 Substrate (Arachidonic Acid) S1->E1 E2 Enzyme (COX) NoP2 No Product E2->NoP2 Binding Blocked S2 Substrate S2->E2 Cannot bind I2 Inhibitor (this compound) I2->E2

Caption: Principle of a competitive enzyme inhibition assay.

4.2.2 Protocol (General)

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzyme.

  • Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (this compound) or a known inhibitor (e.g., Indomethacin) in an appropriate assay buffer.

  • Incubation: Pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a quenching solution.

  • Quantification: Quantify the amount of PGE₂ produced using a commercial PGE₂ EIA kit according to the manufacturer's instructions.

4.3 Assay 3: Nuclear Receptor Modulation (Dual-Luciferase Reporter Assay)

Indole compounds can act as ligands for nuclear receptors, modulating gene expression. A reporter gene assay is a powerful tool to screen for such activity.[13][14] The dual-luciferase system provides high sensitivity and allows for internal normalization to reduce experimental variability.[13]

4.3.1 Principle This assay involves transfecting cells with two plasmids.[15]

  • Reporter Plasmid: Contains a specific hormone response element (HRE) upstream of a firefly luciferase gene. If the test compound activates the corresponding nuclear receptor, the receptor binds to the HRE and drives the expression of firefly luciferase.

  • Control Plasmid: Contains a constitutively active promoter (e.g., SV40) driving the expression of a second reporter, Renilla luciferase. This serves as an internal control to normalize for transfection efficiency and cell number.[13][15]

4.3.2 Protocol

  • Cell Seeding: Seed human cells (e.g., HEK293T) into a 96-well white, clear-bottom plate.

  • Transfection: Co-transfect the cells with the reporter plasmid (containing the HRE and firefly luciferase) and the control plasmid (containing Renilla luciferase) using a suitable transfection reagent.

  • Incubation: Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a known agonist for the nuclear receptor of interest as a positive control. Incubate for another 18-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Measurement: Use a luminometer to measure the luminescence.

    • First, add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Next, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously initiate the Renilla luciferase reaction. Measure the Renilla luminescence.

Reporter_Assay Start Seed & Transfect Cells (Firefly & Renilla Plasmids) Treat Treat with Compound Start->Treat Incubate Incubate (18-24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse MeasureFirefly Add LAR II Measure Firefly Luminescence Lyse->MeasureFirefly MeasureRenilla Add Stop & Glo® Measure Renilla Luminescence MeasureFirefly->MeasureRenilla Analyze Analyze Data (Normalize Firefly/Renilla) MeasureRenilla->Analyze

Caption: Workflow of a dual-luciferase reporter gene assay.

4.3.3 Data Analysis & Presentation Calculate the Relative Light Units (RLU) by dividing the firefly luciferase signal by the Renilla luciferase signal for each well. Then, calculate the fold activation by dividing the RLU of the treated samples by the RLU of the vehicle control.

Compound Concentration (µM)Relative Light Units (RLU)Fold Activation (vs. Vehicle)
Vehicle Control (0)150.41.0
0.1162.11.1
1.0455.83.0
10.01288.58.6
Positive Control (1 µM)1533.110.2
Table 2: Example data from a nuclear receptor agonist screen, showing dose-dependent activation of the reporter gene by a test compound.

Conclusion

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of this compound. By starting with a foundational cytotoxicity screen and progressing to targeted mechanistic assays for antioxidant, anti-inflammatory, and gene regulatory activities, researchers can efficiently build a comprehensive biological profile of the compound. The protocols and principles described herein are designed to be robust and adaptable, forming a solid basis for further investigation into the therapeutic potential of this promising indole derivative.

References

Application Note & Protocols: Strategic Synthesis of Novel 5-Ethylindole-Based Chalcones via Claisen-Schmidt Condensation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust and versatile route to α,β-unsaturated ketones.[1][2] This reaction is particularly pivotal in medicinal chemistry for the synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, which are not only precursors to flavonoids but also represent a class of compounds with a remarkable spectrum of biological activities.[3][4] The inherent value of the chalcone framework is significantly amplified when hybridized with other "privileged scaffolds"—molecular structures that are capable of binding to multiple biological targets.

The indole nucleus is one such preeminent scaffold, frequently found in bioactive natural products and pharmaceuticals, prized for its diverse pharmacological profile.[5][6] The strategic fusion of the indole and chalcone motifs has yielded hybrid molecules with potent anticancer, antioxidant, and anti-inflammatory properties.[3][5]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel chalcones using 5-Ethylindole-3-carbaldehyde as the aldehydic partner. We present a detailed mechanistic rationale, validated experimental protocols, characterization guidelines, and an overview of the therapeutic potential of the resulting compounds, empowering research teams to efficiently generate and evaluate new chemical entities for drug discovery pipelines.

Reaction Mechanism and Scientific Rationale

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation.[2] The reaction's success hinges on the differential reactivity of the two carbonyl partners. In this application, this compound lacks α-hydrogens and thus cannot enolize, serving exclusively as the electrophilic acceptor. The reaction partner, a substituted acetophenone, possesses acidic α-hydrogens and acts as the nucleophilic donor upon deprotonation by a base.

The base-catalyzed mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion. This is the rate-determining step.[1]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial aldol addition product.

  • Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed elimination of a water molecule. The resulting α,β-unsaturation is highly stabilized by extended conjugation across the entire molecule—from the indole ring through the propenone bridge to the second aromatic ring. This thermodynamic stabilization provides a strong driving force for the dehydration step, shifting the equilibrium towards the final chalcone product.[1]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Acetophenone Acetophenone (R-CO-CH3) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate + OH⁻ - H₂O IndoleAldehyde This compound (Electrophile) Intermediate β-Hydroxy Ketone (Aldol Adduct) IndoleAldehyde->Intermediate + Enolate + H₂O Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Intermediate->Chalcone - H₂O (Base-catalyzed)

Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocols

This section details a standard laboratory procedure and a green chemistry alternative for the synthesis of 5-ethylindole-based chalcones.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Supplier ExampleNotes
This compoundC₁₁H₁₁NO173.21-Sigma-AldrichThe electrophilic aldehyde component.
Substituted AcetophenoneVaries (e.g., C₈H₈O for acetophenone)Varies-Acros OrganicsThe nucleophilic ketone component.
Potassium Hydroxide (KOH)KOH56.1150% (w/v) aq.Fisher ScientificCatalyst. NaOH can also be used.[7]
Ethanol (95% or Absolute)C₂H₅OH46.07-VWR ChemicalsReaction solvent.
Ethyl AcetateC₄H₈O₂88.11-MerckRecrystallization solvent.
Deionized WaterH₂O18.02-In-houseFor workup and catalyst solution.
Protocol 1: Conventional Base-Catalyzed Synthesis in Solution

This protocol is a robust and widely adopted method for chalcone synthesis.

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.73 g) and the selected substituted acetophenone (10 mmol) in 30 mL of 95% ethanol. Stir at room temperature until a clear solution is obtained.

  • Catalyst Addition: While stirring vigorously, add 10 mL of 50% aqueous potassium hydroxide solution dropwise over 5-10 minutes. Causality Note: Slow addition prevents a rapid, uncontrolled exotherm. The strong base is essential to deprotonate the acetophenone, initiating the reaction.[8]

  • Reaction Monitoring: Allow the mixture to stir at room temperature. A precipitate often begins to form within 30 minutes to a few hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The product spot should be less polar than the starting aldehydes.

  • Reaction Completion & Workup: Once the starting material is consumed (typically 4-12 hours), pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. This precipitates the crude chalcone product and neutralizes the base.

  • Product Isolation: Allow the precipitate to stand in the cold water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual KOH and other water-soluble impurities. Follow with a wash of 20 mL of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is purified by recrystallization. Transfer the solid to a flask and add a minimum volume of hot ethyl acetate or ethanol to fully dissolve it.[9] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.

Workflow_Conventional Figure 2: Conventional Synthesis Workflow Start Dissolve Reactants (Indole Aldehyde + Acetophenone) in Ethanol Add_Base Add aq. KOH Dropwise Start->Add_Base Stir Stir at RT (4-12h) Add_Base->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Pour into Ice-Cold Water Monitor->Workup Reaction Complete Filter1 Vacuum Filtration (Isolate Crude) Workup->Filter1 Wash Wash with H₂O and Cold EtOH Filter1->Wash Recrystallize Recrystallize from Hot Ethanol/EtOAc Wash->Recrystallize Filter2 Vacuum Filtration (Isolate Pure) Recrystallize->Filter2 Dry Dry Under Vacuum Filter2->Dry End Pure Chalcone Product Dry->End

Caption: Figure 2: Conventional Synthesis Workflow.

Protocol 2: Alternative Mechanochemical Synthesis (Solvent-Free)

Mechanochemistry offers an eco-friendly alternative with shorter reaction times and minimal solvent use.[7]

Step-by-Step Methodology:

  • Charging the Mill: Place this compound (1 mmol), the substituted acetophenone (1 mmol), solid potassium hydroxide (2 mmol, powdered), and two stainless steel grinding balls into a high-energy ball mill grinding jar.

  • Grinding: Add a minimal amount of ethanol (100 µL) as a liquid-assisted grinding (LAG) agent. Mill the mixture at high speed (e.g., 30 Hz) for 15-60 minutes.[7]

  • Workup and Isolation: After grinding, dissolve the solid mixture in ethyl acetate, remove the grinding balls, and wash the solution with water to remove the KOH. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Expected Results and Characterization

The synthesized chalcones are typically obtained as yellow to orange crystalline solids with sharp melting points. Comprehensive characterization is crucial to confirm the structure and purity.

  • FT-IR (KBr, cm⁻¹):

    • ~1650-1670: Strong absorption corresponding to the C=O stretch of the α,β-unsaturated ketone.[10]

    • ~1590-1600: Sharp peak for the C=C alkene stretch.

    • ~3100-3300: Broad peak for the indole N-H stretch.

    • ~3000-3100: Aromatic C-H stretching.

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~11.5-12.0 (s, 1H): Indole N-H proton.

    • ~7.5-8.2 (m): Aromatic protons of both the indole and acetophenone-derived rings.

    • ~7.7 (d, 1H, J ≈ 15.5 Hz): Vinylic proton β to the carbonyl (on the carbon adjacent to the indole ring).

    • ~7.4 (d, 1H, J ≈ 15.5 Hz): Vinylic proton α to the carbonyl. The large coupling constant is characteristic of an E (trans) configuration.[3][8]

    • ~2.8 (q, 2H, J ≈ 7.6 Hz): Methylene (-CH₂-) protons of the ethyl group.

    • ~1.3 (t, 3H, J ≈ 7.6 Hz): Methyl (-CH₃) protons of the ethyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

    • ~185-195: Carbonyl carbon (C=O).[10]

    • ~110-145: Aromatic and vinylic carbons.

    • ~25: Methylene carbon of the ethyl group.

    • ~15: Methyl carbon of the ethyl group.

  • High-Resolution Mass Spectrometry (HR-MS): Provides the exact mass, confirming the elemental composition (e.g., [M+H]⁺).[3]

Applications in Drug Discovery and Development

The fusion of the indole and chalcone scaffolds generates molecules with significant therapeutic potential. Researchers in drug development should consider screening these novel 5-ethylindole-based chalcones in a variety of biological assays.

  • Anticancer Activity: Indole-chalcone hybrids are well-documented as potent antiproliferative agents.[3] They have shown efficacy against a range of cancer cell lines, including colon (HCT116), breast (MCF-7, MDA-MB-231), and cervical (HeLa) cancers.[6][7] The mechanism of action can be diverse, involving the induction of apoptosis or novel cell death pathways like methuosis.[11]

  • Antioxidant Properties: The phenolic nature of many chalcone derivatives, combined with the electron-rich indole ring, can impart strong radical scavenging capabilities, making them candidates for conditions associated with oxidative stress.[3]

  • Anti-inflammatory and Antimicrobial Effects: Chalcones are known to inhibit inflammatory pathways, and the indole moiety is present in many antimicrobial agents. The combination can lead to dual-action compounds.[4][5]

The ethyl group at the 5-position of the indole ring can subtly modulate the lipophilicity and steric profile of the molecule, potentially improving pharmacokinetic properties or target engagement compared to unsubstituted analogues.

Applications Figure 3: Drug Discovery Pathway Synthesis Synthesis via Claisen-Schmidt Chalcone Novel 5-Ethylindole Chalcone Library Synthesis->Chalcone Screening High-Throughput Biological Screening Chalcone->Screening Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Screening->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Screening->Antioxidant Other Other Screens (Anti-inflammatory, etc.) Screening->Other Hit Hit Identification Anticancer->Hit Antioxidant->Hit Other->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Figure 3: Drug Discovery Pathway.

References

Preparation of Schiff Base Derivatives from 5-Ethylindole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for medicinal chemists.[3] Among the vast array of indole derivatives, those functionalized at the 3-position, such as indole-3-carbaldehydes, are particularly valuable as synthetic intermediates.[2] The aldehyde group serves as a versatile handle for constructing more complex molecular architectures, including Schiff bases.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[4] This reaction is a cornerstone of synthetic chemistry, prized for its efficiency and the diverse pharmacological properties of its products. Indole-based Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5][6]

This guide provides a detailed protocol for the synthesis of Schiff base derivatives from 5-Ethylindole-3-carbaldehyde. The presence of the ethyl group at the 5-position offers a lipophilic handle that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, making this a particularly interesting starting material for drug development programs. We will delve into the rationale behind the synthetic steps, provide detailed experimental procedures, and outline methods for the characterization of the resulting derivatives.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible acid-catalyzed nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom by an acid catalyst, making it a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, and a molecule of water is eliminated, yielding the final Schiff base (imine).

The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. However, excessive acidity can protonate the amine nucleophile, rendering it unreactive. Therefore, the pH of the reaction medium is a critical parameter to control.

SchiffBaseMechanism Indole This compound Carbinolamine Carbinolamine Intermediate Indole->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H+ SchiffBase Schiff Base Derivative ProtonatedCarbinolamine->SchiffBase Elimination Water H2O step2 - H2O step1 + H+ Workflow Start Start: this compound + Primary Amine Synthesis Schiff Base Synthesis (Conventional or Microwave) Start->Synthesis Isolation Isolation and Purification (Filtration/Recrystallization) Synthesis->Isolation Characterization Structural Characterization (FT-IR, NMR, MS) Isolation->Characterization Biological_Screening Biological Activity Screening (e.g., Antimicrobial, Anticancer) Characterization->Biological_Screening SAR Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR Lead_Optimization Lead Optimization for Drug Discovery SAR->Lead_Optimization

References

Application Notes & Protocols: 5-Ethylindole-3-carbaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole-3-carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with profound biological activity.[1][2] Among indole derivatives, indole-3-carbaldehyde (I3A) and its substituted analogues serve as exceptionally versatile intermediates.[3][4] The aldehyde functional group at the C3 position is a reactive handle, primed for a multitude of chemical transformations, while the indole core provides a rich electronic platform for biological interactions.[2][4]

This guide focuses on 5-Ethylindole-3-carbaldehyde , a specific derivative that combines the established reactivity of the I3A scaffold with the lipophilic contribution of an ethyl group at the C5 position. This substitution can enhance binding affinity in hydrophobic pockets of biological targets and improve pharmacokinetic properties. We will explore its synthesis and detail its application in several cornerstone reactions of modern organic synthesis, providing both mechanistic insights and field-proven protocols for researchers in drug discovery and chemical development.

Part 1: Synthesis of this compound

The most direct and widely adopted method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction .[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][8] The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole ring, followed by hydrolysis during workup to yield the desired aldehyde.[8]

G cluster_start Starting Material cluster_reagents Vilsmeier Reagent Formation cluster_reaction Core Reaction cluster_product Final Product 5-Ethylindole 5-Ethylindole Electrophilic_Attack Electrophilic Aromatic Substitution 5-Ethylindole->Electrophilic_Attack C3 Attack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Electrophilic_Attack Hydrolysis Aqueous Workup (Hydrolysis) Electrophilic_Attack->Hydrolysis This compound This compound Hydrolysis->this compound G cluster_reactions Synthetic Pathways cluster_products Resulting Scaffolds main This compound Knoevenagel Knoevenagel Condensation main->Knoevenagel Wittig Wittig Reaction main->Wittig MCR Multicomponent Reactions main->MCR ReductiveAmination Reductive Amination main->ReductiveAmination Vinylindoles α,β-Unsaturated Indoles (e.g., Kinase Inhibitors) Knoevenagel->Vinylindoles Stilbenes Indolyl Alkenes Wittig->Stilbenes ComplexHeterocycles Dihydropyridines, Carbazoles, etc. MCR->ComplexHeterocycles Amines Indolyl-3-methylamines ReductiveAmination->Amines

References

protocol for antioxidant DPPH assay of indole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Antioxidant DPPH Assay of Indole Compounds Audience: Researchers, scientists, and drug development professionals.

Guide to Assessing the Radical Scavenging Activity of Indole Derivatives Using the DPPH Assay

This application note provides a comprehensive guide for evaluating the antioxidant potential of indole-based compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The content moves beyond a simple recitation of steps to explain the underlying chemical principles, critical parameters for experimental design, and robust methods for data analysis, ensuring the generation of reliable and reproducible results.

Part 1: The Foundational Science: Mechanism and Rationale

The DPPH assay is a widely adopted method for screening the free radical scavenging ability of compounds.[1] Its simplicity, speed, and cost-effectiveness make it an ideal preliminary tool in drug discovery and natural product chemistry.[2] The indole scaffold, a privileged structure in medicinal chemistry, is found in many compounds exhibiting significant antioxidant activity, making the DPPH assay particularly relevant for their evaluation.[3][4]

1.1 The DPPH Radical: A Stable Chromogen

At the core of the assay is 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable organic free radical.[2] The stability of the DPPH radical arises from the extensive delocalization of its unpaired electron across the entire molecule, which prevents it from dimerizing as many other free radicals do.[5][6] This electron delocalization imparts a deep violet color to its solutions, with a characteristic maximum absorbance (λmax) around 517 nm.[2][7]

1.2 The Scavenging Reaction: Quenching the Radical

When a DPPH solution is mixed with a substance that can donate a hydrogen atom or an electron—an antioxidant—the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[6] This reduction neutralizes the free radical and leads to a stoichiometric loss of the violet color, resulting in a pale yellow solution.[1][6] The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged and thus reflects the antioxidant capacity of the test compound.[1][7]

The reaction with antioxidant compounds, including indoles, primarily proceeds through two mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to the DPPH radical. The indole N-H group is a potential site for this action.[3] DPPH• + A-H → DPPH-H + A•

  • Single Electron Transfer (SET): The antioxidant donates an electron to the DPPH radical, which is then typically followed by protonation from the solvent. The electron-rich indole ring can facilitate this mechanism.[3][5] DPPH• + A-H → DPPH⁻ + A-H⁺• DPPH⁻ + H⁺ → DPPH-H

For many indole derivatives, the antioxidant activity is a result of their ability to engage in these mechanisms, effectively quenching the DPPH free radical.[3][4]

DPPH_Mechanism DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH Receives H• or e⁻ Indole Indole Compound (Antioxidant) Indole_Radical Indole Radical (Stabilized) Indole->Indole_Radical Donates H• or e⁻

Caption: DPPH radical scavenging by an indole antioxidant.

Part 2: Experimental Design: Critical Parameters for Indole Compounds

A well-designed experiment is crucial for obtaining meaningful data. The following parameters require careful consideration, particularly when working with novel indole derivatives.

2.1 Solvent Selection: The Reaction Environment

The choice of solvent is paramount as it can significantly influence reaction kinetics and outcomes.[8][9]

  • Compatibility: DPPH is typically dissolved in alcoholic solvents like methanol or ethanol.[7][10] It is essential to select a solvent that effectively dissolves both the DPPH reagent and the indole test compound to ensure a homogenous reaction mixture.

  • Consistency: To avoid potential artifacts from solvent interactions or precipitation, it is best practice to use the same solvent for preparing the DPPH solution, the indole compound dilutions, and the positive control.[11] If a co-solvent like DMSO is required to dissolve the indole compound, its final concentration in the reaction well should be kept minimal and consistent across all samples.

  • Reactivity: Different solvents can alter the measured antioxidant activity. For instance, methanol has been reported to yield high antioxidant readings in some cases.[8] Consistency in the solvent used is key for comparing results across different experiments or compounds.

2.2 Controls: Establishing a Validated Baseline

  • Negative Control (Blank): This contains the DPPH solution and the solvent but no antioxidant. Its absorbance value (A_control) represents 100% of the initial DPPH radical concentration and is the baseline against which all other measurements are compared.

  • Positive Control: A compound with well-characterized antioxidant activity should be run in parallel. This validates the assay setup and provides a benchmark for the potency of the test compounds. Commonly used standards include Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Gallic Acid.

  • Sample Blank: Indole compounds can sometimes exhibit intrinsic color, leading to absorbance at 517 nm. To correct for this potential interference, a sample blank containing the indole compound and the solvent (but no DPPH) must be measured for each concentration.[10] The absorbance of the sample blank is subtracted from the corresponding test sample's absorbance.

2.3 Assay Conditions: Minimizing Variability

  • Light Sensitivity: The DPPH radical is susceptible to degradation by light.[1][2] Therefore, all incubation steps must be performed in the dark to prevent abiotic reduction of the radical, which would lead to inaccurate results.

  • Incubation Time: A fixed incubation period, typically 30 minutes, is standard practice.[7][10] However, the reaction kinetics can differ between fast-acting and slow-acting antioxidants.[2] It is advisable to perform a preliminary time-course experiment for novel compound classes to determine the point at which the reaction reaches a plateau or steady state.

  • Concentration Range: A series of dilutions of the indole compound should be tested to generate a dose-response curve. This is essential for the accurate calculation of the IC50 value, the primary endpoint of the assay.

Part 3: Detailed Experimental Protocol (96-Well Microplate Format)

This protocol is optimized for a high-throughput 96-well plate format, allowing for the simultaneous analysis of multiple samples and concentrations.

3.1 Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Indole test compound(s)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • High-purity solvent (e.g., Methanol or Ethanol, spectrophotometric grade)

  • 96-well microplates (clear, flat-bottom)

  • Multichannel micropipettes

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Ultrasonic bath (optional, for dissolving reagents)

3.2 Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol or ethanol. An ultrasonic bath can aid dissolution.[12]

    • Store this solution in an amber bottle or a flask wrapped in aluminum foil to protect it from light.

    • Crucially, prepare this solution fresh daily. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[6]

  • Test Compound Stock Solution (e.g., 1 mg/mL or 10 mM):

    • Accurately weigh the indole compound.

    • Dissolve in the chosen solvent to create a concentrated stock solution.

  • Serial Dilutions:

    • From the stock solution, prepare a series of at least 5-7 dilutions in the same solvent to cover a range of concentrations (e.g., 1 to 250 µg/mL).

  • Positive Control Solutions:

    • Prepare a stock solution and serial dilutions of the positive control (e.g., Trolox) in the same manner as the test compound.

3.3 Assay Procedure

  • Plate Layout: Design the plate map to include all necessary controls and sample dilutions in triplicate.

  • Sample Addition: Add 100 µL of each sample dilution, positive control dilution, or pure solvent (for the negative control) into the appropriate wells.

  • Sample Blank Addition: In a separate set of wells, add 100 µL of each sample dilution and 100 µL of pure solvent (instead of DPPH solution).

  • Reaction Initiation: Using a multichannel pipette, add 100 µL of the DPPH working solution to all wells except the sample blank wells.[10][13] Mix gently by pipetting.

  • Incubation: Cover the plate to prevent evaporation and incubate at room temperature (e.g., 25°C) for 30 minutes in the dark.[7][10][12]

  • Absorbance Measurement: Read the absorbance of the entire plate at 517 nm using a microplate reader.[7][10]

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH (Protect from Light) P2 Prepare Indole Compound Serial Dilutions P3 Prepare Positive Control (e.g., Trolox) Dilutions A1 1. Add 100 µL of Samples, Controls, and Blanks to Wells P3->A1 Load Plate A2 2. Add 100 µL of DPPH Working Solution to Initiate A1->A2 A3 3. Mix and Incubate (30 min, Dark, RT) A2->A3 A4 4. Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition for Each Concentration A4->D1 Export Data D2 Plot % Inhibition vs. Log[Concentration] D1->D2 D3 Determine IC50 Value from the Curve D2->D3

References

Troubleshooting & Optimization

Technical Support Center: 5-Ethylindole-3-carbaldehyde Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and optimization of 5-Ethylindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient execution of your experiments.

I. Troubleshooting Guide: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like 5-ethylindole.[1] However, its success is contingent on several critical parameters. Below is a comprehensive table to diagnose and resolve common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Poor Quality Reagents: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] Old or wet DMF can contain dimethylamine, which degrades the Vilsmeier reagent.[3] POCl₃ is also moisture-sensitive.- Use fresh, anhydrous DMF and POCl₃. Ensure reagents have been stored under inert, anhydrous conditions.[2] - Consider using a co-solvent like chloroform.
2. Incomplete Vilsmeier Reagent Formation: Insufficient time or incorrect temperature for the reaction between POCl₃ and DMF.- Allow the POCl₃ and DMF mixture to stir at 0°C for at least 30-60 minutes to ensure complete formation of the chloroiminium salt before adding the indole substrate.[2]
3. Substrate Reactivity: The ethyl group at the 5-position is electron-donating, which activates the indole ring for electrophilic substitution. However, other substituents or impurities could deactivate the ring.- Ensure the starting 5-ethylindole is pure. - Increase the stoichiometry of the Vilsmeier reagent.
4. Ineffective Quenching/Work-up: Improper pH adjustment or hydrolysis can lead to product loss.- Carefully quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[4] - Ensure the pH is appropriate for complete hydrolysis of the intermediate.[2]
Significant Byproduct Formation 1. Diformylation: Use of a large excess of the Vilsmeier reagent or high temperatures can lead to formylation at other positions on the indole ring.- Optimize the stoichiometry of the Vilsmeier reagent. - Employ milder reaction conditions, such as lower temperatures and shorter reaction times.[2]
2. Formation of 3-Cyanoindole Derivative: Presence of nitrogen-containing impurities (e.g., hydroxylamine, ammonia) in reagents or solvents.[4] This is a known side reaction in indole formylation.[5]- Use high-purity, anhydrous solvents and freshly distilled reagents.[4] - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[4]
3. Polymerization/Degradation: Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition.- Maintain careful temperature control throughout the reaction. - Minimize reaction time by monitoring progress with TLC or LC-MS.
Difficult Purification 1. Similar Polarity of Product and Byproducts: Byproducts like the 3-cyanoindole derivative can have similar polarities to the desired aldehyde, complicating separation.[4]- Utilize column chromatography with a carefully selected solvent system, such as a gradient of ethyl acetate in hexane.[4] - Recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step.[6]
2. Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely.- After extraction, wash the organic layer multiple times with water or brine to remove DMF. - For stubborn traces, consider azeotropic removal with a suitable solvent under reduced pressure.

Visualizing the Troubleshooting Logic

troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low/No Yield Observed check_reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl₃?) start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_vilsmeier_formation Verify Vilsmeier Reagent Formation (0°C, 30-60 min?) reagent_yes->check_vilsmeier_formation replace_reagents Use Fresh, Anhydrous Reagents reagent_no->replace_reagents replace_reagents->check_vilsmeier_formation formation_yes Yes check_vilsmeier_formation->formation_yes Yes formation_no No check_vilsmeier_formation->formation_no No check_reaction_conditions Assess Reaction Conditions (Temperature, Time?) formation_yes->check_reaction_conditions optimize_formation Optimize Formation Conditions formation_no->optimize_formation optimize_formation->check_reaction_conditions conditions_yes Optimized check_reaction_conditions->conditions_yes Optimized conditions_no Not Optimized check_reaction_conditions->conditions_no Not Optimized check_workup Evaluate Work-up Procedure (Proper Quench, pH?) conditions_yes->check_workup optimize_conditions Optimize Temperature & Time conditions_no->optimize_conditions optimize_conditions->check_workup workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No end Improved Yield workup_yes->end optimize_workup Refine Quenching & Hydrolysis workup_no->optimize_workup optimize_workup->end

Caption: Troubleshooting guide for low reaction yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of 5-ethylindole?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The indole nucleus is most electron-rich at the C3 position, making it the most nucleophilic and therefore the primary site of formylation. The ethyl group at the C5 position is an electron-donating group, which further activates the ring towards electrophilic attack but does not typically alter the inherent preference for C3 substitution.

Q2: My reaction has stalled, and TLC analysis shows unreacted starting material. What should I do?

A2: If the reaction has stalled, it is likely due to the degradation or insufficient stoichiometry of the Vilsmeier reagent. You can try adding another equivalent of the pre-formed Vilsmeier reagent to the reaction mixture. However, be cautious as this may also increase the formation of byproducts. It is often more prudent to restart the reaction with fresh reagents and optimized conditions.

Q3: I am observing a dark, tar-like substance in my reaction flask. What is causing this?

A3: The formation of dark, insoluble materials often indicates polymerization or degradation of the indole starting material or product. This can be caused by excessively high temperatures, prolonged reaction times, or highly acidic conditions. Ensure your reaction is conducted at the recommended temperature and monitor its progress closely to avoid extended reaction times.

Q4: How can I confirm the identity and purity of my this compound product?

A4: A combination of analytical techniques should be used for characterization.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product, showing the characteristic aldehyde proton signal (around 9-10 ppm) and the correct substitution pattern on the indole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show a strong carbonyl (C=O) stretch for the aldehyde group (typically around 1650-1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.[7]

Q5: What are the best practices for storing this compound?

A5: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prolong its shelf life. Storage at 0-8 °C is often recommended.[7][8]

III. Experimental Protocols

A. Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring.[9]

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[2]

2. Formylation Reaction:

  • Dissolve 5-ethylindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 40-60°C. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

  • Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic (pH > 8).[4][6]

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash thoroughly with cold water, and dry.[2]

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Further purification can be achieved by recrystallization from ethanol or another suitable solvent.[6]

Visualizing the Experimental Workflow

experimental_workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Isolation cluster_3 Purification reagent_prep_1 1. Cool DMF to 0°C reagent_prep_2 2. Add POCl₃ dropwise reagent_prep_1->reagent_prep_2 reagent_prep_3 3. Stir at 0°C for 30-60 min reagent_prep_2->reagent_prep_3 formylation_1 4. Add 5-ethylindole solution at 0°C reagent_prep_3->formylation_1 formylation_2 5. Warm to RT, then heat formylation_1->formylation_2 formylation_3 6. Monitor by TLC formylation_2->formylation_3 workup_1 7. Quench with ice & base formylation_3->workup_1 workup_2 8. Filter precipitate or Extract workup_1->workup_2 workup_3 9. Dry & Concentrate workup_2->workup_3 purification_1 10. Column Chromatography workup_3->purification_1 purification_2 11. Recrystallization purification_1->purification_2

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

IV. References

  • BenchChem. (2025). Technical Support Center: Side Reactions in the Formylation of Indole. 4

  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. 2

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. 5

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. 3

  • Chemistry Steps. Vilsmeier-Haack Reaction. 10

  • BenchChem. Vilsmeier-Haack Reaction Technical Support Center. 11

  • ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. 12

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. 13

  • Organic Syntheses. (1959). Indole-3-aldehyde. 6

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. 1

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. 9

  • TCI. (2025). Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. 14

  • Chem-Impex. 5-Nitro-1H-indole-3-carbaldehyde. 7

  • Merck Millipore. Indole-3-carbaldehyde CAS 487-89-8. 8

References

Technical Support Center: Synthesis of 5-Ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 5-Ethylindole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-tested insights. Our goal is to empower you to overcome common challenges and achieve a successful, high-yield synthesis.

Introduction: The Vilsmeier-Haack Approach

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The most reliable and widely adopted method for its synthesis is the Vilsmeier-Haack reaction. This reaction formylates an electron-rich aromatic ring, like 5-ethylindole, using a specialized electrophile known as the Vilsmeier reagent.[1][2] The reagent is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent attacking the C3 position of the indole ring, which possesses the highest electron density.[5] Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.[4][5] While robust, the procedure is sensitive to reagent quality, temperature, and moisture, necessitating careful execution.

Core Experimental Protocol: Vilsmeier-Haack Formylation

This section provides a representative step-by-step methodology. Note that specific quantities and reaction times may require optimization based on your laboratory conditions and scale.

Diagram of the Experimental Workflow

G cluster_0 Vilsmeier Reagent Formation (Inert Atmosphere) cluster_1 Formylation Reaction cluster_2 Work-up & Isolation A 1. Add Anhydrous DMF to Flask B 2. Cool Flask to 0°C (Ice Bath) A->B C 3. Add POCl₃ Dropwise with Stirring B->C D 4. Stir at 0°C for 30-60 min C->D F 6. Add Indole Solution Dropwise to Reagent at 0-10°C D->F Vilsmeier Reagent E 5. Prepare Solution of 5-Ethylindole in DMF E->F G 7. Warm to 35-40°C & Stir for 2-4 h F->G H 8. Quench Reaction with Crushed Ice G->H Reaction Mixture I 9. Basify with Cold NaOH/NaHCO₃ Solution H->I J 10. Filter Precipitated Crude Product I->J K 11. Wash with Water & Dry J->K L Purification (Chromatography/Recrystallization) K->L Crude Product G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier [ClCH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 5-Ethylindole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent (Attack at C3) Intermediate2 Iminium Salt Intermediate Product This compound Intermediate2->Product + H₂O (Work-up)

References

Technical Support Center: Purification of 5-Ethylindole-3-carbaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Ethylindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges in this purification process. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the chromatographic purification of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Separation of this compound from Impurities

Question: I'm observing overlapping spots on my TLC plate and co-elution during column chromatography. How can I improve the separation of my target compound?

Answer: Achieving good separation is paramount. Several factors can contribute to poor resolution. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inappropriate Solvent System The polarity of your mobile phase is critical for differential migration of compounds on the stationary phase. If the solvent is too polar, all compounds will travel up the TLC plate or elute from the column quickly, resulting in poor separation. Conversely, a solvent system that is not polar enough will lead to long retention times and broad peaks. Action: Methodically screen a range of solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Aim for an Rf value between 0.2 and 0.4 for your target compound.[1] For indole derivatives, mixtures of hexane and ethyl acetate are a common starting point.[2] If you are dealing with very polar impurities, consider more polar solvent systems like dichloromethane/methanol blends.[1]
Incorrect Stationary Phase While silica gel is the most common stationary phase for normal-phase chromatography, it may not be optimal for all separations.[3][4] this compound, being a somewhat polar molecule with a hydrogen-bonding capable aldehyde group, can sometimes interact too strongly with the acidic silanol groups on silica, leading to tailing and poor separation. Action: If you observe significant tailing on silica, consider using neutral or basic alumina.[3][5] Alumina can be particularly useful for separating compounds that are sensitive to the acidic nature of silica gel.[3][4] Alternatively, for highly polar compounds, reversed-phase chromatography using a C18 stationary phase might be a viable option.[6]
Column Overloading Loading too much crude material onto your column is a frequent cause of poor separation. An overloaded column leads to broad, overlapping bands that are impossible to resolve. Action: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations (compounds with similar Rf values), use a lower ratio.
Improper Column Packing An improperly packed column with channels, cracks, or an uneven surface will result in a non-uniform solvent flow, leading to band broadening and poor separation. Action: Ensure your column is packed uniformly. For dry packing, add the silica gel in small portions and gently tap the column to ensure even settling. For wet packing (slurry packing), create a homogenous slurry of silica gel in your initial mobile phase and pour it into the column in one continuous motion. Always ensure the silica bed is level before loading your sample.
Issue 2: Compound Decomposition on the Column

Question: My yield is significantly lower than expected, and I suspect my this compound is degrading on the silica gel column. How can I prevent this?

Answer: Compound stability on the stationary phase is a critical consideration, especially for aldehydes which can be prone to oxidation or other acid-catalyzed reactions.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Acidic Nature of Silica Gel Standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the decomposition of sensitive compounds like some aldehydes and indoles.[6] Action: Deactivate the silica gel before use. This can be achieved by pre-eluting the packed column with a solvent system containing a small amount of a base, such as 1% triethylamine (TEA) in your mobile phase.[2][7] This will neutralize the acidic sites and minimize on-column degradation. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[5][7]
Oxidation Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can be exacerbated by prolonged exposure to air and silica gel. Action: Use fresh, high-quality solvents. Consider degassing your solvents before use to remove dissolved oxygen. Work relatively quickly to minimize the time your compound spends on the column.
Confirmation of Instability Before proceeding with a large-scale purification, it's wise to confirm if your compound is indeed unstable on silica gel. Action: Perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. If you see new spots along the second dimension, it indicates on-plate decomposition.[6]
Issue 3: The Compound Won't Elute from the Column

Question: I've been running my column for a long time with an increasingly polar solvent system, but I can't seem to get my this compound to come off. What's happening?

Answer: This frustrating situation can arise from a few key issues related to compound polarity and solubility.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Compound is Highly Polar If your compound is more polar than anticipated, it will have a very strong affinity for the polar silica gel stationary phase and will not move with a non-polar mobile phase. Action: If your compound has an Rf of 0 on TLC even with 100% ethyl acetate, you need a more polar eluent.[6] Try a solvent system containing methanol, such as 1-10% methanol in dichloromethane.[1] For very polar basic compounds, a mixture containing ammonium hydroxide can be effective; for example, 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[6][8]
Poor Solubility in the Mobile Phase If your compound is not soluble in the mobile phase, it will precipitate at the top of the column and will not elute. Action: Ensure your chosen mobile phase is a good solvent for your compound.[6] You can test this by dissolving a small amount of your crude material in the solvent system you plan to use for chromatography. If solubility is an issue, you may need to consider a different solvent system or a different chromatographic technique.
Irreversible Adsorption In some rare cases, a compound can bind so strongly to the stationary phase that it cannot be eluted. This is more common with highly functionalized molecules. Action: If you suspect irreversible adsorption, try a small-scale test column first. If the compound still does not elute, you may need to consider alternative purification methods such as recrystallization or distillation.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of this compound.

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for TLC analysis is a mixture of hexane and ethyl acetate.[2] Begin with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value. If the compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, increase the proportion of hexane. The goal is to achieve an Rf value between 0.2 and 0.4 for optimal separation on a column.[1]

Q2: Should I use dry loading or wet loading for my sample?

The choice between dry and wet loading depends on the solubility of your sample in the mobile phase.

  • Wet Loading: If your crude sample dissolves completely in a minimal amount of the initial mobile phase, wet loading is generally preferred for its simplicity.[9]

  • Dry Loading: If your sample has poor solubility in the mobile phase, dry loading is the recommended method.[1][9] To do this, dissolve your sample in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[9]

Q3: How can I visualize this compound on a TLC plate?

This compound has a UV-active indole ring system. Therefore, it can be easily visualized under a UV lamp at 254 nm.[10] Additionally, various chemical stains can be used for visualization. A common stain for indoles is vanillin or Ehrlich's reagent, which typically produces a colored spot upon heating.[11]

Q4: My purified this compound is a yellow oil, but I've seen it described as a solid. Why is this?

The physical state of a compound can be influenced by its purity. While pure this compound may be a solid, the presence of even small amounts of impurities can result in an oil or a gummy solid. Further purification, such as recrystallization from an appropriate solvent system, may be necessary to obtain a crystalline solid.

Q5: Are there any alternative purification methods to column chromatography for this compound?

Yes, several other techniques can be employed:

  • Recrystallization: If your crude product is relatively pure (>90%), recrystallization can be a highly effective method for obtaining high-purity material. The choice of solvent is crucial and should be determined experimentally.

  • Bisulfite Adduct Formation: Aldehydes can reversibly form water-soluble adducts with sodium bisulfite.[12][13] This can be an effective way to separate the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated by treating the aqueous solution with a base.[12] This method is particularly useful for removing non-polar impurities.[13]

  • Preparative TLC: For small-scale purifications (typically <100 mg), preparative thin-layer chromatography (prep TLC) can be a quick and efficient alternative to column chromatography.

III. Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1).

  • Visualize the plate under a UV lamp to identify a solvent system that provides good separation and an Rf value of ~0.3 for the target compound.

Step 2: Column Packing

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Fill the column with the chosen mobile phase.

  • Slowly add the silica gel as a slurry in the mobile phase, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing.

  • Allow the silica to settle, and then drain the solvent until it is just above the silica bed.

  • Add another thin layer of sand on top of the silica bed.

Step 3: Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Drain the solvent until it is just absorbed into the silica bed containing the sample.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect fractions in separate tubes or flasks.

  • Monitor the elution process by TLC analysis of the collected fractions.

Step 5: Product Isolation

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, MS).

IV. Visualized Workflows

General Purification Workflow

G cluster_0 Pre-Purification cluster_1 Chromatography cluster_2 Post-Purification A Crude this compound B TLC Analysis for Solvent System Selection A->B C Prepare and Pack Column B->C D Load Sample (Wet or Dry) C->D E Elute with Chosen Solvent System D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree: Poor Separation

G A Poor Separation Observed B Check TLC: Is Rf in 0.2-0.4 range? A->B C No B->C No D Yes B->D Yes E Optimize Solvent System C->E F Check Column Loading: Overloaded? D->F G Yes F->G Yes H No F->H No I Reduce Sample Load G->I J Consider Alternative Stationary Phase (e.g., Alumina) H->J K Check for Compound Decomposition (2D TLC) J->K

Caption: Decision tree for troubleshooting poor chromatographic separation.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • ResearchGate. Thin layer chromatography (TLC). (A) Standard IAA and extracted sample... --INVALID-LINK--

  • Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. --INVALID-LINK--

  • Scribd. Chromogenic Reagent for Indoles | PDF | Thin Layer Chromatography. --INVALID-LINK--

  • Benchchem. Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. --INVALID-LINK--

  • Sorbent Technologies, Inc. Flash Chromatography Basics. --INVALID-LINK--

  • AKJournals. TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. --INVALID-LINK--

  • PubMed. Selective adsorption of plant products. --INVALID-LINK--

  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. --INVALID-LINK--

  • AKJournals. Rapid Screening of Indole-3-Acetic Acid and Other Indole Derivatives in Bacterial Culture Broths by Planar Chromatography in. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. --INVALID-LINK--

  • Reddit. Purifying aldehydes? : r/chemistry. --INVALID-LINK--

  • Cayman Chemical. Indole-3-carboxaldehyde Product Information. --INVALID-LINK--

  • Wiley-VCH. Supporting Information. --INVALID-LINK--

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. --INVALID-LINK--

  • ACS Publications. Selective Adsorption for Removal of Nitrogen Compounds from Liquid Hydrocarbon Streams over Carbon- and Alumina-Based Adsorbents | Industrial & Engineering Chemistry Research. --INVALID-LINK--

  • Sorbent Technologies, Inc. High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. --INVALID-LINK--

  • NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Quora. What is the criteria for the selection of adsorbent? --INVALID-LINK--

References

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 5-Ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the identification and mitigation of byproducts encountered during the synthesis of 5-Ethylindole-3-carbaldehyde, a key intermediate in various pharmaceutical syntheses. Our focus is on providing practical, experience-driven advice to ensure the integrity and efficiency of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of 5-ethylindole is giving a significant amount of an unknown, highly colored impurity. What is the likely identity of this byproduct?

A1: The most probable cause of colored impurities in indole chemistry is oxidation or polymerization of the indole ring.[1] Indoles, especially when subjected to acidic conditions inherent in the Vilsmeier-Haack reaction, can be susceptible to oxidative degradation.[1] The appearance of a pinkish or yellowish hue in your crude product often points to the formation of such byproducts.[1]

However, another common byproduct in the formylation of indoles is the corresponding 3-cyanoindole.[2] Its formation is often attributed to the presence of nitrogen-containing impurities or reaction with atmospheric moisture.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and side reactions with moisture.[2]

  • Reagent Purity: Use high-purity, anhydrous solvents, particularly for dimethylformamide (DMF), which can decompose to form amines that may contribute to byproduct formation.[2] Freshly distilled reagents are recommended.[2]

  • Temperature Control: Maintain the reaction at the lowest effective temperature to reduce the rate of side reactions.[2] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid prolonged reaction times.[2]

Q2: I'm observing a second spot on my TLC plate with a similar Rf to my desired this compound. How can I differentiate and identify this byproduct?

A2: Byproducts with similar polarities to the target compound can be challenging to separate and identify.[2] Besides the 3-cyano derivative mentioned previously, another possibility is the formation of a di-formylated product or other isomers, although formylation at the 3-position is generally preferred for indoles.[3]

Identification Workflow:

A combination of spectroscopic and spectrometric techniques is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR will be instrumental in distinguishing between the aldehyde and nitrile. The aldehyde proton of this compound will appear as a singlet typically downfield (around 9-10 ppm).[4] The absence of this signal would suggest the presence of the nitrile.

    • ¹³C NMR is also highly informative. The aldehyde carbon will have a characteristic chemical shift in the range of 180-190 ppm, while the nitrile carbon will appear further upfield (around 115-125 ppm).[5]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, allowing you to differentiate between the desired product (C₁₁H₁₁NO) and the nitrile byproduct (C₁₁H₁₀N₂).

    • Tandem MS (MS/MS) can reveal characteristic fragmentation patterns to further confirm the structure.[6]

  • Infrared (IR) Spectroscopy:

    • The aldehyde will show a strong C=O stretch around 1650-1700 cm⁻¹.

    • The nitrile will exhibit a characteristic C≡N stretch around 2220-2260 cm⁻¹.

Q3: My work-up procedure seems to be generating more impurities. What are the best practices for quenching and isolating this compound?

A3: The work-up is a critical step where byproducts can form or the desired product can degrade. Harsh quenching conditions or inappropriate pH adjustments can lead to undesired side reactions.

Recommended Work-up Protocol:

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[2] This helps to rapidly cool the reaction and hydrolyze the intermediate iminium salt.

  • Neutralization: Slowly neutralize the mixture to a pH of 7-8 using a saturated sodium bicarbonate solution.[2] Avoid using ammonia-based quenching agents, as they can potentially react with the aldehyde.[2]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[2]

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate.[2]

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2][7] Recrystallization can also be an effective method for obtaining a highly pure product.[2]

Troubleshooting Guide: Common Byproducts and Their Mitigation

Observed Issue Potential Byproduct Proposed Cause Recommended Solution Analytical Signature
Pink/Yellow/Brown coloration of crude product Oxidized/Polymerized Indole Species[1]Reaction with atmospheric oxygen, prolonged reaction times, or high temperatures.[1][2]Conduct the reaction under an inert atmosphere (N₂ or Ar). Optimize reaction time and temperature.[2]Broad, unresolved signals in NMR; complex mass spectrum.
TLC spot with similar Rf to product, but different spectroscopic data 5-Ethylindole-3-carbonitrile[2]Impurities in DMF, reaction with atmospheric moisture, or inappropriate work-up.[2]Use high-purity, anhydrous reagents. Maintain an inert atmosphere. Quench with ice-cold water/bicarbonate solution.[2]¹H NMR: Absence of aldehyde proton (~10 ppm). ¹³C NMR: Nitrile carbon (~115-125 ppm). IR: C≡N stretch (~2220-2260 cm⁻¹). MS: Different molecular weight.
Presence of starting material (5-ethylindole) in the final product Unreacted Starting MaterialIncomplete reaction due to insufficient Vilsmeier reagent, low temperature, or short reaction time.Ensure correct stoichiometry of reagents. Optimize reaction temperature and time by monitoring with TLC.Characteristic signals of 5-ethylindole in NMR and MS.
Formation of multiple spots on TLC, some with higher polarity Di-formylated or other isomeric productsHigh reaction temperature or excess Vilsmeier reagent.Use stoichiometric amounts of the formylating agent. Control the reaction temperature carefully.Complex NMR spectra with multiple sets of aromatic and aldehyde signals. MS will show corresponding molecular ions.

Experimental Workflow & Diagrams

Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis (Multiple Spots Observed) start->tlc chromatography Column Chromatography (Separation of Components) tlc->chromatography product Isolated Product chromatography->product byproduct Isolated Byproduct chromatography->byproduct nmr NMR Spectroscopy (¹H, ¹³C) byproduct->nmr ms Mass Spectrometry (HRMS, MS/MS) byproduct->ms ir IR Spectroscopy byproduct->ir structure Structure Elucidation nmr->structure ms->structure ir->structure Vilsmeier_Haack_Mechanism cluster_main Vilsmeier-Haack Formylation cluster_side Potential Side Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Indole 5-Ethylindole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Nitrile 5-Ethylindole-3-carbonitrile Intermediate->Nitrile + Impurities Impurities Nitrogen Impurities / Moisture

References

Technical Support Center: 5-Ethylindole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Ethylindole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, primarily focusing on the Vilsmeier-Haack formylation, the most effective and widely used method for this transformation.[1]

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. Let's diagnose the potential causes.

Potential Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This reagent is highly sensitive to moisture.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use high-purity, anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Any moisture will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction.

    • Verify Reagent Formation: When POCl₃ is added to DMF at 0-5 °C, a pinkish or yellow complex should form.[5] If the solution remains colorless or other unexpected color changes occur, the reagents may be compromised.

    • Order of Addition: Always add POCl₃ slowly to the chilled DMF. Reversing the addition can lead to uncontrolled side reactions.

Potential Cause 2: Incomplete Reaction The formylation of the indole ring may not have gone to completion.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the 5-ethylindole starting material.

    • Optimize Temperature and Time: After the initial addition at low temperature, the reaction typically requires stirring at room temperature followed by heating (e.g., 85-95 °C) for several hours to proceed to completion.[6][7] If your TLC shows significant starting material after the recommended time, consider extending the heating period.

Potential Cause 3: Product Degradation during Work-up The iminium ion intermediate formed after the Vilsmeier reagent attacks the indole is hydrolyzed to the final aldehyde during the work-up.[2][8] This step is critical and can lead to product loss if not handled correctly.

  • Troubleshooting Steps:

    • Controlled Quenching: Quench the reaction by pouring the mixture onto crushed ice.[5] This dissipates the heat from the exothermic hydrolysis.

    • Careful Basification: The subsequent neutralization with a base (e.g., NaOH or Na₂CO₃ solution) is also highly exothermic. Add the base slowly while maintaining cooling in an ice bath to prevent localized heating that can lead to the formation of tarry byproducts.

Q2: My crude product is a dark, oily tar and is difficult to purify. How can I resolve this?

The formation of polymeric, tarry substances is a common issue in indole chemistry, often due to the acidic conditions of the Vilsmeier-Haack reaction.

Potential Cause 1: Reaction Temperature Too High Excessive heat can cause polymerization of the electron-rich indole ring.

  • Troubleshooting Steps:

    • Maintain Temperature Control: Strictly control the temperature during the addition of POCl₃ (0-5 °C) and during the subsequent heating phase. Do not exceed the recommended temperature range for the reaction.[6]

    • Limit Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction by TLC and stop the heating once the starting material is consumed.[4]

Potential Cause 2: Harsh Work-up Conditions As mentioned previously, uncontrolled quenching and basification can lead to product degradation and tar formation.

  • Troubleshooting Steps:

    • Trituration: Before attempting column chromatography, try triturating the crude oily product with a non-polar solvent like hexanes or a mixture of ethyl acetate/hexanes.[9] This can often precipitate the desired aldehyde as a solid, leaving many of the polymeric impurities dissolved in the solvent.

    • Optimized Chromatography: If the product remains oily, use column chromatography. Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The target compound is moderately polar; tarry byproducts will often stick to the baseline.

Q3: I see multiple spots on my TLC plate, including one that is not my starting material or product. What are these impurities?

Side reactions can lead to a variety of byproducts that complicate purification and reduce yield.

Potential Cause 1: Formation of 3-Cyanoindole Derivative Though more common with unsubstituted indole, the formation of a nitrile byproduct is possible, especially if the DMF contains amine impurities or if ammonia-based quenching agents are used.[4] The mechanism involves the reaction of the newly formed aldehyde with nitrogen-containing species to form an oxime or imine, which then dehydrates to the nitrile.[4]

  • Preventative Measures:

    • Use High-Purity DMF: Ensure your DMF is free from decomposition products like dimethylamine.[4]

    • Avoid Ammonia: Do not use ammonia or ammonium hydroxide for the work-up. Quench with ice-cold water or a saturated sodium bicarbonate solution.[4]

Potential Cause 2: Di-formylation or Other Electrophilic Additions While the C3 position of indole is strongly favored, under harsh conditions or with excess reagent, reactions at other positions or on the benzene ring can occur, though this is less common.

  • Preventative Measures:

    • Stoichiometry: Use a carefully measured, slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote side reactions.

    • Purification: These byproducts can usually be separated using column chromatography with a carefully selected solvent gradient.[4]

TLC/LC-MS Observation Potential Cause Recommended Action
Strong starting material spot remainsIncomplete reaction; inactive reagentVerify reagent quality; extend reaction time/increase temperature and monitor.
Product spot is faint; significant baseline streakingProduct degradation; polymerizationReduce reaction temperature; ensure controlled work-up; triturate crude product.
Extra spot with similar polarity to productIsomeric byproduct or side-product (e.g., nitrile)Use high-purity reagents; optimize chromatography with a shallow solvent gradient.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a baseline procedure. Optimization may be required based on your specific laboratory conditions and reagent quality.

Step 1: Vilsmeier Reagent Preparation

  • In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (4 molar equivalents).

  • Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add freshly distilled POCl₃ (1.2 molar equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

  • After the addition is complete, stir the resulting yellow solution at 0-5 °C for an additional 30 minutes.

Step 2: Formylation Reaction

  • Dissolve 5-ethylindole (1 molar equivalent) in a minimal amount of anhydrous DMF.

  • Add the 5-ethylindole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[6]

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.[6]

  • Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring by TLC until the starting material is consumed.[6][7]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice with vigorous stirring.[5]

  • Slowly add a saturated sodium carbonate or sodium hydroxide solution to the aqueous mixture until it is alkaline (pH > 8), keeping the flask in an ice bath to manage the exotherm.[7]

  • A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

Step 4: Purification

  • Air-dry the crude solid. The product at this stage is often sufficiently pure for many applications.[5]

  • For higher purity, recrystallize the solid from ethanol or an ethanol/water mixture.[5] Alternatively, purify via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

G cluster_prep Step 1: Reagent Prep cluster_reaction Step 2: Formylation cluster_workup Step 3: Work-up cluster_purify Step 4: Purification POCI3 POCl₃ VR Vilsmeier Reagent POCI3->VR 0-5 °C DMF Anhydrous DMF DMF->VR Complex Iminium Intermediate VR->Complex Indole 5-Ethylindole in DMF Indole->Complex 0-5 °C -> 90 °C Ice Ice Water Quench Complex->Ice Base Base (e.g., Na₂CO₃) Ice->Base Crude Crude Solid Product Base->Crude Recrystal Recrystallization Crude->Recrystal Column Column Chromatography Crude->Column Pure Pure Product Recrystal->Pure Column->Pure G DMF DMF + POCl₃ VR Vilsmeier Reagent (Electrophile) DMF->VR Attack Electrophilic Aromatic Substitution VR->Attack Indole 5-Ethylindole (Nucleophile) Indole->Attack Iminium Iminium Ion Intermediate Attack->Iminium Hydrolysis Hydrolysis (Work-up) Iminium->Hydrolysis Product This compound Hydrolysis->Product G Start Low Yield or Reaction Failure Q1 Are reagents anhydrous and pure? Start->Q1 Q2 Was Vilsmeier reagent formed correctly? (color change) Q1->Q2 Yes Sol1 Use anhydrous DMF, freshly distilled POCl₃ Q1->Sol1 No Q3 Was reaction heated for sufficient time? (TLC) Q2->Q3 Yes Sol2 Check order of addition, ensure cooling (0-5 °C) Q2->Sol2 No Q4 Was work-up performed correctly? (cold, slow) Q3->Q4 Yes Sol3 Increase heating time/temp, continue monitoring Q3->Sol3 No Sol4 Quench on ice, add base slowly with cooling Q4->Sol4 No Success Improved Yield Q4->Success Yes Sol1->Q2 Sol2->Q3 Sol3->Q4 Sol4->Success

References

preventing degradation of 5-Ethylindole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the dedicated technical guide for 5-Ethylindole-3-carbaldehyde. As a key synthetic intermediate in numerous pharmaceutical and research applications, maintaining the purity and stability of this compound is paramount to achieving reproducible and reliable experimental outcomes. This molecule, while robust in many synthetic schemes, possesses two key reactive moieties—the indole ring and the aldehyde functional group—that render it susceptible to specific degradation pathways during storage and handling.

This guide is structured to provide you not only with protocols but with the underlying chemical logic, empowering you to proactively protect your material, troubleshoot issues, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q: What are the primary chemical features of this compound that make it susceptible to degradation?

A: The molecule's vulnerability stems from two main areas:

  • The Aldehyde Group (-CHO): Aldehydes are readily oxidized to their corresponding carboxylic acids. In this case, this compound can easily oxidize to 5-Ethylindole-3-carboxylic acid, especially when exposed to atmospheric oxygen.[1] This is one of the most common degradation pathways.

  • The Indole Ring: The pyrrole moiety of the indole ring is electron-rich, making it susceptible to oxidative and photo-oxidative degradation.[2][3] This can lead to the formation of colored oligomeric or polymeric byproducts, which often manifest as a darkening of the material.

Q: What are the common visual signs that my this compound has degraded?

A: The most immediate indicators are changes in physical appearance. You should be concerned if you observe:

  • Color Change: A transition from its typical off-white or pale yellow crystalline powder to a beige, brown, or even dark reddish-brown color is a strong indicator of degradation.[4]

  • Change in Texture: The appearance of clumping, stickiness, or "oiling out" can suggest moisture absorption (hygroscopicity) or the formation of low-melting-point impurities.[4]

  • Insolubility: Previously soluble material that now shows partial or complete insolubility in a given solvent may have polymerized.

Q: How quickly does this compound degrade?

A: The rate of degradation is highly dependent on storage conditions. At room temperature with repeated exposure to air and light, noticeable degradation can occur within weeks to months. When stored under optimal conditions (as outlined below), it can remain stable for years.

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you may encounter and provides a logical framework for diagnosis and resolution.

Scenario 1: My compound has turned noticeably brown, but the container was sealed.

  • Question: I stored my this compound in its original vial in the lab cabinet, but it has darkened significantly. What caused this, and can I still use it?

  • Root Cause Analysis: A sealed container does not guarantee an inert atmosphere. The air trapped in the headspace of the vial upon last use contains approximately 21% oxygen. Over time, especially when catalyzed by ambient light and temperature fluctuations, this trapped oxygen is sufficient to initiate oxidation of the indole ring and aldehyde. Aromatic aldehydes, in general, are sensitive to air and light.[3][5][6]

  • Recommended Action:

    • Do Not Assume Unsuitability: The compound may still be predominantly the desired material, but its purity is now questionable. Do not use it for sensitive, quantitative, or GMP-regulated experiments without re-analysis.

    • Purity Assessment: Perform a quick purity check. A simple Thin Layer Chromatography (TLC) analysis against a fresh standard (if available) can reveal the presence of impurities. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.

    • Purification: If the material is valuable and a significant amount of the parent compound remains, purification via recrystallization or column chromatography may be possible. However, for most researchers, acquiring a fresh, high-purity lot is more time- and cost-effective.

Scenario 2: Analytical data shows an acidic impurity.

  • Question: I ran an HPLC/NMR on my sample and detected a significant peak that I've identified as 5-Ethylindole-3-carboxylic acid. Where did this come from?

  • Root Cause Analysis: This is a classic case of aldehyde oxidation.[1] The aldehyde group (-CHO) has been oxidized to a carboxylic acid group (-COOH). This reaction is primarily driven by exposure to oxygen. This specific impurity is a direct and predictable degradation product. The conversion can be accelerated by trace metals or basic residues.

  • Recommended Action:

    • Review Handling Procedures: This degradation indicates that the material was not adequately protected from air. The primary preventative measure is to handle and store the compound under an inert atmosphere.

    • Implement Aliquoting: For the main stock bottle, avoid repeated openings. After the initial opening, consider aliquoting the material into smaller, single-use vials under an inert gas. This protects the integrity of the bulk supply.

    • Workflow Protocol: When weighing, allow the container to warm to room temperature before opening to prevent moisture condensation. Work quickly, and immediately after taking what you need, flush the vial's headspace with dry argon or nitrogen before tightly resealing.

Core Protocols for Stability and Handling

Adherence to these protocols is the most effective way to prevent degradation.

Optimal Storage Conditions

All quantitative data and recommendations are summarized in the table below for easy reference.

ParameterRecommendationRationale
Temperature -20°C (Long-term) 2-8°C (Short-term, < 3 months) Reduces the kinetic rate of all degradation reactions (oxidation, polymerization).[7][8]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, the primary driver for oxidation of both the aldehyde and indole ring.[8][9]
Light Protect from Light Light, particularly UV, provides the energy to catalyze oxidative degradation.[3][5][10]
Container Amber Glass Vial with PTFE-lined Cap Amber glass blocks UV light.[10] A tight seal with a chemically inert liner prevents moisture ingress and gas exchange.
Moisture Store in a Desiccated Environment Prevents hydrolysis and clumping; some indole aldehydes are noted as hygroscopic.[4][11]
Experimental Workflow for Handling

This workflow is designed to minimize exposure to deleterious atmospheric conditions.

G cluster_storage Freezer (-20°C) cluster_bench Fume Hood / Benchtop cluster_reseal Resealing for Storage Retrieve 1. Retrieve Container from Storage Equilibrate 2. Equilibrate to RT (Crucial to prevent condensation) Retrieve->Equilibrate Inert 3. Move to Inert Atmosphere (Glovebox) Equilibrate->Inert Ideal Weigh 4. Open & Weigh Required Amount Equilibrate->Weigh If no glovebox, work quickly Inert->Weigh Purge 5. Purge Headspace with N2 or Ar Weigh->Purge Reseal 6. Reseal Tightly Purge->Reseal Store 7. Return to -20°C Storage Reseal->Store

Caption: Recommended workflow for handling this compound.

Protocol: Annual Purity Verification

For lots stored longer than one year, a purity verification is recommended.

  • Sample Preparation: Carefully prepare a 1 mg/mL solution of the compound in HPLC-grade acetonitrile or methanol.

  • Instrumentation: Use a standard HPLC system with a UV detector (monitoring at ~296 nm[12]) and a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes.

    • Column Temperature: 30 °C

  • Analysis: Inject 5-10 µL of the sample. The primary peak for this compound should be sharp and symmetrical. The appearance of a significant earlier-eluting peak may correspond to the more polar 5-Ethylindole-3-carboxylic acid. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks. A purity of >98% is generally considered acceptable for most applications.

Key Degradation Pathways

Understanding the chemical transformations that occur during degradation can aid in identifying byproducts.

DegradationPathways Parent This compound Oxidized 5-Ethylindole-3-carboxylic acid Parent->Oxidized O₂ / Light Polymer Oligomeric/Polymeric Byproducts Parent->Polymer Heat / Light Trace Acid/Base

Caption: Primary degradation pathways for this compound.

References

common side reactions in the formylation of 5-ethylindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of 5-ethylindole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. The content is structured in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Vilsmeier-Haack Reaction - The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is the most prevalent and generally highest-yielding method for the 3-formylation of electron-rich indoles.[1][2] It utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[3][4][5]

This is a common issue that typically points to problems with reagents, reaction conditions, or the workup procedure.

A: Common Causes & Troubleshooting Steps:

  • Reagent Quality is Paramount:

    • DMF: The most frequent culprit is impure DMF. Over time, DMF can decompose into dimethylamine and formic acid.[6] Dimethylamine can react with the Vilsmeier reagent, quenching the electrophile.

      • Solution: Always use freshly distilled or anhydrous, sealed DMF. A quick check for purity is to waft the vapor; a fishy or amine-like odor indicates significant decomposition.[6]

    • Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl.

      • Solution: Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. Distillation may be necessary for older reagents.

  • Temperature Control:

    • Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ is exothermic. This step should be performed at low temperatures (typically 0-5 °C) to prevent uncontrolled side reactions and degradation of the reagent.[2][6]

    • Reaction with Indole: The addition of 5-ethylindole to the pre-formed Vilsmeier reagent should also be done at low temperatures (0-10 °C).[2] Allowing the temperature to rise uncontrollably can lead to polymerization. However, after the initial addition, some protocols require gentle heating to drive the reaction to completion.[7] The optimal temperature depends on the substrate's reactivity and must be carefully monitored.[3]

  • Stoichiometry:

    • Ensure the correct molar ratios are used. Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the indole is employed to ensure full conversion.

  • Inadequate Workup:

    • The intermediate iminium salt must be hydrolyzed to yield the aldehyde. This is usually achieved by quenching the reaction mixture in ice-cold water, followed by basification (e.g., with NaOH or Na₂CO₃ solution) to a pH of 9-10.[2][6] Insufficient hydrolysis or incorrect pH can lead to poor recovery of the product.

G start Low Yield / No Reaction reagent_check Check Reagent Purity (DMF, POCl₃) start->reagent_check Step 1 temp_check Verify Temperature Control (0-10°C for additions) reagent_check->temp_check Reagents OK? sub_reagent Action: Use fresh/ distilled reagents reagent_check->sub_reagent workup_check Review Workup Protocol (Hydrolysis & pH) temp_check->workup_check Temp OK? sub_temp Action: Ensure proper cooling/monitoring temp_check->sub_temp result Improved Yield workup_check->result Protocol OK? sub_workup Action: Adjust pH to 9-10 during aqueous workup workup_check->sub_workup

Caption: Troubleshooting flow for Vilsmeier-Haack reactions.

A: Tar formation is indicative of polymerization or degradation of the indole substrate under the acidic reaction conditions. Indoles, while aromatic, can be sensitive to strong acids.

  • Mechanism of Degradation: The electron-rich indole nucleus can be protonated, leading to acid-catalyzed polymerization. The intermediate iminium salt is also highly reactive.

  • Prevention:

    • Strict Temperature Control: As mentioned above, maintaining low temperatures, especially during the addition of reagents, is critical to minimize side reactions.

    • Order of Addition: The standard and recommended procedure is to pre-form the Vilsmeier reagent at low temperature and then add the indole solution to it. Adding POCl₃ directly to a mixture of indole and DMF can create localized areas of high acid concentration and heat, promoting polymerization.

    • Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can contribute to degradation. Monitor the reaction by TLC to determine the point of maximum product formation.

A: While formylation is highly selective for the C3 position of the indole ring due to its high electron density[8], several side products can form.

Side ProductProbable CauseDistinguishing Spectroscopic FeaturePrevention Strategy
Di-formylated Indole Use of a large excess of Vilsmeier reagent; high reaction temperature.Absence of one aromatic proton signal; presence of two aldehyde signals in ¹H NMR.Use a controlled stoichiometry (1.1-1.2 eq.) of the Vilsmeier reagent.
Di/Tri-indolylmethanes Incomplete hydrolysis or reaction with unreacted indole.[1]Complex aromatic region in ¹H NMR with characteristic indolyl signals; high molecular weight peak in MS.Ensure efficient stirring and controlled addition to prevent localized excess of indole.
N-formylated Indole Can occur under certain conditions, though less common for C3-unsubstituted indoles.Aldehyde proton signal may be shifted; changes in the N-H signal.This is generally not a major pathway when the C3 position is free.
Starting Material Incomplete reaction.Presence of 5-ethylindole signals in the product spectrum.Increase reaction time or temperature moderately after initial addition; verify reagent activity.
Section 2: Alternative Formylation Methods & Associated Side Reactions

While the Vilsmeier-Haack reaction is preferred, other methods like the Reimer-Tiemann and Duff reactions can also be used, though they present unique challenges with indole substrates.

A: The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base, generates dichlorocarbene as the key electrophile.[9][10] For indoles, this reaction is notoriously problematic and often leads to an "abnormal" pathway.

  • Major Side Reaction: Ring Expansion. Instead of formylation, indoles frequently undergo ring expansion via the Ciamician-Dennstedt rearrangement to yield 3-chloroquinoline derivatives.[11][12] The dichlorocarbene inserts into the C2-C3 bond of the indole, leading to a dichlorocyclopropane intermediate which then rearranges.[11] This is often the major product, making the Reimer-Tiemann reaction unsuitable for preparing indole-3-carboxaldehydes.[11][13]

  • Low Yields: Even when the desired aldehyde is formed, yields are typically very low.[11]

  • Harsh Conditions: The reaction requires strong base and heat, which can degrade sensitive substrates.[10][14]

G Indole 5-Ethylindole Intermediate Dichlorocyclopropane Intermediate Indole->Intermediate Attack by :CCl₂ Product_Normal 5-Ethylindole-3-carboxaldehyde (Minor Product) Indole->Product_Normal Direct Formylation (Minor Pathway) Carbene :CCl₂ (from CHCl₃ + NaOH) Product_Abnormal 3-Chloro-6-ethylquinoline (Ring Expansion Product) Intermediate->Product_Abnormal Rearrangement

Caption: Major vs. minor pathways in the Reimer-Tiemann reaction of indoles.

A: The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent.[15][16] While it avoids the specific ring-expansion issue of the Reimer-Tiemann reaction, it is often inefficient and can produce a mixture of products.[15]

  • Formation of Schiff Base Intermediates: The reaction proceeds through the formation of various imine and benzylamine intermediates.[15][17] Incomplete hydrolysis during workup can lead to the isolation of these nitrogen-containing compounds, complicating purification.

  • Low Yields and Complex Mixtures: The reaction is generally low-yielding (20-80% for ideal substrates) and can be sensitive to the electronic nature of the substrate.[18]

  • Potential for Di-formylation: If reaction conditions are forced (e.g., high temperature or long reaction times), di-formylation at other activated positions on the ring could occur, though this is less likely than with the Vilsmeier-Haack reaction.[15]

References

Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Vilsmeier-Haack reaction for the C3-formylation of indoles. As a cornerstone reaction in medicinal chemistry, its successful execution is critical for the synthesis of numerous pharmaceutical intermediates. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: My reaction yield is consistently low or I recover mostly starting material. What are the likely causes?

Low yield is one of the most common issues and can stem from several factors related to the Vilsmeier reagent itself or the reaction conditions.

Potential Cause 1: Inefficient Formation or Decomposition of the Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[1][2] It is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This formation is highly exothermic and the reagent can be thermally unstable.

  • Expert Recommendation:

    • Strict Temperature Control: The addition of POCl₃ to DMF should be performed slowly and dropwise at 0-5 °C using an ice bath.[3] Allowing the temperature to rise can lead to the decomposition of the reagent.

    • Reagent Quality: Use freshly distilled, high-purity POCl₃ and anhydrous DMF.[4][5] DMF can decompose over time to produce dimethylamine, which can react with and consume the Vilsmeier reagent.[6] If your DMF has a "fishy" odor, it indicates decomposition and should be purified or replaced.[6]

    • Fresh Preparation: Always prepare the Vilsmeier reagent fresh before use. Letting it stand for extended periods, even at low temperatures, can lead to degradation. Ensure complete formation by stirring for an additional 30 minutes at 0-5 °C after adding the POCl₃.[3]

Potential Cause 2: Presence of Moisture. The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, converting it to inactive byproducts and preventing the formylation of your indole substrate.

  • Expert Recommendation:

    • Inert Atmosphere: Conduct the entire reaction, from reagent preparation to the addition of the indole, under a dry, inert atmosphere such as nitrogen or argon.[4]

    • Dry Glassware and Solvents: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents for both the reaction and the dissolution of your indole substrate.[4]

Potential Cause 3: Incorrect Stoichiometry. Using an insufficient amount of the Vilsmeier reagent will result in an incomplete reaction.

  • Expert Recommendation:

    • A molar excess of the Vilsmeier reagent relative to the indole is typically required. A common starting point is 1.5 to 3 equivalents of the reagent.[4] The optimal ratio may depend on the specific reactivity of your substituted indole and should be determined empirically.

Question 2: I've isolated my product, but it's contaminated with a significant byproduct that is difficult to separate. How can I improve purity?

The most common and troublesome byproduct in the Vilsmeier-Haack formylation of indole is 3-cyanoindole.[4] Its formation complicates purification due to similar polarity to the desired aldehyde.[7]

Potential Cause: In-situ Formation of an Oxime/Imine Intermediate. The formation of 3-cyanoindole is believed to occur when the initially formed indole-3-carbaldehyde reacts with nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) to form an oxime or imine. This intermediate then undergoes dehydration under the acidic reaction conditions to yield the nitrile.[4]

  • Expert Recommendation:

    • High-Purity Reagents: The primary source of these nitrogenous impurities is often the DMF. Using high-purity, anhydrous DMF is the most critical step in preventing this side reaction.[4]

    • Inert Atmosphere: Meticulously excluding atmospheric moisture and nitrogen helps prevent the in situ formation of reactive nitrogen species.[4]

    • Controlled Reaction Time & Temperature: Do not prolong the reaction unnecessarily. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed to the workup. Overheating or extended reaction times can promote side reactions.[4]

    • Appropriate Work-up: Avoid using any ammonia-based solutions during the workup. Quench the reaction by pouring it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate or sodium hydroxide solution.[4][8]

Purification Strategy: If 3-cyanoindole does form, careful column chromatography is the most effective separation method. A gradient elution using a hexane/ethyl acetate solvent system is often successful. Recrystallization from a suitable solvent like aqueous ethanol can also be an effective final purification step.[7]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is it effective for indole formylation? The Vilsmeier reagent is a chloroiminium salt, with the general structure [(CH₃)₂N=CHCl]⁺Cl⁻.[2] It is a mild electrophile, which is key to its success. The indole nucleus is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position, in particular, has the highest electron density, making it the most nucleophilic site for attack.[9] The Vilsmeier reagent is electrophilic enough to react efficiently at this position without requiring harsh conditions that could degrade the sensitive indole ring.[10]

Q2: How does the mechanism proceed after the initial electrophilic attack? The reaction mechanism involves three key stages, as illustrated below.

Vilsmeier_Mechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent IminiumIntermediate Iminium Salt Intermediate VilsmeierReagent->IminiumIntermediate Electrophilic Aromatic Substitution Indole Indole Indole->IminiumIntermediate Product Indole-3-carbaldehyde IminiumIntermediate->Product Hydrolysis Workup Aqueous Workup (H₂O) Workup->Product

Caption: Vilsmeier-Haack reaction mechanism on indole.

  • Vilsmeier Reagent Formation: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate ion to generate the electrophilic Vilsmeier reagent.[9]

  • Electrophilic Attack: The electron-rich C3 position of the indole attacks the Vilsmeier reagent, forming a cationic intermediate (an iminium salt).[1]

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final indole-3-carbaldehyde product.[9]

Q3: My indole has a substituent. How will this affect the reaction? Substituents on the indole ring can influence both the reaction rate and regioselectivity.

  • Electron-donating groups (e.g., methyl, methoxy) generally increase the nucleophilicity of the indole ring and facilitate the reaction.

  • Electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring, often requiring more forcing conditions (higher temperature or longer reaction times) and may lead to lower yields.

  • Substituents at C2: A methyl group at the C2 position can lead to a mixture of products, including formylation at the C1 (nitrogen) and C3 positions.[3]

  • Substituents at C3: If the C3 position is blocked, the reaction will not proceed as expected. For example, with 2,3,3-trimethyl-3H-indole, formylation occurs at the C2-methyl group, leading to a malondialdehyde derivative after workup.[11]

Q4: Are there alternative, milder methods for indole formylation? Yes, while the Vilsmeier-Haack is robust, concerns over the use of stoichiometric and hazardous POCl₃ have driven the development of alternatives.[12] These include:

  • Catalytic Vilsmeier-Haack Reactions: Recent methods use catalytic amounts of a phosphine oxide in combination with a silane reductant to cycle the catalyst, avoiding stoichiometric POCl₃.[12][13]

  • Boron-Catalyzed Formylation: Using trimethyl orthoformate (TMOF) as the formyl source with a Lewis acid catalyst like BF₃·OEt₂ provides an efficient, milder alternative.[14]

  • Photochemical Methods: Visible-light mediated protocols using reagents like tetramethylethylenediamine (TMEDA) as the carbon source have been developed for C3-formylation under mild conditions.[15]

Experimental Protocols & Data
Standard Protocol: Vilsmeier-Haack Formylation of Indole

This protocol is a reliable starting point for the synthesis of indole-3-carbaldehyde, adapted from established literature procedures.[3][5]

Workflow prep_reagent 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0-5°C) add_indole 2. Add Indole Solution (Dropwise @ 0-5°C) prep_reagent->add_indole react 3. Reaction (Warm to RT, then heat if needed) add_indole->react monitor 4. Monitor Progress (TLC) react->monitor monitor->react Incomplete workup 5. Workup (Quench on ice, neutralize) monitor->workup Reaction Complete isolate 6. Isolate & Purify (Filter, recrystallize) workup->isolate product Product: Indole-3-carbaldehyde isolate->product

Caption: General experimental workflow for indole formylation.

Materials:

  • Indole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM, anhydrous, optional for indole solution)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or 10% NaOH solution

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (approx. 3 eq relative to indole).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 eq) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

    • After the addition is complete, stir the resulting yellow-pink mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. The mixture may become a thick paste.[5]

    • Optional: For less reactive indoles, the mixture may need to be heated (e.g., to 35-40 °C) for an additional period.[5][8]

    • Monitor the reaction by TLC until the starting indole is consumed.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will produce a clear red solution.[8]

    • Slowly add a saturated NaHCO₃ solution or cold 10% NaOH solution to neutralize the mixture until it is basic (pH ~8-9). A yellow solid should precipitate.[16]

    • Stir the suspension for 30 minutes in the cold.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water.

    • Dry the solid product. For most purposes, the product is sufficiently pure. It can be further purified by recrystallization from aqueous ethanol if needed.[5]

Table 1: Representative Reaction Conditions & Yields

The Vilsmeier-Haack reaction is broadly applicable to a range of substituted indoles, with typical yields being very high.

Indole DerivativeTemperature (°C)Time (h)Yield (%)Reference(s)
Indole0 to 35~2up to 97[5][7]
4-Methylindole0 to 85890[3][16]
5-Methylindole0 to 855-688[3][16]
6-Methylindole0 to 908-989[3][16]

References

Technical Support Center: N-Alkylation of Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indole-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles and field-tested experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of indole-3-carbaldehydes, offering explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Question: I am getting a very low yield or no product at all in my N-alkylation reaction of indole-3-carbaldehyde. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this reaction are a common hurdle and can stem from several factors. The electron-withdrawing nature of the 3-carbaldehyde group increases the acidity of the N-H proton, facilitating deprotonation. However, it can also deactivate the indole ring towards certain reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The first step in many N-alkylation protocols is the deprotonation of the indole nitrogen. If this is not complete, you will have a significant amount of unreacted starting material.

    • Causality: The strength and solubility of the base are critical. While indole-3-carbaldehyde is more acidic than indole, a sufficiently strong base is still required to drive the equilibrium towards the indolate anion.

    • Solution:

      • Use a Stronger Base: Sodium hydride (NaH) is a common and effective choice for deprotonating indoles.[1][2][3] Ensure you are using a fresh, reactive batch of NaH.

      • Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent and glassware are scrupulously dry. Flame-dry your flask and use anhydrous solvents.[4]

      • Allow Sufficient Time for Deprotonation: After adding the base, allow the mixture to stir for an adequate amount of time (e.g., 30-60 minutes at 0 °C or room temperature) before adding the alkylating agent to ensure complete formation of the nucleophilic anion.[1][3]

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate.

    • Causality: The indolate anion needs to be well-solvated to be an effective nucleophile.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they effectively solvate the sodium indolate salt without interfering with the reaction.[2][3] If solubility of your starting material is an issue, consider a mixture of solvents like acetonitrile and DMF.[5]

  • Reaction Temperature: The temperature can significantly impact the reaction rate.

    • Causality: Many alkylations require heating to overcome the activation energy barrier.

    • Solution: If your reaction is sluggish at room temperature, consider gently heating the reaction mixture. Temperatures between 50-80 °C can often improve yields, and in some cases, temperatures up to 160 °C in a microwave reactor have been shown to be effective.[2][6]

  • Inactive Alkylating Agent: The reactivity of the alkylating agent is another key factor.

    • Solution:

      • Check the Purity: Ensure your alkylating agent is pure and has not decomposed.

      • Consider a More Reactive Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl bromide with little success, switching to the corresponding iodide may improve your yield. The addition of a catalytic amount of potassium iodide (KI) can also facilitate the reaction of alkyl bromides by an in situ Finkelstein reaction.[6]

Issue 2: Poor Regioselectivity - C3-Alkylation as a Major Side Product

Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of my desired N-alkylated indole-3-carbaldehyde. How can I improve the N-selectivity?

Answer:

The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry. The C3 position of the indole ring is highly nucleophilic and can compete with the deprotonated nitrogen for the alkylating agent.[7][8]

  • Influence of the Counter-ion: The nature of the cation from the base can significantly influence the site of alkylation.

    • Causality: Ionic salts (containing Na⁺, K⁺) tend to favor N-alkylation, as the cation associates more loosely with the indolate anion, making the nitrogen more accessible. More covalent salts (e.g., from Grignard reagents with Mg²⁺) can direct the alkylation to the C3 position.[1]

    • Solution: Employ bases that provide ionic salts, such as sodium hydride (NaH) or potassium hydride (KH).[1]

  • Incomplete Deprotonation: As mentioned previously, incomplete deprotonation can lead to a mixture of the indolate anion and neutral indole. The neutral indole will preferentially react at the more nucleophilic C3 position.

    • Solution: Ensure complete deprotonation by using a slight excess of a strong base like NaH and allowing sufficient reaction time before adding the electrophile.[3]

  • Reaction Temperature: Temperature can influence the N/C3 selectivity.

    • Causality: N-alkylation is often the thermodynamically favored product, and higher temperatures can help to overcome the kinetic barrier to its formation.

    • Solution: Increasing the reaction temperature can favor N-alkylation. For example, in some systems, raising the temperature from room temperature to 80 °C has been shown to dramatically improve the N:C3 ratio.[2][3]

Issue 3: Incomplete Reaction and Difficulty with Purification

Question: My reaction doesn't seem to go to completion, and I'm left with a mixture of starting material, product, and possibly byproducts, making purification difficult. What can I do?

Answer:

Incomplete reactions and purification challenges often go hand-in-hand. Addressing the root cause of the incomplete reaction is the first step.

  • Driving the Reaction to Completion:

    • Le Chatelier's Principle: Using a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) can help to drive the reaction to completion.

    • Phase-Transfer Catalysis (PTC): For certain substrates, PTC can be a highly effective method. This technique uses a phase-transfer catalyst (e.g., a quaternary ammonium salt) to transport the indolate anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent.[9][10] This can lead to cleaner reactions and higher yields.

  • Alternative Reaction Conditions:

    • Mitsunobu Reaction: If conventional methods are failing, the Mitsunobu reaction is a powerful alternative for N-alkylation.[11][12][13] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen.[13] It often proceeds under mild conditions with high stereospecificity (inversion of configuration at the alcohol).[11][13]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying N-alkylated indoles. A careful choice of solvent system (e.g., hexanes/ethyl acetate) is crucial for achieving good separation.

    • Recrystallization: If your product is a solid, recrystallization can be an effective method for purification, especially for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a typical N-alkylation of indole-3-carbaldehyde?

A1: A good starting point is to dissolve the indole-3-carbaldehyde in anhydrous DMF, cool the solution to 0 °C, and then add 1.1 equivalents of sodium hydride (60% dispersion in oil).[3] Stir the mixture at this temperature for 30-60 minutes, then add 1.1-1.2 equivalents of your alkylating agent. The reaction can then be allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

Q2: Are there any protecting groups I should consider for the carbaldehyde functionality?

A2: In most standard N-alkylation conditions (e.g., using NaH and an alkyl halide), the aldehyde group is generally stable and does not require protection. However, if you are using reaction conditions that are strongly basic or involve nucleophiles that could react with the aldehyde, protection as an acetal or dithiane may be necessary.

Q3: Can I use weaker bases like potassium carbonate?

A3: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly with more reactive alkylating agents like benzyl halides or allyl halides.[3] These conditions are generally milder but may require higher temperatures and longer reaction times. They can be a good option for substrates with base-sensitive functional groups.[3]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting material. The product should have a different Rf value. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used.[3]

Visualizations and Protocols

Logical Workflow for Troubleshooting N-Alkylation

troubleshooting_workflow cluster_deprotonation Deprotonation Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality/Reactivity cluster_alternatives Alternative Strategies start Low Yield or Poor Selectivity check_deprotonation 1. Verify Deprotonation start->check_deprotonation strong_base Use Stronger Base (NaH) check_deprotonation->strong_base anhydrous Ensure Anhydrous Conditions check_deprotonation->anhydrous time Increase Deprotonation Time check_deprotonation->time check_conditions 2. Optimize Conditions solvent Use Polar Aprotic Solvent (DMF/THF) check_conditions->solvent temperature Increase Temperature (Favors N-Alkylation) check_conditions->temperature check_reagents 3. Assess Reagents alkylating_agent Use More Reactive Alkylating Agent (e.g., R-I) check_reagents->alkylating_agent catalyst Add Catalytic KI check_reagents->catalyst alternative_methods 4. Consider Alternative Methods ptc Phase-Transfer Catalysis alternative_methods->ptc mitsunobu Mitsunobu Reaction alternative_methods->mitsunobu solution Successful N-Alkylation strong_base->check_conditions anhydrous->check_conditions time->check_conditions solvent->check_reagents temperature->check_reagents alkylating_agent->alternative_methods catalyst->alternative_methods ptc->solution mitsunobu->solution

Caption: A step-by-step workflow for troubleshooting common issues in the N-alkylation of indole-3-carbaldehydes.

Competing N- vs. C3-Alkylation Pathways

competing_pathways indole Indole-3-carbaldehyde indolate Indolate Anion indole->indolate + Base, - H⁺ base Base (e.g., NaH) n_product N-Alkylated Product (Thermodynamic) indolate->n_product + R-X (Favored by Na⁺/K⁺, Higher Temp) c3_product C3-Alkylated Product (Kinetic) indolate->c3_product + R-X (Favored by Mg²⁺, Lower Temp) rx Alkyl Halide (R-X)

Caption: Competing pathways for N-alkylation versus C3-alkylation of the indole-3-carbaldehyde anion.

Quantitative Data Summary

Table 1: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole

EntryTemperature (°C)N-Alkylation Yield (%)C3-Alkylation Yield (%)
125LowPredominant
250Moderate ImprovementSignificant
365Good ImprovementMinor
48091Not Detected
Data synthesized from a one-pot Fischer indolisation–N-alkylation protocol.[3]
Experimental Protocols
General Protocol for N-Alkylation of Indole-3-Carbaldehyde using Sodium Hydride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole-3-carbaldehyde (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation. The mixture may become a clear solution or remain a suspension.

  • Alkylation: Add the alkylating agent (1.1-1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS. If the reaction is slow, heating (e.g., to 50-80 °C) may be required.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indole-3-carbaldehyde.

References

Technical Support Center: Purification of Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate from complex reaction mixtures. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategies effectively.

Indole-3-carbaldehyde is a cornerstone building block in the synthesis of numerous bioactive molecules, from pharmaceuticals to agrochemicals.[1][2] It is most commonly synthesized via electrophilic formylation of the indole nucleus, with the Vilsmeier-Haack reaction being the predominant method.[1][3][4] While effective, this synthesis route often yields a crude product contaminated with unreacted starting materials, acidic byproducts, and reagents, necessitating robust purification protocols. This guide provides a systematic approach to achieving high purity.

Troubleshooting Guide: Common Purification Issues

Navigating the purification of indole-3-carbaldehyde can present several common challenges. The following table outlines frequent observations, their probable causes rooted in the compound's chemistry, and actionable solutions.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Rationale
Crude product is a dark, viscous oil or sticky solid instead of a beige powder. 1. Residual DMF/POCl₃ byproducts: The Vilsmeier-Haack reagents can be difficult to remove and often form oily residues.[4][5] 2. Presence of aldol condensation products: Aldehydes can undergo self-condensation, especially under basic conditions.[6]Initial Work-up: Ensure the reaction is thoroughly quenched with ice water and neutralized. A robust aqueous work-up is critical. For persistent oils, trituration with a solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexane) can often induce crystallization.
Final product is off-color (pink, purple, or brown) and darkens over time. Air Oxidation: Indoles, particularly when functionalized, can be susceptible to air oxidation, forming highly colored radical species or oligomers.Handling & Storage: Purify the compound quickly after synthesis. Store the final product under an inert atmosphere (Nitrogen or Argon) at reduced temperatures (-20°C is recommended for long-term stability).[7] Adding an antioxidant like BHT during storage can also be considered.
TLC analysis shows a baseline spot or a streak from the origin. Acidic Impurities: The most common acidic impurity is indole-3-carboxylic acid, formed by over-oxidation of the aldehyde.[6][8] Carboxylic acids are highly polar and often streak on silica gel.Acid-Base Extraction: Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[6][9] This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the neutral aldehyde in the organic phase.
Low yield after column chromatography; product streaking on the column. Silica Gel Acidity: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to the formation of hemiacetals or acetals if an alcohol is used in the eluent.[10] This can cause irreversible adsorption and streaking.Chromatography Modification: 1. Deactivate Silica: Add ~1% triethylamine (Et₃N) to your eluent (e.g., hexane/ethyl acetate). The base neutralizes the acidic sites on the silica.[10] 2. Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic.
A persistent impurity spot runs very close to the product spot on TLC. Structurally Similar Impurities: This is often unreacted indole, which has a polarity similar to indole-3-carbaldehyde.Specialized Purification: 1. Optimized Chromatography: Use a shallow solvent gradient or isocratic elution with a carefully optimized solvent system to improve separation. 2. Bisulfite Adduct Formation: This is the most effective method. Aldehydes react selectively and reversibly with sodium bisulfite to form a water-soluble adduct, leaving non-aldehyde impurities like indole behind in the organic phase.[11][12][13] The pure aldehyde is then regenerated. See Protocol 3 for details.

Key Purification Protocols

Protocol 1: Standard Work-up & Acid-Base Extraction

This protocol is the essential first step after a Vilsmeier-Haack synthesis to remove the bulk of inorganic salts, residual reagents, and acidic impurities.

Step-by-Step Methodology:

  • Quenching: Carefully pour the cooled reaction mixture onto a generous amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and excess POCl₃.[5]

  • Basification: Slowly add a cold solution of sodium hydroxide (e.g., 50% w/v) or saturated sodium carbonate until the mixture is strongly alkaline (pH > 12), which precipitates the crude indole-3-carbaldehyde.[14][15]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Acidic Impurity Removal: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane. Transfer to a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash one more time.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of acidic impurities.

Diagram 1: Workflow for Acid-Base Extraction

This diagram illustrates the logic of using a weak base to selectively remove an acidic byproduct like indole-3-carboxylic acid from the desired neutral product.

cluster_0 Separatory Funnel start Crude Product in Organic Solvent (e.g., Ethyl Acetate) mixture Contains: - Indole-3-Carbaldehyde (Neutral) - Indole-3-Carboxylic Acid (Acidic Impurity) process Wash with aq. NaHCO₃ (Weak Base) mixture->process organic_layer Organic Layer: Purified Indole-3-Carbaldehyde process->organic_layer Retain aqueous_layer Aqueous Layer: Sodium Indole-3-Carboxylate (Water-Soluble Salt) process->aqueous_layer Discard

Caption: Logic of separating a neutral aldehyde from an acidic impurity.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step if the product is already of moderate purity (>90%). The choice of solvent is critical.

Solvent Selection: Indole-3-carbaldehyde has good solubility in polar organic solvents.[16][17]

  • Good single solvents: Ethanol, Methanol, Acetonitrile.[3][16]

  • Solvent/Anti-solvent systems: Dissolving in a minimal amount of hot ethyl acetate or acetone and then adding a non-polar anti-solvent like hexane until turbidity persists can yield high-quality crystals upon cooling.

Step-by-Step Methodology:

  • Place the crude indole-3-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly. The melting point should be sharp, around 194-198°C.[1]

Protocol 3: Definitive Purification via Bisulfite Adduct Formation

This technique is highly selective for aldehydes and is the method of choice for removing stubborn, structurally similar impurities like unreacted indole.[12][18]

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude product in a water-miscible solvent like methanol or DMF.[12] Transfer this solution to a separatory funnel and add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously for 30-60 seconds.[18]

  • Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Shake again. The bisulfite adduct of indole-3-carbaldehyde will partition into the aqueous phase, while non-aldehyde impurities (like indole) will remain in the organic layer.[12]

  • Separation: Separate the layers. Discard the organic layer containing the impurities. Wash the aqueous layer one more time with the organic solvent to ensure complete removal of impurities.

  • Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Slowly add a strong base (e.g., 50% NaOH) dropwise while shaking until the aqueous layer is strongly basic (pH 12).[11][18] This reverses the reaction and regenerates the pure aldehyde.

  • Final Isolation: The regenerated, pure indole-3-carbaldehyde will be extracted into the organic layer. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the highly pure product.

Diagram 2: Bisulfite Adduct Purification Workflow

This diagram shows the reversible chemical process that enables the selective isolation of aldehydes.

cluster_1 Step 1: Adduct Formation & Extraction cluster_2 Step 2: Aldehyde Regeneration crude Crude Mixture (Aldehyde + Impurities) in Organic Solvent reagent + aq. NaHSO₃ sep_funnel_1 Shake in Separatory Funnel reagent->sep_funnel_1 organic_impurities Organic Layer: Non-aldehyde Impurities (Discard) sep_funnel_1->organic_impurities aqueous_adduct Aqueous Layer: Water-Soluble Bisulfite Adduct sep_funnel_1->aqueous_adduct adduct_isolated Isolated Aqueous Layer (Contains Adduct) aqueous_adduct->adduct_isolated reagent_2 + Organic Solvent + Strong Base (NaOH) sep_funnel_2 Shake to Regenerate reagent_2->sep_funnel_2 organic_pure Organic Layer: Pure Aldehyde (Keep) sep_funnel_2->organic_pure aqueous_waste Aqueous Layer: Waste Salts (Discard) sep_funnel_2->aqueous_waste

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purification process and assess final purity? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of column chromatography fractions and for comparing the crude mixture to the purified product. For final purity assessment, High-Performance Liquid Chromatography (HPLC) provides quantitative data.[19][20] A sharp melting point is a classic indicator of high purity.[14] Finally, ¹H NMR and ¹³C NMR spectroscopy will confirm the structural integrity of the compound and reveal the presence of any remaining impurities.[14][21]

Q2: I'm performing a Vilsmeier-Haack reaction. What causes the common purification difficulties associated with it? A: The Vilsmeier-Haack reaction involves the in-situ formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from DMF and POCl₃.[5][22] While effective for formylating electron-rich indoles, its high reactivity can lead to side reactions. Furthermore, the work-up requires neutralizing a significant amount of acid and hydrolyzing intermediates, which can be messy and trap the product if not performed correctly. Thorough quenching and washing, as detailed in Protocol 1, are paramount.

Q3: Can I use a strong base like sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) to wash out the acidic indole-3-carboxylic acid impurity? A: It is strongly discouraged. While NaOH would certainly remove the acidic impurity, it is a strong enough base to promote unwanted side reactions with the aldehyde product itself, such as aldol condensations or the Cannizzaro reaction, which would lower your yield and introduce new impurities.[6] Sodium bicarbonate is the preferred choice as it is basic enough to deprotonate a carboxylic acid but not reactive towards the aldehyde.[9]

Q4: Can acid-base extraction be used to separate unreacted indole from indole-3-carbaldehyde? A: No, this is not a viable strategy. While the N-H proton of indole is technically acidic, its pKa is very high (~17), making it a very weak acid. It requires a much stronger base than is typically used in aqueous extractions to be deprotonated. Therefore, for the purposes of a standard acid-base extraction, both indole and indole-3-carbaldehyde behave as neutral compounds and will remain in the organic layer together.[23] This is a scenario where column chromatography or bisulfite addition is necessary.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Among its derivatives, indole-3-carbaldehyde (I3A) stands out as a particularly versatile starting point for synthesizing novel therapeutic agents.[2] Its carbonyl group is readily modified, allowing for the exploration of a vast chemical space through reactions like condensation and molecular hybridization.[1][3] This guide provides a comparative analysis of the biological activities of substituted indole-3-carbaldehydes, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols.

The rationale for focusing on I3A derivatives stems from their demonstrated broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5][6] The strategic modification of the indole ring, particularly at the N-1, C-5, and C-3 (aldehyde) positions, allows for the fine-tuning of these biological effects. Understanding the structure-activity relationships (SAR) is paramount for designing next-generation compounds with enhanced potency and selectivity.

Anticancer Activity: Targeting Cell Proliferation and Survival

Indole derivatives have long been investigated for their potent anticancer properties.[7] The I3A scaffold, in particular, has been elaborated into numerous compounds that exhibit significant cytotoxicity against various cancer cell lines through diverse mechanisms, most notably the disruption of microtubule dynamics and the induction of apoptosis.[8][9][10]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of I3A derivatives is highly dependent on the nature and position of substituents.

  • Modification at the C-3 Aldehyde: Conversion of the aldehyde into thiosemicarbazones is a highly effective strategy. These derivatives show potent activity, and further substitution on the terminal nitrogen of the thiosemicarbazone moiety can significantly enhance cytotoxicity.[8][11] For instance, palladium(II) complexes of I3A-thiosemicarbazones have demonstrated IC50 values in the micromolar range against HepG-2, A549, and MCF7 cancer cell lines.[11][12]

  • Substitution at the N-1 Position: Alkylation or benzylation at the N-1 position of the indole ring is another common modification. Attaching a morpholinoethyl group at N-1, for example, has led to sulfonohydrazide derivatives with potent activity against breast cancer cell lines (MCF-7 and MDA-MB-468).[7] The compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) showed particularly promising IC50 values of 13.2 µM and 8.2 µM against these lines, respectively.[7]

Mechanism of Action: Tubulin Inhibition and Apoptosis

A primary mechanism for many anticancer indole derivatives is the inhibition of tubulin polymerization.[13][14] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[9][10] Additionally, some I3A derivatives, such as palladium complexes, have been shown to induce cell death via apoptosis, confirmed by morphological changes and DNA fragmentation analysis.[11][12]

Caption: Mechanism of I3A derivatives as tubulin polymerization inhibitors.

Comparative Data: Cytotoxicity of I3A Derivatives
Compound ClassSubstituent(s)Cell LineIC50 (µM)Reference
SulfonohydrazideN-1: 2-morpholinoethyl; Phenyl: 4-ChloroMDA-MB-4688.2[7]
SulfonohydrazideN-1: 2-morpholinoethyl; Phenyl: 4-ChloroMCF-713.2[7]
Pd(II) ComplexThiosemicarbazone + PPh3HepG-222.8[11]
ThiosemicarbazoneN-1: 4-nitrobenzylA5491.9 µg/mL[8]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of multidrug-resistant microbes necessitates the development of new antimicrobial agents.[15] I3A derivatives have emerged as a promising class of compounds, with many exhibiting significant activity against a range of bacteria and fungi.[4][16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial profile of I3A derivatives can be rationally designed based on key structural modifications.

  • Modification at the C-3 Aldehyde: The aldehyde functionality is a crucial anchor for derivatization. Schiff bases, hydrazones, and semicarbazones derived from I3A are widely reported to possess antimicrobial properties.[4][15][17]

  • Substitution on the Indole Ring: Halogenation, particularly at the C-5 position, is a well-established strategy for enhancing antimicrobial potency.[18] For example, 5-bromoindole-3-aldehyde hydrazones showed better activity against Methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus compared to their non-halogenated counterparts.[15][18] Semicarbazones with a 5-bromo or 5-chloro substituent also exhibited notable inhibitory activity against Gram-positive bacteria.[17][19]

  • Nature of the Side Chain: The specific aryl amine or hydrazide condensed with the C-3 aldehyde plays a significant role. Indole anisic acid hydrazides displayed better activity than indole nicotinic acid hydrazides, suggesting that the electronic and steric properties of the appended moiety are critical for interaction with microbial targets.[15]

Comparative Data: Minimum Inhibitory Concentration (MIC)
Compound ClassSubstituent(s)MicroorganismMIC (µg/mL)Reference
Semicarbazone5-BromoStaphylococcus aureus100[17][19]
Semicarbazone5-BromoBacillus subtilis100[17][19]
Semicarbazone5-ChloroStaphylococcus aureus150[17][19]
Semicarbazone5-ChloroBacillus subtilis150[17][19]
Hydrazone5-Bromo derivativesMRSA6.25 - 100[15][18]
Schiff Base4-nitrobenzenamineDickeya species2000[4]

Most tested compounds demonstrate greater efficacy against Gram-positive bacteria than Gram-negative bacteria.[16]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in numerous diseases, from atherosclerosis to ulcerative colitis.[20][21] I3A, a metabolite of tryptophan produced by gut microbiota, and its synthetic derivatives have shown significant potential in mitigating inflammatory responses.[22][23]

Mechanism of Action: NLRP3 Inflammasome and COX Inhibition

Substituted I3A derivatives exert their anti-inflammatory effects through multiple pathways.

  • Inhibition of NLRP3 Inflammasome: I3A has been shown to alleviate intestinal inflammation by inhibiting the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[22] This is achieved by reducing the production of reactive oxygen species (ROS), a key trigger for inflammasome assembly.

  • Modulation of Macrophage Activity: In macrophages, I3A can suppress lipid accumulation and reduce the secretion of pro-inflammatory cytokines like IL-6, while increasing anti-inflammatory IL-10.[20] This effect is mediated through the miR-1271-5p/HDAC9 signaling pathway.

  • Cyclooxygenase (COX) Inhibition: Many indole derivatives function as classic non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, which are critical for prostaglandin synthesis.[24][25] Studies on various indole derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[26][27]

Caption: I3A inhibits LPS-induced inflammation via ROS and NLRP3.

Experimental Evidence of Anti-inflammatory Effects

Studies have demonstrated that I3A can significantly reduce the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in DSS-induced colitis models in mice and in LPS-stimulated cell cultures.[21] This protective effect is linked to the inhibition of the TLR4/NF-κB/p38 signaling pathway and the strengthening of the intestinal epithelial barrier.[21]

Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed protocols for key biological assays.

Protocol 1: MTT Assay for Anticancer Activity

This protocol quantifies the cytotoxic effect of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound at its highest concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a bacterial suspension standardized to 0.5 McFarland (~1.5x10⁸ CFU/mL) and then dilute it to achieve a final concentration of ~5x10⁵ CFU/mL in each well. Add 50 µL of this standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

Substituted indole-3-carbaldehydes represent a highly adaptable and pharmacologically significant scaffold. The strategic modification at the C-3 aldehyde and substitutions on the indole core, particularly at the N-1 and C-5 positions, are critical for modulating their biological activity. Thiosemicarbazones and sulfonohydrazides show significant promise as anticancer agents, often acting through tubulin inhibition. Halogenated hydrazones and semicarbazones are effective antimicrobial compounds, especially against Gram-positive bacteria. Furthermore, the parent compound and its derivatives demonstrate potent anti-inflammatory effects by targeting key pathways like the NLRP3 inflammasome and COX enzymes. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to design and evaluate the next generation of indole-based therapeutics.

References

A Comparative Guide to the Synthesis of 5-Ethylindole-3-carbaldehyde: A Validation of Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Ethylindole-3-carbaldehyde in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, indole-3-carbaldehydes are pivotal intermediates due to the versatile reactivity of the aldehyde group, which allows for a wide range of chemical transformations.[3][4] Specifically, 5-substituted indole-3-carbaldehydes are of significant interest as they serve as precursors for compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The 5-ethyl substituent, in particular, can modulate the lipophilicity and metabolic stability of the final drug candidates, potentially enhancing their therapeutic profiles.

This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of these reactions, present a side-by-side analysis of their performance based on experimental data, and provide detailed, validated protocols. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route that best aligns with their specific research and development goals.

Methodologies for the Synthesis of this compound: A Comparative Analysis

The formylation of the indole ring at the C3 position is the most common strategy for synthesizing indole-3-carbaldehydes. The two most prominent methods for this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is widely regarded as the most efficient and reliable method for the synthesis of indole-3-carbaldehydes.[6] It involves the formylation of an electron-rich aromatic compound, such as 5-ethylindole, using a Vilsmeier reagent. This reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halide, such as phosphorus oxychloride (POCl₃).[7][8]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich C3 position of the 5-ethylindole then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired this compound.[9]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt Five_ethylindole 5-Ethylindole Five_ethylindole->Iminium_salt + Vilsmeier Reagent Product This compound Iminium_salt->Product Hydrolysis H2O H₂O (work-up) H2O->Product

The Reimer-Tiemann Reaction: A Classic Method with Modern Limitations

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols and can also be applied to electron-rich heterocycles like indoles.[10][11] This reaction typically employs chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH), in a biphasic system.[12]

Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from the reaction of chloroform with the strong base. The indole nitrogen is deprotonated by the base, increasing the nucleophilicity of the indole ring. The electron-rich C3 position then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

However, the Reimer-Tiemann reaction is often plagued by lower yields and the formation of side products.[12] In the case of indoles, a significant side reaction is the Ciamician-Dennstedt rearrangement, which can lead to the formation of 3-chloroquinolines, a ring-expansion product.[12] This lack of selectivity and lower yields often make it a less favorable choice compared to the Vilsmeier-Haack reaction for the synthesis of indole-3-carbaldehydes.

Reimer_Tiemann_Mechanism CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + KOH KOH KOH KOH->Carbene Intermediate Dichloromethyl Intermediate Carbene->Intermediate Five_ethylindole 5-Ethylindole Five_ethylindole->Intermediate + :CCl₂ Product This compound Intermediate->Product Hydrolysis Side_Product 3-Chloro-6-ethylquinoline (Side Product) Intermediate->Side_Product Rearrangement H2O H₂O (work-up) H2O->Product

Performance Comparison: Vilsmeier-Haack vs. Reimer-Tiemann

The choice of a synthetic method is a critical decision in any research or development project, with factors such as yield, purity, scalability, and cost-effectiveness playing a crucial role. Below is a comparative summary of the Vilsmeier-Haack and Reimer-Tiemann reactions for the synthesis of 5-substituted indole-3-carbaldehydes, with data extrapolated for the 5-ethyl derivative based on closely related compounds like 5-methylindole.

ParameterVilsmeier-Haack ReactionReimer-Tiemann Reaction
Typical Yield High (often >85%)[6]Moderate to Low
Purity of Crude Product Generally highOften requires extensive purification
Key Reagents DMF, POCl₃ (or other halides)CHCl₃, Strong Base (e.g., KOH)
Reaction Conditions Mild to moderate temperatures (0-100 °C)Elevated temperatures, biphasic system
Scalability Readily scalableCan be challenging to scale up
Key Side Reactions Minimal with proper controlCiamician-Dennstedt rearrangement leading to quinoline derivatives[12]
Cost-Effectiveness Generally cost-effective due to high yields and simple reagentsCan be less cost-effective due to lower yields and purification costs

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound via the Vilsmeier-Haack reaction. The Reimer-Tiemann protocol is also provided for comparative purposes, though it is generally less recommended.

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established procedures for the formylation of 5-substituted indoles.[13]

Materials:

  • 5-Ethylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 5-ethylindole (1 equivalent) in anhydrous DCM.

  • Add the solution of 5-ethylindole to the Vilsmeier reagent dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Protocol 2: Reimer-Tiemann Synthesis of this compound (for comparative purposes)

Materials:

  • 5-Ethylindole

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5-ethylindole (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (excess, e.g., 4-5 equivalents) in water.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (excess, e.g., 3-4 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the excess chloroform and ethanol under reduced pressure.

  • Dilute the residue with water and acidify with dilute HCl to pH 5-6.

  • Extract the aqueous mixture with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of the desired aldehyde and the rearranged quinoline derivative. Purification by column chromatography on silica gel is typically required to isolate the this compound.

Validation of this compound

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Validation_Workflow cluster_purity cluster_structure Synthesis Synthesized This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation HPLC HPLC Purity_Assessment->HPLC qNMR qNMR Purity_Assessment->qNMR NMR ¹H & ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR FT-IR Structural_Confirmation->IR Final_Product Validated Product

Spectroscopic Data for Characterization

The following are the expected spectroscopic data for this compound, which are crucial for its structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm), the indole NH proton (a broad singlet, typically > 11.0 ppm), and distinct aromatic protons on the indole ring. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a signal for the aldehyde carbonyl carbon around 185 ppm. The spectrum will also display signals for the carbons of the indole ring and the ethyl group in their expected regions.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₁H₁₁NO, MW: 173.21 g/mol ).[14]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the aldehyde C=O stretch (around 1650-1680 cm⁻¹) and a characteristic N-H stretching vibration for the indole amine (around 3200-3400 cm⁻¹).

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product.[15][16] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can be used to separate the product from any unreacted starting materials or byproducts. The purity is determined by the area percentage of the product peak.

  • Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be employed. This technique compares the integral of a signal from the analyte with that of a certified internal standard of known concentration.

Conclusion and Recommendations

Based on the comprehensive analysis of the available synthetic methodologies, the Vilsmeier-Haack reaction is the unequivocally recommended method for the synthesis of this compound . Its high yields, cleaner reaction profile, and scalability make it the superior choice for both laboratory-scale synthesis and potential industrial production. While the Reimer-Tiemann reaction is a classic named reaction, its practical application for preparing indole-3-carbaldehydes is limited by lower yields and the formation of significant side products.

For researchers and drug development professionals, the adoption of the Vilsmeier-Haack protocol presented in this guide, coupled with rigorous analytical validation, will ensure a reliable and efficient supply of high-purity this compound for their downstream applications.

References

Comparative Bioactivity Analysis: 5-Ethylindole-3-carbaldehyde vs. Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Guiding Future Research

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a vast number of bioactive compounds and approved therapeutics.[1][2] At the heart of this chemical family lies Indole-3-carbaldehyde (also known as Indole-3-carboxaldehyde or I3A), a naturally occurring metabolite of L-tryptophan produced by gastrointestinal bacteria.[3][4] I3A is far from inert; it is a biologically active molecule in its own right, demonstrating a remarkable breadth of activities including anticancer, antimicrobial, antioxidant, and immunomodulatory properties.[5][6] Its simple, modifiable structure makes it an attractive starting point for synthetic chemists aiming to develop novel therapeutic agents.[7]

This guide provides an in-depth comparison between the parent scaffold, Indole-3-carbaldehyde, and a synthetic derivative, 5-Ethylindole-3-carbaldehyde. While direct comparative experimental data for the 5-ethyl analogue is sparse in current literature, this document will leverage established principles of Structure-Activity Relationships (SAR) to project its potential bioactivity. By synthesizing data on the parent compound and related analogues, we can construct a scientifically grounded hypothesis on how the addition of a 5-ethyl group may modulate biological performance. Furthermore, we provide detailed experimental protocols for researchers to perform direct, head-to-head comparisons and validate these projections in the laboratory.

Structural & Physicochemical Comparison: The Impact of a C5-Ethyl Group

The only structural difference between the two molecules is the addition of an ethyl group (-CH₂CH₃) at the 5-position of the indole ring. This seemingly minor modification can have profound effects on the molecule's physicochemical properties and, consequently, its biological activity.

G cluster_0 Indole-3-carbaldehyde cluster_1 This compound cluster_2 I3A A Addition of Ethyl Group at C5 I3A->A E_I3A A->E_I3A

Caption: Structural comparison of Indole-3-carbaldehyde and its 5-ethyl derivative.

The key physicochemical changes introduced by the ethyl group are:

  • Increased Lipophilicity: The ethyl group is an aliphatic, non-polar moiety that increases the molecule's overall lipid solubility (lipophilicity). This can significantly enhance its ability to cross biological membranes, such as the cell membranes of cancer cells or bacteria, potentially leading to increased intracellular concentrations and greater potency.

  • Electron-Donating Effect: As an alkyl group, the ethyl substituent acts as a weak electron-donating group. This can subtly alter the electron density of the indole ring system, which may influence how the molecule interacts with biological targets like enzyme active sites or protein receptors.

Bioactivity Profile of Indole-3-carbaldehyde: The Foundational Scaffold

I3A has been extensively studied, revealing a diverse range of biological effects. Understanding this baseline activity is crucial for predicting how modifications will affect performance.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[8] I3A and its derivatives have demonstrated significant antiproliferative activity across a variety of human cancer cell lines.[2] Studies have reported activity against breast (MCF-7), lung (A549), and liver (HepG-2) cancer cell lines, often through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][9][10] For instance, certain sulfonohydrazide derivatives of I3A have shown promising inhibition of breast cancer cells with IC₅₀ values in the low micromolar range.[11]

Antimicrobial and Antifungal Activity

I3A exhibits a broad spectrum of antimicrobial activity.[6] It and its derivatives have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[12][13][14] A notable study on the plant pathogen Fusarium solani determined the EC₅₀ of I3A to be 59.56 μg/mL.[15] The mechanism was found to involve the induction of reactive oxygen species (ROS) and subsequent damage to the mitochondrial membrane.[15] Furthermore, I3A can act as a signaling molecule, inhibiting the formation of bacterial biofilms, a key virulence factor, in pathogens like Vibrio cholerae.[16]

Immunomodulatory and Anti-inflammatory Effects

I3A is a natural agonist for the aryl hydrocarbon receptor (AhR), a key regulator of immune responses at mucosal surfaces.[3] Binding of I3A to AhR in intestinal immune cells stimulates the production of Interleukin-22 (IL-22), a cytokine crucial for maintaining gut homeostasis and barrier function.[3][4] This mechanism underlies its anti-inflammatory potential. Studies have shown that I3A can alleviate intestinal inflammation induced by lipopolysaccharide (LPS) by inhibiting ROS production and the activation of the NLRP3 inflammasome complex.[17]

Projected Bioactivity of this compound: A SAR-Based Hypothesis

While direct experimental data is pending, we can formulate a strong hypothesis based on the known structure-activity relationships of 5-substituted indole derivatives. Chemical modification at the C5 position of the indole ring is a well-established strategy for optimizing biological activity.[5] For example, the introduction of halogens like bromine or chlorine at the C5 position has been shown to enhance the antimicrobial potency of indole derivatives.[13][18]

Based on these precedents, the introduction of a 5-ethyl group is hypothesized to:

  • Enhance Potency: The primary driver for this hypothesis is the increased lipophilicity. An enhanced ability to penetrate cellular barriers could lead to higher effective intracellular concentrations, resulting in lower IC₅₀ (for anticancer activity) or MIC (for antimicrobial activity) values compared to the unsubstituted parent compound.

  • Modulate Target Affinity: The electron-donating nature of the ethyl group could positively influence binding to specific biological targets. For many enzymes and receptors, fine-tuning the electronic landscape of a pharmacophore is key to improving binding affinity and, therefore, efficacy.

  • Maintain Broad-Spectrum Activity: It is likely that the 5-ethyl derivative will retain the broad-spectrum bioactivity profile of the parent I3A, but with potentially altered potency against different targets.

It is critical to underscore that these projections are hypotheses. They provide a logical rationale for prioritizing this compound for synthesis and screening but must be confirmed through direct experimental testing.

Quantitative Data Summary

The following table summarizes known quantitative bioactivity data for Indole-3-carbaldehyde derivatives to provide a benchmark for future studies.

Compound/DerivativeBioactivity TypeTarget Organism/Cell LinePotency MetricValueReference
Indole-3-carbaldehydeAntifungalFusarium solaniEC₅₀59.56 µg/mL[15]
5-Chloro-indole-3-carbaldehyde SemicarbazoneAntibacterialStaphylococcus aureusMIC150 µg/mL[13]
5-Bromo-indole-3-carbaldehyde SemicarbazoneAntibacterialStaphylococcus aureusMIC100 µg/mL[13]
4-Chloro-benzenesulfonohydrazide of I3A derivativeAnticancerMDA-MB-468 (Breast)IC₅₀8.2 µM[11]
4-Chloro-benzenesulfonohydrazide of I3A derivativeAnticancerMCF-7 (Breast)IC₅₀13.2 µM[11]
This compound AllVariousData Not Available Requires Testing N/A

Experimental Protocols for Comparative Analysis

To empirically determine the comparative bioactivity, standardized assays are required. The following protocols describe the gold-standard methods for assessing cytotoxic and antimicrobial activities.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key measure of anticancer potency.[19][20]

G cluster_workflow MTT Assay Workflow start 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. treatment 2. Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72h. start->treatment mtt_add 3. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. Incubate for 4h. treatment->mtt_add solubilize 4. Solubilization Remove media, add DMSO to dissolve formazan crystals. mtt_add->solubilize read 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. solubilize->read calculate 6. IC50 Calculation Plot dose-response curve and calculate IC50 value. read->calculate

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) to a logarithmic growth phase.

    • Trypsinize, count, and seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[21]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each test compound (Indole-3-carbaldehyde and this compound) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[19]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[19][20]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (% viability vs. log concentration) and use non-linear regression analysis to determine the IC₅₀ value.[21]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

G cluster_workflow Broth Microdilution MIC Workflow start 1. Prepare Compound Plate Perform 2-fold serial dilutions of compounds in a 96-well plate. inoculum 2. Prepare Inoculum Grow bacteria to log phase and adjust to 0.5 McFarland standard (~1.5x10^8 CFU/mL). start->inoculum inoculate 3. Inoculate Plate Add adjusted bacterial inoculum to all wells (except sterility control). inoculum->inoculate incubate 4. Incubation Incubate plate at 37°C for 16-20 hours. inoculate->incubate read 5. Read MIC Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read end Result: MIC Value Determined read->end

Caption: Workflow for determining MIC values using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agents:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.[23]

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the stock solution to the first column, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[24] Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).[22]

  • Preparation of Inoculum:

    • From a fresh culture plate, inoculate a few colonies of the test bacterium (e.g., S. aureus) into MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[25]

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with the diluted bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.[26]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[22]

Conclusion and Future Directions

Indole-3-carbaldehyde is a versatile and biologically active scaffold with well-documented anticancer, antimicrobial, and anti-inflammatory properties. Structure-activity relationship studies strongly suggest that synthetic modification, particularly at the C5-position of the indole ring, is a viable strategy for enhancing potency.

The analogue, this compound, is a promising candidate for further investigation. Based on its increased lipophilicity and modified electronic profile, it is hypothesized to exhibit superior bioactivity compared to its parent compound. This guide provides the scientific rationale for this hypothesis and, crucially, the detailed experimental workflows required to test it. By conducting direct, side-by-side comparisons using the MTT and broth microdilution assays, researchers can definitively quantify the effect of the 5-ethyl group, contributing valuable data to the field of medicinal chemistry and potentially identifying a more potent lead compound for future therapeutic development.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Indole-3-Carbaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, indole-3-carbaldehyde (I3A) serves as a particularly versatile precursor for synthesizing molecules with significant therapeutic potential.[2][3] The strategic modification of the I3A scaffold is a key approach in drug design, with substitutions on the indole ring playing a pivotal role in modulating biological activity.[1][3]

This guide provides an in-depth comparative analysis of how chemical substituents at the 5-position of the indole-3-carbaldehyde ring system influence its biological profile. We will explore the causal relationships between specific functional groups at this position and the resulting antimicrobial, anticancer, and antiviral activities, supported by experimental data from seminal studies. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic agents.

The Decisive Role of the 5-Position Substituent on Bioactivity

The C-5 position of the indole ring offers a prime location for chemical modification to tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The following sections compare the effects of various substituents on different pharmacological activities.

Antimicrobial Activity: The Impact of Halogens and Beyond

The introduction of substituents at the 5-position has been shown to be a critical determinant of the antimicrobial potency of I3A derivatives. Halogenation, in particular, is a frequently employed strategy to enhance activity.

A comparative study on a series of indole-3-aldehyde hydrazide/hydrazones revealed that derivatives of 5-bromoindole-3-aldehyde possess a broad spectrum of antimicrobial activity.[4] These compounds demonstrated significant efficacy against both Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL.[4] This suggests that the electron-withdrawing nature and the lipophilicity of the bromine atom at the 5-position are favorable for antimicrobial action.

Further evidence supports the role of halogens. Synthesized semicarbazone derivatives of 5-bromo- and 5-chloro-1H-indole-3-carbaldehyde have been identified as promising antimicrobial candidates.[5] The consistent observation of enhanced potency with 5-halo substituents points towards a structure-activity relationship where these groups may facilitate membrane transport or improve binding affinity to microbial targets. In contrast, derivatives with electron-donating groups like methoxy (-OCH3) at the 5-position have also been synthesized, but often exhibit different activity profiles, underscoring the delicate electronic balance required for optimal potency.[5]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Substituted Indole Derivatives

Compound Class5-SubstituentS. aureusMRSAE. coliB. subtilisC. albicansReference
Indole Hydrazones-H (unsubstituted)>100>100>100>100>100[4]
Indole Hydrazones-Br6.25 - 1006.25 - 1006.25 - 1006.25 - 1006.25 - 100[4]
Indole-TriazolesVaried3.125 - 503.125 - 503.125 - 503.125 - 503.125 - 50[6]

Note: Data is presented as a range as reported in the source literature for a series of related compounds.

Anticancer Activity: Tuning Cytotoxicity

The 5-position of the I3A scaffold is also a critical modulator of anticancer activity. Research has shown that modifying this position can significantly impact the cytotoxicity of the resulting compounds against various human cancer cell lines. For instance, derivatives of 5-hydroxyindole have been investigated as potential agents against breast cancer.[7]

The rationale behind this approach is that the hydroxyl group can participate in hydrogen bonding interactions within the active sites of target proteins, such as kinases or tubulin, which are often implicated in cancer progression.[8] Studies on 2-phenylindole-3-carbaldehydes, which are potent tubulin polymerization inhibitors, have shown that lipophilic substituents on the indole ring contribute to good anti-proliferative activities.[8]

In one study, a series of novel indole-based sulfonohydrazides was evaluated against MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines.[9] While the primary substitution was not at the 5-position in this case, the study reinforces the principle that substitutions on the indole ring system are crucial for achieving potent and selective anticancer effects, with one of the lead compounds demonstrating an IC50 value of 8.2 µM against MDA-MB-468 cells.[2][9]

Antiviral Activity: A Frontier for 5-Substituted Indoles

The exploration of 5-substituted I3A derivatives as antiviral agents has yielded promising results against a range of viruses. The introduction of specific functional groups at this position can influence the molecule's ability to interfere with viral replication or entry.

For example, novel 5-fluoro-1H-indole -2,3-dione 3-thiosemicarbazones have been synthesized and tested against Herpes Simplex Virus (HSV-1, HSV-2) and other viruses.[10] The fluorine atom, being a small and highly electronegative halogen, can alter the molecule's metabolic stability and binding properties. Similarly, other studies have identified 5-hydroxy-indole derivatives with significant activity against the influenza A virus.[11] More recently, a derivative featuring a 6-bromo-5-methoxy substitution pattern on the indole ring was found to reliably inhibit SARS-CoV-2 replication in vitro, completely blocking the virus at a concentration of 52.0 µM.[12] This highlights a synergistic effect where both a halogen and a methoxy group contribute to potent antiviral action.

These findings collectively suggest that a combination of electronic and steric factors, governed by the substituent at the 5-position (or adjacent positions), is key to developing effective antiviral agents from the indole-3-carbaldehyde scaffold.

Synthesis and Experimental Protocols

A self-validating approach to drug discovery requires robust and reproducible synthetic and analytical methodologies. The following sections detail the common synthesis of 5-substituted indole-3-carbaldehydes and standard protocols for their biological evaluation.

General Synthesis: The Vilsmeier-Haack Reaction

The most common and efficient method for introducing the carbaldehyde group at the 3-position of an indole ring is the Vilsmeier-Haack reaction.[13] This reaction involves treating the substituted indole with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), followed by aqueous workup.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Indole 5-Substituted Indole Indole->Iminium Electrophilic Substitution Product 5-Substituted Indole-3-Carbaldehyde Iminium->Product Hydrolysis (H2O)

Caption: General workflow for the Vilsmeier-Haack formylation of 5-substituted indoles.

Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde

This protocol is adapted from established procedures.[14]

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) (1.2 eq) to ice-cold N,N-dimethylformamide (DMF) (3 eq). Stir for 30 minutes at 0°C.

  • Reaction: Dissolve 5-bromoindole (1.0 eq) in DMF and cool the solution to 0°C. Add the prepared Vilsmeier reagent dropwise to the indole solution while maintaining the temperature.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat to 90°C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution by slowly adding a saturated sodium carbonate solution until the pH is basic.

  • Isolation: A yellow solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 5-bromo-1H-indole-3-carbaldehyde.[14]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) value, a key metric for antimicrobial potency.[4]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial 2-fold dilutions of test compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Add viability indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized suspension of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the half-maximal inhibitory concentration (IC50) of a compound.[15]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[15]

Conclusion and Future Perspectives

The evidence strongly indicates that the 5-position of the indole-3-carbaldehyde scaffold is a critical "hotspot" for modulating biological activity. The structure-activity relationship for this class of compounds can be summarized as follows:

  • Antimicrobial Activity: Electron-withdrawing and lipophilic substituents, particularly halogens like bromine and chlorine, consistently enhance broad-spectrum antimicrobial potency.

  • Anticancer & Antiviral Activity: The SAR is more nuanced, but substitutions capable of hydrogen bonding (e.g., -OH, -OCH3) and halogenation (e.g., -F, -Br) have proven effective in improving activity against specific targets.

Future research should focus on a more systematic exploration of the chemical space at the 5-position. The synthesis and evaluation of derivatives with a wider range of functional groups—including amides, sulfonamides, and small heterocyclic rings—could yield compounds with improved potency and selectivity. Furthermore, combining optimal 5-position substituents with modifications at other positions, such as N-alkylation, could unlock synergistic effects, leading to the development of next-generation therapeutics based on this remarkably versatile indole scaffold.

References

A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Significance of the Indole Scaffold in Antioxidant Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] From the neurotransmitter serotonin to the potent anticancer agent vincristine, the versatility of the indole ring is well-established.[2] In recent years, there has been a burgeoning interest in the antioxidant properties of indole derivatives. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of a multitude of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[4][5][6] Consequently, the development of novel antioxidants is a critical pursuit in modern drug discovery.

This guide provides a comparative analysis of the antioxidant activity of various indole derivatives, grounded in experimental data. We will delve into the structure-activity relationships that govern their antioxidant potential, explore the underlying mechanisms of action, and provide detailed protocols for key antioxidant assays. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of indole-based antioxidants.

Structure-Activity Relationships: Decoding the Antioxidant Potential of Indole Derivatives

The antioxidant activity of indole derivatives is not a monolithic property; it is intricately linked to the nature and position of substituents on the indole ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent antioxidant agents.

A critical determinant of antioxidant activity is the presence of an N-H group at the indole nitrogen (position 1). The hydrogen atom of the N-H group can be donated to scavenge free radicals, and the resulting indolyl radical is stabilized by resonance.[7] Substitution at the N-1 position can significantly impact this activity.

The position and nature of electron-donating and electron-withdrawing groups on the benzene ring of the indole nucleus also play a crucial role. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), generally enhance antioxidant activity by increasing the electron density on the indole ring, thereby facilitating hydrogen or electron donation.[8] Conversely, electron-withdrawing groups, like nitro (-NO2), can diminish antioxidant potential.

Substituents at the C-3 position of the indole ring have been shown to modulate antioxidant activity.[7] For instance, the introduction of moieties capable of stabilizing the indolyl radical or participating in additional antioxidant mechanisms, such as metal chelation, can significantly enhance potency.

Mechanistic Insights into the Antioxidant Action of Indole Derivatives

Indole derivatives exert their antioxidant effects through a variety of mechanisms, primarily centered around their ability to neutralize free radicals and chelate pro-oxidant metal ions.

1. Radical Scavenging:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the indole derivative donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H group of the indole ring is a key participant in this process.

  • Single Electron Transfer-Proton Transfer (SET-PT): Alternatively, an electron can be transferred from the indole derivative to the free radical, followed by the transfer of a proton.

2. Metal Chelation: Some indole derivatives possess functional groups that can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these metals, indole derivatives can prevent the generation of these damaging species.

The following diagram illustrates the primary mechanisms of antioxidant action for indole derivatives:

Antioxidant_Mechanisms cluster_mechanisms Antioxidant Mechanisms of Indole Derivatives Indole Indole Derivative Neutralized Radical (RH) Neutralized Radical (RH) Indole->Neutralized Radical (RH) Hydrogen Atom Transfer (HAT) Indole Radical Cation Indole Radical Cation Indole->Indole Radical Cation Single Electron Transfer (SET) Chelated Metal Complex Chelated Metal Complex Indole->Chelated Metal Complex Metal Chelation Radical Free Radical (R•) Radical->Neutralized Radical (RH) Metal Pro-oxidant Metal Ion (e.g., Fe²⁺) Metal->Chelated Metal Complex Indolyl Radical Indolyl Radical Indole Radical Cation->Indolyl Radical Proton Transfer (PT) Stable Products Stable Products Indolyl Radical->Stable Products

Caption: Primary antioxidant mechanisms of indole derivatives.

Comparative Analysis of Antioxidant Activity: A Data-Driven Overview

The antioxidant potential of indole derivatives is typically evaluated using a panel of in vitro assays. The following tables summarize the comparative antioxidant activities of various indole derivatives from the literature, with lower IC50 values indicating higher potency.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

Indole DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
Melatonin125Vitamin C65[9]
5-Hydroxy-L-tryptophan3.196[9]
L-Tryptophan9510[9]
Indole-3-carboxaldehyde-4-hydroxy-3-methoxy-phenyl amine conjugate94.32 (% inhibition at 100 µg/mL)BHA92.12 (% inhibition)[10]
Methoxy-substituted indole curcumin derivative90.50 (% inhibition at 10 µM)[11]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

Indole DerivativeIC50 (µM)Reference CompoundIC50 (µM)Reference
Melatonin4Trolox15.5[9]
5-Hydroxy-L-tryptophan8.69[9]
L-Tryptophan891[9]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Indole DerivativeFRAP Value (µmol GAE/mmol)Reference
Catechol derivative of indole-chalcone hybrid (18a)520.1 ± 6.9[12]
Catechol derivative of indole-chalcone hybrid (18b)589.1 ± 8.9[12]
Catechol derivative of indole-chalcone hybrid (18c)545.3 ± 7.2[12]

Note: Direct comparison of FRAP values requires standardization of experimental conditions.

Experimental Protocols: A Step-by-Step Guide to Key Antioxidant Assays

For researchers seeking to evaluate the antioxidant activity of novel indole derivatives, the following detailed protocols for the DPPH, ABTS, and FRAP assays are provided.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Workflow Diagram:

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare various concentrations of indole derivatives and standard (e.g., Ascorbic Acid) prep_dpph->prep_samples mix Mix DPPH solution with sample/standard prep_samples->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end ABTS_Workflow start Start prep_abts Prepare ABTS radical cation (ABTS•⁺) solution start->prep_abts adjust_abs Adjust ABTS•⁺ solution absorbance to ~0.7 at 734 nm prep_abts->adjust_abs prep_samples Prepare various concentrations of indole derivatives and standard (e.g., Trolox) adjust_abs->prep_samples mix Mix adjusted ABTS•⁺ solution with sample/standard prep_samples->mix incubate Incubate at room temperature for 6 minutes mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end FRAP_Workflow start Start prep_frap Prepare FRAP reagent start->prep_frap prep_samples Prepare indole derivatives and standard (e.g., FeSO₄) prep_frap->prep_samples mix Mix FRAP reagent with sample/standard prep_samples->mix incubate Incubate at 37°C for 30 minutes mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Determine FRAP value from standard curve measure->calculate end End calculate->end

References

A Senior Application Scientist's Guide to the Validation of Antimicrobial Assay Results for Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Indole Compounds

Indole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with potent biological activities.[1] In the ongoing battle against antimicrobial resistance, indole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic microorganisms.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes like DNA gyrase to acting as efflux pump inhibitors, which can restore the efficacy of existing antibiotics.[2][4]

However, the journey from a promising indole-based "hit" in a primary screen to a validated lead compound is fraught with methodological challenges. Natural products, including many indole alkaloids, often present unique obstacles in standardized antimicrobial susceptibility testing (AST).[5][6] Issues such as poor water solubility, interference from solvents, and the lack of established interpretive criteria (breakpoints) can lead to significant variability and misinterpretation of results.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the robust validation of antimicrobial assay results for indole compounds. We will delve into the critical aspects of experimental design, compare common assay methodologies, and outline a self-validating system to ensure the generation of accurate, reproducible, and meaningful data.

Part 1: Choosing the Right Antimicrobial Assay

The selection of an appropriate antimicrobial susceptibility test is the foundational step in evaluating indole compounds. The choice depends on several factors, including the stage of research (e.g., high-throughput screening vs. in-depth characterization), the physicochemical properties of the compound, and the specific research question being addressed.[6][7]

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a widely used qualitative or semi-quantitative technique for routine antimicrobial susceptibility testing.[7][8] It is valued for its simplicity, low cost, and applicability to a wide range of bacteria.[7]

G cluster_0 Preparation cluster_1 Testing cluster_2 Analysis Inoculum Preparation Inoculum Preparation Agar Plate Inoculation Agar Plate Inoculation Inoculum Preparation->Agar Plate Inoculation Disk Application Disk Application Agar Plate Inoculation->Disk Application Incubation Incubation Disk Application->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition Interpretation Interpretation Measure Zone of Inhibition->Interpretation

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

  • Medium Selection: Mueller-Hinton agar is the standard medium as it supports the growth of most common pathogens and has minimal interaction with many antimicrobials.[8]

  • Inoculum Standardization: The turbidity of the bacterial suspension must be standardized (typically to a 0.5 McFarland standard) to ensure a confluent lawn of growth, which is critical for reproducible zone sizes.

  • Disk Potency: The amount of the indole compound impregnated into the paper disk must be carefully controlled.

  • Solubility and Diffusion: Many indole derivatives are lipophilic and may not readily diffuse through the aqueous agar medium, leading to false-negative results or underestimates of potency.[5][6] It is crucial to use a suitable solvent (e.g., DMSO) to dissolve the compound, but the solvent itself must be tested for any intrinsic antimicrobial activity.[5]

  • Lack of Breakpoints: Standardized interpretive criteria (breakpoints) for susceptibility or resistance are generally not available for novel compounds.[5][6] Therefore, the results are often used for comparative purposes against known antibiotics or other indole analogs.

Broth Dilution Method (MIC & MBC Determination)

The broth dilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9] This method can be adapted to determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the microorganism.[8]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial Dilution of Compound Serial Dilution of Compound Inoculation of Wells Inoculation of Wells Serial Dilution of Compound->Inoculation of Wells Incubate Microplate Incubate Microplate Inoculation of Wells->Incubate Microplate Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubate Microplate->Visual or Spectrophotometric Reading Determine MIC Determine MIC Visual or Spectrophotometric Reading->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Microplate Format: The 96-well plate format (microbroth dilution) is preferred for its efficiency in testing multiple concentrations and replicates simultaneously.[10]

  • Growth Medium: Cation-adjusted Mueller-Hinton broth is often recommended to ensure the appropriate concentration of divalent cations, which can affect the activity of some antimicrobials.

  • Positive and Negative Controls: A well with bacteria and no compound (positive control for growth) and a well with medium only (negative control for sterility) are essential for validating the assay.

A self-validating protocol for MIC determination of indole compounds should include the following controls:

Control TypePurposeExpected Outcome
Solvent Control To ensure the solvent used to dissolve the indole compound has no antimicrobial activity at the concentrations used.No inhibition of microbial growth.
Positive Control To confirm that the test organism is viable and capable of growth in the assay medium.Visible microbial growth.
Negative Control To confirm the sterility of the growth medium.No microbial growth.
Reference Standard To validate the assay performance using a known antibiotic with established MIC values against the test organism.MIC value within the expected range.

Part 2: Comparative Performance of Indole Compounds

The following tables provide a hypothetical comparison of the antimicrobial activity of different indole compounds against common bacterial strains. The data is illustrative and should be replaced with experimental results.

Table 1: MIC Values (µg/mL) of Indole Compounds against Gram-Positive Bacteria
CompoundStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)
Indole-A816
Indole-B48
Indole-C>128>128
Ampicillin0.50.25
Table 2: MIC Values (µg/mL) of Indole Compounds against Gram-Negative Bacteria
CompoundEscherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Indole-A3264
Indole-B1632
Indole-C>128>128
Ciprofloxacin0.0150.25

Part 3: Detailed Experimental Protocols

Broth Microdilution Assay for MIC Determination
  • Preparation of Indole Compound Stock Solution: Dissolve the indole compound in a suitable solvent (e.g., 100% DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB). The final concentration of DMSO in the wells should not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted indole compound.

  • Controls: Include wells for a positive control (bacteria in CAMHB), a negative control (CAMHB only), and a solvent control (bacteria in CAMHB with the highest concentration of the solvent used).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the indole compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot the aliquot onto a Mueller-Hinton agar plate.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the indole compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Conclusion: Towards Reliable Antimicrobial Data

The validation of antimicrobial assay results for indole compounds requires a meticulous and systematic approach. By understanding the inherent challenges associated with these molecules and implementing robust, self-validating protocols, researchers can generate high-quality, reproducible data. This, in turn, will accelerate the discovery and development of novel indole-based antimicrobials to combat the growing threat of drug-resistant infections. The principles and methodologies outlined in this guide provide a solid foundation for achieving this critical goal.

References

A Comparative Guide to the Efficacy of Indole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, underpinning the structure of a multitude of natural and synthetic compounds with profound biological activities.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, make it an ideal framework for designing molecules that can selectively interact with various biological targets implicated in cancer.[3] This guide provides a comparative analysis of the efficacy of prominent classes of indole-based anticancer agents, offering insights into their mechanisms of action, experimental validation, and the molecular underpinnings of therapeutic resistance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.

I. Microtubule-Targeting Agents: The Vinca Alkaloids

The Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are among the earliest and most successful examples of indole-based anticancer drugs.[4] This class includes venerable agents such as vincristine and vinblastine, as well as semi-synthetic derivatives like vinorelbine and vinflunine.[3][4]

Mechanism of Action: Disrupting the Mitotic Spindle

Vinca alkaloids exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[5] Unlike taxanes, which stabilize microtubules, Vinca alkaloids bind to β-tubulin subunits at the plus ends of microtubules, inhibiting their polymerization.[4][5] This disruption of microtubule assembly leads to mitotic arrest in the M-phase of the cell cycle, ultimately triggering apoptosis.[5]

vinca_alkaloid_mechanism cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid Tubulin_Dimers α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin_Dimers Binds to β-tubulin Microtubule Microtubule Tubulin_Dimers->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle (Disrupted) Microtubule->Mitotic_Spindle Mitotic_Arrest M-Phase Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Vinca alkaloids.

Comparative In Vitro Efficacy

The cytotoxic potency of Vinca alkaloids varies depending on the specific agent and the cancer cell line being evaluated. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

AgentCancer Cell LineIC50 (nM)Reference
Vincristine Neuroblastoma (SY5Y)1.6--INVALID-LINK--
Ovarian Cancer (1A9)4--INVALID-LINK--
Breast Cancer (MCF-7)5--INVALID-LINK--
Lung Cancer (A549)40--INVALID-LINK--
Vinflunine Murine Leukemia (P388)2.5--INVALID-LINK--
Vinorelbine Murine Leukemia (P388)0.63--INVALID-LINK--

Note: IC50 values can vary significantly between studies due to differences in experimental conditions. The data presented here is for comparative purposes.

Clinical Efficacy

Vinca alkaloids are integral components of various chemotherapy regimens for a wide range of malignancies, including lymphomas, leukemias, and certain solid tumors.[6] For instance, vinflunine has demonstrated efficacy in patients with advanced transitional cell carcinoma of the urothelium.[7] However, their clinical utility can be limited by toxicities, particularly neurotoxicity with vincristine.[8]

II. DNA Alkylating Agents: The Mitomycins

Mitomycin C, an antitumor antibiotic isolated from Streptomyces caespitosus, features an indole-related mitosane core. It functions as a potent DNA crosslinking agent.[9]

Mechanism of Action: DNA Crosslinking and Oxidative Stress

Mitomycin C is a prodrug that requires bioreductive activation to exert its cytotoxic effects.[10] Intracellular enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), reduce the quinone moiety of Mitomycin C, generating a highly reactive alkylating agent.[10] This activated form then crosslinks DNA, primarily at guanine residues, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[11][12] Additionally, the redox cycling of Mitomycin C can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

mitomycin_c_mechanism cluster_cell Cancer Cell Mitomycin_C Mitomycin C (Prodrug) Bioreductive_Activation Bioreductive Activation (e.g., NQO1) Mitomycin_C->Bioreductive_Activation Activated_Mitomycin_C Activated Mitomycin C Bioreductive_Activation->Activated_Mitomycin_C DNA Cellular DNA Activated_Mitomycin_C->DNA Alkylation DNA_Crosslinking DNA Interstrand Crosslinks DNA->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Inhibition of Replication & Transcription

Caption: Mechanism of action of Mitomycin C.

Comparative In Vitro Efficacy

The cytotoxic effect of Mitomycin C is cell-type dependent.

AgentCancer Cell LineIC50 (µM)Reference
Mitomycin C Lung Cancer (CL1-0)~1.0--INVALID-LINK--
Lung Cancer (CL1-5, resistant)>9.0--INVALID-LINK--
Clinical Efficacy

Mitomycin C is utilized in the treatment of various solid tumors, including gastric, pancreatic, and bladder cancers.[9] It is often administered intravesically for non-muscle invasive bladder cancer, where it has been shown to reduce tumor recurrence.[13][14] A meta-analysis of intravesical Mitomycin C showed a significant reduction in the risk of tumor recurrence.[13]

III. Immunomodulatory Agents: IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine pathway.[15] In the tumor microenvironment, IDO1 expression is a key mechanism of immune evasion.[15]

Mechanism of Action: Reversing Immune Suppression

IDO1-mediated tryptophan depletion and the accumulation of kynurenine metabolites suppress the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs).[15] IDO1 inhibitors, such as epacadostat and navoximod, are designed to block this immunosuppressive pathway, thereby restoring anti-tumor immune responses.[16]

ido1_inhibitor_mechanism cluster_tme Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_Cell_Suppression T-Cell Suppression & Treg Induction Kynurenine->T_Cell_Suppression IDO1_Inhibitor IDO1 Inhibitor IDO1_Inhibitor->IDO1 Inhibits Immune_Response Restored Anti-Tumor Immune Response IDO1_Inhibitor->Immune_Response

Caption: Mechanism of action of IDO1 inhibitors.

Preclinical and Clinical Efficacy

Epacadostat, a potent and selective IDO1 inhibitor, demonstrated promising preclinical activity.[16] However, the phase 3 ECHO-301 trial, which evaluated epacadostat in combination with the PD-1 inhibitor pembrolizumab in patients with advanced melanoma, failed to show a significant improvement in progression-free or overall survival compared to pembrolizumab alone.[17] This disappointing result has tempered enthusiasm for IDO1 inhibitors, although research into their potential role in cancer therapy is ongoing.[17]

IV. Experimental Protocols for Efficacy Assessment

The objective comparison of anticancer agents relies on standardized and reproducible experimental protocols. Below are outlines of key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the indole-based agent for a specified duration (e.g., 48-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival.

Protocol:

  • Cell Seeding: Plate a low density of cells in 6-well plates.

  • Drug Treatment: Treat the cells with the anticancer agent for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a solution such as 4% paraformaldehyde and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Efficacy: Tumor Xenograft Model

This model involves the transplantation of human tumor cells into immunodeficient mice to evaluate the antitumor activity of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the indole-based agent via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume in the control group, or a set duration of treatment).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess other parameters such as body weight changes to monitor toxicity.

V. Mechanisms of Resistance

The development of drug resistance is a major obstacle in cancer chemotherapy.

  • Vinca Alkaloids: Resistance to Vinca alkaloids is often multifactorial.[18] Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively efflux the drugs from the cell, is a common mechanism.[5] Alterations in the expression of β-tubulin isotypes and mutations in the tubulin gene can also reduce drug binding and efficacy.[5][18]

  • Mitomycin C: Resistance to Mitomycin C can arise from several mechanisms.[10] Decreased activity of the bioreductive enzymes required for its activation is a key factor.[10] Enhanced DNA repair mechanisms, particularly those involved in repairing interstrand crosslinks, can also contribute to resistance.[11] Additionally, increased drug efflux and detoxification pathways can limit the intracellular concentration of the active drug.[10]

  • IDO1 Inhibitors: The mechanisms of resistance to IDO1 inhibitors are still being elucidated. One proposed mechanism involves the upregulation of alternative tryptophan catabolizing enzymes, such as tryptophan 2,3-dioxygenase (TDO) or IDO2.[17] Furthermore, tumors may adapt their metabolic pathways to compensate for the inhibition of IDO1, for instance, by increasing the synthesis of NAD+ through alternative routes.[17]

Conclusion

Indole-based compounds represent a rich and diverse source of anticancer agents with a wide range of mechanisms of action. From the well-established microtubule-targeting Vinca alkaloids and DNA-alkylating Mitomycin C to the more recent immunomodulatory IDO1 inhibitors, the indole scaffold continues to be a cornerstone of cancer drug discovery. A thorough understanding of their comparative efficacy, mechanisms of action, and the molecular basis of resistance is paramount for the rational design of novel indole-based therapeutics and for the development of effective combination strategies to overcome the challenges of cancer treatment. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of these promising agents.

References

Bridging the Divide: A Senior Scientist's Guide to the Cross-Validation of In Vitro and In Vivo Studies of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Indole Alkaloids

Indole alkaloids represent a vast and structurally diverse class of natural products that are a cornerstone of modern pharmacology.[1] From the anticancer power of vinblastine to the antimicrobial potential of neocryptolepine, these compounds hold immense therapeutic promise.[1][2][3] However, the journey from a promising "hit" in a petri dish to a clinically effective drug is fraught with challenges. A primary hurdle lies in the translational gap between controlled laboratory experiments (in vitro) and the complex biological reality of a living organism (in vivo).[4] Conflicting results are common, where potent in vitro activity fails to translate into in vivo efficacy, or vice-versa.[4][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth framework for navigating the complexities of cross-validating in vitro and in vivo studies of indole alkaloids. We will move beyond simple procedural lists to explore the causality behind experimental choices, establish self-validating protocols, and build a robust, data-driven bridge between the lab bench and preclinical models.

The Regulatory Framework: Understanding In Vitro-In Vivo Correlation (IVIVC)

Before delving into specific protocols, it is crucial to understand the concept of In Vitro-In Vivo Correlation (IVIVC), defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model describing the relationship between an in vitro property of a dosage form and an in vivo response.[6] While originally designed for oral dosage forms, the principles of IVIVC provide a valuable logical framework for all drug development. A successful IVIVC can reduce regulatory burden and serve as a surrogate for certain bioequivalence studies.[6][7]

The FDA defines several levels of correlation, with Level A being the most rigorous.[6][8]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and can predict the entire in vivo plasma concentration profile from in vitro data.[6][8]

  • Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time. This is less specific and not generally considered useful for regulatory purposes.[6]

  • Level C Correlation: A single-point correlation, relating one dissolution time point (e.g., T50%) to one pharmacokinetic parameter (e.g., AUC or Cmax).

While a formal Level A IVIVC is not always the goal in early discovery, adopting this correlative mindset is essential for making informed decisions and minimizing late-stage failures.

Part I: The Proving Ground - In Vitro Assessment of Indole Alkaloids

In vitro assays are the workhorses of early-stage drug discovery, offering high-throughput screening, mechanistic elucidation, and cost-effective evaluation of large numbers of compounds.[4][5] Their primary strength lies in providing a controlled, isolated system to probe a specific biological activity.

Common In Vitro Assays for Indole Alkaloids
Assay TypeBiological ActivityEndpoint MeasuredKey AdvantagesCommon Pitfalls & Considerations
MTT/MTS Assay Anticancer/CytotoxicityCell metabolic activity (viability)High-throughput, inexpensive, well-establishedIndirect measure of cell death, interference from colored compounds
Broth Microdilution AntimicrobialMinimum Inhibitory Concentration (MIC)Quantitative, standardized, determines bacteriostatic/bactericidal potentialMedia composition can affect results, biofilm formation not assessed
Radioligand Binding Assay NeuropharmacologyReceptor affinity (Kd) and density (Bmax)Highly sensitive and specific for receptor interactionsRequires radioactive materials, does not measure functional response (agonist/antagonist)
Enzyme Inhibition Assay (e.g., COX-2) Anti-inflammatoryEnzyme activity (e.g., IC50)Direct measure of target engagement, useful for mechanism of action studiesRequires purified enzyme, may not reflect cellular context
Cell Cycle Analysis (Flow Cytometry) AnticancerDistribution of cells in G0/G1, S, G2/M phases; apoptosis (sub-G1 peak)Provides mechanistic insight into antiproliferative effectsRequires specialized equipment, can be time-consuming
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of an indole alkaloid on a cancer cell line, a crucial first step in anticancer drug discovery.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indole alkaloid.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A-549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Indole alkaloid stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole alkaloid in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2. The incubation time is critical and should be based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the percentage of viability against the log concentration of the alkaloid and use non-linear regression to determine the IC50 value.[9]

Part II: The Organismal Context - In Vivo Evaluation

In vivo studies are indispensable for evaluating the therapeutic potential of a compound in a whole, living system.[10] They provide critical information on pharmacokinetics (how the body affects the drug), pharmacodynamics (how the drug affects the body), efficacy, and safety that cannot be obtained from in vitro models.[4][5]

Workflow for an In Vivo Antitumor Efficacy Study

This workflow illustrates the critical steps in assessing an indole alkaloid's anticancer activity in a preclinical mouse model.

InVivo_Workflow cluster_prep Phase 1: Preparation & Model Development cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Select Relevant Animal Model (e.g., Xenograft in Nude Mice) B Determine Dosing Regimen (Route, Dose, Frequency) Based on MTD Studies A->B C Implant Tumor Cells (e.g., Subcutaneous Injection) B->C D Monitor Tumor Growth to Predetermined Size C->D E Randomize Animals into Control and Treatment Groups D->E F Administer Indole Alkaloid or Vehicle Control E->F G Monitor Key Endpoints: - Tumor Volume - Body Weight - Clinical Signs F->G H Euthanize Animals at Study Endpoint G->H I Excise Tumors for Weight & Histopathology H->I J Collect Blood/Tissues for PK and Biomarker Analysis H->J K Statistical Analysis of Data I->K J->K

Caption: Workflow for an in vivo antitumor study.

Causality in Model Selection

The choice of animal model is a critical decision that dictates the relevance of the results.[10] For anticancer studies, a subcutaneous xenograft model, where human cancer cells are implanted under the skin of an immunodeficient mouse, is common. Its value lies in its simplicity and ease of monitoring tumor growth. However, it fails to replicate the tumor microenvironment and metastatic processes. An orthotopic model, where tumor cells are implanted in the corresponding organ (e.g., breast cancer cells in the mammary fat pad), offers higher physiological relevance but is technically more demanding. The choice must be justified based on the specific scientific question being asked.

Part III: The Bridge - Forging the In Vitro-In Vivo Link

The central challenge in drug development is navigating the discrepancies between in vitro potency and in vivo efficacy. A compound can be highly active in an assay but fail in an animal model for numerous reasons.[4][11]

Factors Confounding In Vitro-In Vivo Correlation

IVIVC_Factors cluster_ADME Pharmacokinetics (ADME) cluster_Physiology Physiological Factors cluster_InVitro In Vitro Artifacts center In Vitro-In Vivo Disconnect Absorption Poor Absorption Absorption->center Distribution Tissue Distribution Distribution->center Metabolism Rapid Metabolism (e.g., by CYPs) Metabolism->center Excretion Fast Excretion Excretion->center Immune Immune System Response Immune->center Protein Plasma Protein Binding Protein->center Transporters Drug Efflux (e.g., P-glycoprotein) Transporters->center Solubility Poor Solubility Solubility->center Nonspecific Nonspecific Activity (e.g., Surfactant Effects) Nonspecific->center

Caption: Key factors causing in vitro-in vivo discrepancies.

Understanding these factors is key. For example, many indole alkaloids are substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to rapid metabolism and low bioavailability in vivo, despite potent in vitro activity.[12] Similarly, high plasma protein binding can sequester the alkaloid, rendering it unavailable to act on its target tissue.

Case Study: Cross-Validation of Antimalarial and Anticancer Indole Alkaloids

Examining data where both in vitro and in vivo studies have been performed on the same compounds provides invaluable insight.

Table 1: Comparative Activity of Indole Alkaloids

Indole AlkaloidIn Vitro AssayIn Vitro Potency (IC50)In Vivo ModelIn Vivo EfficacySource(s)
Ellipticine P. falciparum K1 strain0.81 µMP. berghei-infected miceHighly active at 50 mg/kg/day (oral)[13][14]
Olivacine P. falciparum K1 strain1.2 µMP. berghei-infected miceModerately active at 100 mg/kg/day[13][14]
Neocryptolepine Analog 1 Ehrlich Ascites Carcinoma (EAC) cellsStronger than reference drugEAC solid tumor in miceRemarkable decrease in tumor volume[2][15][16]
Geissolosimine P. falciparum D10 strain0.55 µg/mL (0.96 µM)N/A (Predicted as promising lead)N/A[13][17]

This table demonstrates a successful correlation for ellipticine, where potent in vitro antiplasmodial activity translated to high in vivo efficacy.[13][14] In contrast, olivacine required a much higher dose in vivo to show activity, suggesting potential pharmacokinetic limitations despite good in vitro potency.[13][14] The neocryptolepine analogs show a positive qualitative correlation, where strong in vitro cytotoxicity was followed by significant in vivo tumor reduction.[2][15][16] Geissolosimine represents the common starting point: a potent in vitro hit that now requires in vivo validation to determine its true therapeutic potential.[13][17]

Conclusion and Future Perspectives

The cross-validation of in vitro and in vivo studies is not merely a procedural step but a foundational principle of successful drug discovery. For indole alkaloids, a class of compounds with complex structures and diverse biological activities, this process is paramount. The disconnect between the simplified in vitro environment and the complex in vivo reality is the primary source of translational failure.[4][11]

As scientists, our role is to bridge this divide through rational experimental design, a deep understanding of the underlying biological and chemical principles, and a commitment to rigorous, data-driven correlation. The future lies in enhancing our predictive capabilities. The rise of in silico ADMET modeling can pre-emptively flag compounds with poor pharmacokinetic properties, saving valuable time and resources.[12] Furthermore, advanced in vitro systems, such as 3D organoids and microfluidic "organ-on-a-chip" technologies, promise to better replicate the physiological complexity of living tissues, thereby improving the predictive power of our preclinical models and accelerating the development of the next generation of indole alkaloid-based medicines.

References

A Comparative Spectroscopic Guide to 5-Ethylindole-3-carbaldehyde and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of 5-Ethylindole-3-carbaldehyde and its positional isomers (4-ethyl, 6-ethyl, and 7-ethyl derivatives). As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to distinguish between these closely related compounds using routine spectroscopic techniques.

The differentiation of these isomers is a non-trivial analytical challenge due to their identical molecular weight and elemental composition. However, subtle electronic and steric differences imparted by the position of the ethyl group on the indole ring give rise to unique spectroscopic fingerprints. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental and predicted data to facilitate unambiguous identification.

The Importance of Isomer Differentiation in Drug Discovery

Indole-3-carbaldehyde and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The specific substitution pattern on the indole nucleus is critical in defining the molecule's interaction with biological targets. For instance, the placement of a substituent can alter the molecule's ability to form key hydrogen bonds, its lipophilicity, and its overall shape, thereby influencing its efficacy and selectivity as a potential therapeutic agent. Consequently, robust analytical methods to confirm the isomeric identity of synthetic intermediates and final compounds are indispensable in any drug discovery program.

Molecular Structures of the Isomers

The isomers under consideration are all derivatives of indole-3-carbaldehyde, with an ethyl group substituted at positions 4, 5, 6, or 7 of the benzene ring portion of the indole nucleus.

Figure 1. Molecular structures of the ethylindole-3-carbaldehyde isomers.

¹H NMR Spectroscopy: A Powerful Tool for Isomer Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most informative technique for distinguishing between these isomers. The chemical shift and coupling patterns of the aromatic protons are highly sensitive to the position of the ethyl substituent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts for the aromatic and key aliphatic protons of the four isomers. These predictions were generated using established NMR prediction algorithms and serve as a guide for spectral interpretation.[2][3]

Proton 4-Ethylindole-3-carbaldehyde (Predicted) This compound (Predicted) 6-Ethylindole-3-carbaldehyde (Predicted) 7-Ethylindole-3-carbaldehyde (Predicted)
NH ~8.3-8.8 ppm (br s)~8.3-8.8 ppm (br s)~8.3-8.8 ppm (br s)~8.3-8.8 ppm (br s)
CHO ~10.0 ppm (s)~10.0 ppm (s)~10.0 ppm (s)~10.0 ppm (s)
H-2 ~8.2 ppm (s)~8.2 ppm (s)~8.2 ppm (s)~8.2 ppm (s)
H-4 -~8.1 ppm (s)~8.2 ppm (d)~8.2 ppm (d)
H-5 ~7.2 ppm (d)-~7.1 ppm (dd)~7.2 ppm (t)
H-6 ~7.3 ppm (t)~7.4 ppm (d)-~7.1 ppm (d)
H-7 ~7.1 ppm (d)~7.4 ppm (d)~7.6 ppm (s)-
-CH₂- ~2.8 ppm (q)~2.8 ppm (q)~2.8 ppm (q)~2.9 ppm (q)
-CH₃ ~1.3 ppm (t)~1.3 ppm (t)~1.3 ppm (t)~1.4 ppm (t)

Expert Interpretation:

  • Aromatic Region: The key to distinguishing the isomers lies in the aromatic region (approximately 7.0-8.5 ppm).

    • 4-Ethyl Isomer: Will show a characteristic AMX spin system for the three adjacent aromatic protons (H-5, H-6, and H-7).

    • 5-Ethyl Isomer: Will display two doublets for H-6 and H-7, and a singlet for H-4.

    • 6-Ethyl Isomer: Will exhibit two doublets for H-4 and H-5, and a singlet for H-7.

    • 7-Ethyl Isomer: Will show a triplet for H-5 and two doublets for H-4 and H-6.

  • Aldehyde and NH Protons: The aldehyde proton (CHO) will appear as a sharp singlet downfield (~10.0 ppm), while the indole NH proton will be a broad singlet further downfield. Their positions are less sensitive to the ethyl group's location.

  • Ethyl Group Protons: The ethyl group will consistently show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts being relatively similar across the isomers.

Figure 2. Predicted ¹H NMR aromatic coupling patterns.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, confirming the number of unique carbon environments and offering insights into the electronic effects of the substituent.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each unique carbon.

Predicted ¹³C NMR Data and Interpretation
Carbon 4-Ethylindole-3-carbaldehyde (Predicted) This compound (Predicted) 6-Ethylindole-3-carbaldehyde (Predicted) 7-Ethylindole-3-carbaldehyde (Predicted)
C=O ~185 ppm~185 ppm~185 ppm~185 ppm
C-2 ~138 ppm~138 ppm~138 ppm~138 ppm
C-3 ~118 ppm~118 ppm~118 ppm~118 ppm
C-3a ~125 ppm~125 ppm~125 ppm~125 ppm
C-4 ~130 ppm~122 ppm~121 ppm~119 ppm
C-5 ~123 ppm~138 ppm~123 ppm~123 ppm
C-6 ~121 ppm~125 ppm~138 ppm~121 ppm
C-7 ~111 ppm~112 ppm~112 ppm~129 ppm
C-7a ~136 ppm~136 ppm~136 ppm~135 ppm
-CH₂- ~25 ppm~28 ppm~28 ppm~25 ppm
-CH₃ ~16 ppm~16 ppm~16 ppm~15 ppm

Expert Interpretation:

  • Carbonyl and Pyrrole Ring Carbons: The chemical shifts of the carbonyl carbon (C=O) and the carbons of the pyrrole ring (C-2, C-3, C-3a, and C-7a) are relatively insensitive to the position of the ethyl group on the benzene ring.

  • Benzene Ring Carbons: The most significant variations are observed in the chemical shifts of the benzene ring carbons. The carbon directly attached to the ethyl group will be significantly shifted downfield due to the inductive effect of the alkyl group. The positions of the other aromatic carbons will also be perturbed in a predictable manner based on the substituent effects. By comparing the observed chemical shifts with the predicted values, one can confidently assign the isomeric structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it may not be the primary tool for distinguishing between these isomers, it serves as a valuable quality control check.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CHCl₃).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorptions and Interpretation
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Medium, broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-2975Medium
C=O Stretch (Aldehyde)1650-1680Strong
C=C Stretch (Aromatic)1450-1600Medium to strong
C-H Bend (out-of-plane)700-900Strong

Expert Interpretation:

All four isomers will exhibit characteristic absorptions for the N-H, aromatic C-H, aliphatic C-H, and aldehyde C=O stretching vibrations. The most informative region for distinguishing isomers, albeit subtly, is the C-H out-of-plane bending region (700-900 cm⁻¹). The pattern of absorption bands in this region is dependent on the substitution pattern of the benzene ring. For example, a 1,2,4-trisubstituted benzene ring (as in the 5- and 6-ethyl isomers) will have a different pattern compared to a 1,2,3-trisubstituted ring (as in the 4- and 7-ethyl isomers). However, these differences can be subtle and may require comparison with reference spectra for confident assignment.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS and provides rich fragmentation information. Electrospray Ionization (ESI) is typically used for LC-MS and often yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectral Data and Interpretation
  • Molecular Ion: All four isomers will have the same molecular weight (173.22 g/mol ) and will show a molecular ion peak (M⁺) at m/z 173 in an EI spectrum, or a protonated molecular ion ([M+H]⁺) at m/z 174 in an ESI spectrum.

  • Fragmentation: The primary fragmentation pathway upon electron ionization is expected to be the loss of a hydrogen atom to form a stable acylium ion at m/z 172. Another significant fragmentation is the loss of the ethyl group (C₂H₅•), resulting in a fragment at m/z 144. While the major fragments will be common to all isomers, the relative intensities of these fragments may show minor variations that could be used for differentiation, especially when analyzed by a skilled mass spectrometrist with access to a library of reference spectra.

M [M]⁺˙ m/z 173 M_minus_H [M-H]⁺ m/z 172 M->M_minus_H - H• M_minus_C2H5 [M-C₂H₅]⁺ m/z 144 M->M_minus_C2H5 - C₂H₅•

Figure 3. Common fragmentation pathways in EI-MS.

Conclusion

The unambiguous identification of this compound and its positional isomers is a critical step in ensuring the quality and reliability of research in drug discovery and development. While all standard spectroscopic techniques contribute to the characterization, ¹H NMR spectroscopy stands out as the most definitive method for differentiation , owing to the unique chemical shifts and coupling patterns of the aromatic protons for each isomer. ¹³C NMR provides valuable confirmation of the carbon framework. IR spectroscopy and Mass Spectrometry are excellent for confirming functional groups and molecular weight, respectively, and can offer subtle clues for isomeric distinction. By employing a multi-technique approach and carefully interpreting the spectral data, researchers can confidently establish the identity and purity of their synthesized compounds, paving the way for meaningful and reproducible biological evaluation.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of purity for a synthesized active pharmaceutical ingredient (API) or a key intermediate like 5-Ethylindole-3-carbaldehyde is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific data. The presence of even minute quantities of impurities can lead to erroneous biological assay results, unpredictable side effects in preclinical studies, and significant hurdles in regulatory approval. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, grounded in the principles of scientific integrity and validated through practical, field-proven insights.

The Criticality of Purity for this compound

This compound, a derivative of the indole scaffold, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities of indole-based molecules.[1] Its utility as a precursor for more complex therapeutic agents necessitates a stringent purity profile. The common route to its synthesis, the Vilsmeier-Haack reaction, while efficient, is not without the potential for side reactions and incomplete conversions.[2] This can introduce a range of impurities that must be identified and quantified.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Material: Residual 5-ethylindole.

  • Positional Isomers: Although the Vilsmeier-Haack reaction is generally regioselective for the C3 position of indoles, minor amounts of other formylated isomers could be present.

  • By-products from the Vilsmeier Reagent: Residual N,N-dimethylformamide (DMF) and phosphorus oxychloride hydrolysis products.

  • Degradation Products: Indole derivatives can be sensitive to light, air, and extreme pH, leading to oxidative or polymeric impurities.

This guide will dissect a multi-pronged analytical approach, leveraging the strengths of various techniques to build a cohesive and self-validating purity assessment workflow.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed to ensure all potential impurities are detected.

Technique Principle Primary Use Case Advantages Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity determination and impurity profiling.High resolution, high sensitivity, excellent reproducibility, applicable to non-volatile and thermally labile compounds.Requires method development, higher cost per sample than TLC.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass spectrometric detection.Identification and quantification of volatile and semi-volatile impurities.Excellent for volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds without derivatization.
TLC Differential migration on a solid stationary phase with a liquid mobile phase.Rapid, qualitative assessment of reaction progress and preliminary purity check.Simple, fast, low cost.Low resolution, not quantitative, less sensitive than HPLC.
Melting Point Determination of the temperature range over which a solid melts.Rapid assessment of overall purity.Fast, simple, inexpensive.Insensitive to small amounts of impurities, not suitable for amorphous solids or oils.
Spectroscopy (NMR, IR, MS) Interaction of molecules with electromagnetic radiation or ionization.Structural confirmation and identification of the main component and impurities.Provides detailed structural information.Not inherently quantitative for purity without an internal standard (qNMR).
Elemental Analysis Combustion of the compound to determine the percentage of C, H, and N.Confirmation of elemental composition and overall purity.Provides fundamental confirmation of the molecular formula.Insensitive to impurities with similar elemental composition.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

For non-volatile, polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is the cornerstone of quantitative purity analysis.[3] Its high resolving power allows for the separation of the main peak from closely related impurities, enabling accurate quantification.

The "Why": Causality in Method Design

The choice of a C18 column is predicated on the non-polar nature of the stationary phase, which effectively retains the moderately polar this compound and allows for separation based on subtle differences in hydrophobicity among the analyte and its potential impurities. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. UV detection is ideal, as the indole ring possesses a strong chromophore.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, to improve peak shape)

  • This compound reference standard (of known purity)

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare a stock solution of the synthesized sample at 1.0 mg/mL in acetonitrile.

    • From the stock solutions, prepare working solutions of both the standard and sample at approximately 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • UV detection wavelength: 254 nm.

    • Gradient program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B (equilibration)

  • Data Analysis:

    • Inject a blank (mobile phase), followed by the reference standard, and then the synthesized sample.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the purity of the synthesized sample using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Data: HPLC Purity Analysis
Sample Retention Time (min) Peak Area % Area
Synthesized Lot A
Impurity 14.215,0000.5%
This compound15.82,970,00099.0%
Impurity 218.115,0000.5%
Reference Standard
This compound15.83,000,000>99.9%

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be easily detected by HPLC.[4] This is particularly relevant for residual solvents or volatile by-products from the synthesis.

The "Why": Causality in Method Design

Given that this compound has a moderate boiling point, GC-MS is a viable technique. The use of a mass spectrometer as a detector provides an extra dimension of data, allowing for the tentative identification of unknown impurities based on their mass fragmentation patterns.

Experimental Protocol: GC-MS Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or HP-5ms).

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Dissolve the synthesized sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Mass range: 40-500 m/z.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for peaks other than the main component.

    • Examine the mass spectrum of each impurity peak and compare it to a library (e.g., NIST) for tentative identification.

Spectroscopic and Other Confirmatory Techniques

While chromatographic techniques are excellent for separating and quantifying impurities, spectroscopic methods are indispensable for confirming the identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.[5][6] The spectra of a pure sample should show the expected signals with the correct chemical shifts, multiplicities, and integrations. The presence of unexpected signals can indicate impurities.

Expected ¹H NMR Signals (Illustrative, based on similar compounds):

  • Aldehyde proton (CHO): ~10.0 ppm (singlet)

  • Indole N-H proton: ~8.5-9.0 ppm (broad singlet)

  • Aromatic protons: ~7.0-8.0 ppm

  • Ethyl group protons (CH₂ and CH₃): quartet and triplet in the aliphatic region.

Expected ¹³C NMR Signals (Illustrative, based on similar compounds):

  • Carbonyl carbon (C=O): ~185 ppm

  • Aromatic and heterocyclic carbons: ~110-140 ppm

  • Ethyl group carbons: in the aliphatic region.

Melting Point Analysis

A sharp melting point range is a good indicator of high purity for a crystalline solid.[7][8] Impurities tend to broaden and depress the melting point.

Procedure:

  • Place a small amount of the dried, synthesized this compound in a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range from the first appearance of liquid to the complete melting of the solid.

  • Compare the observed melting point to the literature value for the pure compound. A broad range (e.g., > 2 °C) suggests the presence of impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the calculated theoretical values for the molecular formula of this compound (C₁₁H₁₁NO).

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative & Structural Analysis cluster_decision Final Decision Synth Synthesized This compound TLC TLC Analysis (Qualitative) Synth->TLC Fast Screen MP Melting Point Analysis Synth->MP Purity Indicator HPLC HPLC Purity (>99%?) TLC->HPLC MP->HPLC GCMS GC-MS for Volatiles HPLC->GCMS Orthogonal Check NMR NMR Spectroscopy (Structural ID) HPLC->NMR Confirm Structure Pass Pure: Release for Further Use HPLC->Pass Purity > 99% Fail Impure: Further Purification Needed HPLC->Fail Purity < 99% GCMS->Fail Volatile Impurities Detected EA Elemental Analysis (Compositional ID) NMR->EA Confirm Formula EA->Pass Purity Confirmed

Caption: A comprehensive workflow for the purity assessment of this compound.

Logical Decision Flow for Purity Confirmation

Decision_Flow decision decision pass pass fail fail start Start Purity Assessment tlc_mp TLC: Single Spot? MP: Sharp Range? start->tlc_mp hplc HPLC Purity > 99%? tlc_mp->hplc Yes repurify Repurify Sample tlc_mp->repurify No nmr NMR Spectrum Matches Reference? hplc->nmr Yes hplc->repurify No gcms Absence of Volatile Impurities in GC-MS? nmr->gcms Yes nmr->repurify No ea Elemental Analysis within ±0.4%? gcms->ea Yes gcms->repurify No final_pass Compound is Pure ea->final_pass Yes ea->repurify No

Caption: A decision-making flowchart for confirming the purity of synthesized this compound.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that demands a thoughtful and rigorous analytical strategy. While HPLC stands as the primary tool for quantitative analysis, its findings must be corroborated by orthogonal methods such as GC-MS for volatile impurities and spectroscopic techniques for structural confirmation. This integrated approach, combining both qualitative and quantitative data, provides the necessary confidence in the quality of the synthesized material, ensuring the integrity of subsequent research and development activities. By understanding the "why" behind each experimental choice and adhering to validated protocols, researchers can establish a self-validating system for purity assessment that upholds the highest standards of scientific integrity.

References

Safety Operating Guide

Personal protective equipment for handling 5-Ethylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Ethylindole-3-carbaldehyde

Understanding the Hazards

Based on data from related indole compounds, this compound should be handled as a substance that is potentially hazardous. Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some related chemicals are also classified as harmful if swallowed and toxic in contact with skin.[5][6][7][8] Therefore, a cautious approach is paramount.

Anticipated Hazard Statements:

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3][9]

  • Harmful if swallowed.[5][6][8]

  • Toxic in contact with skin.[5][6][7]

  • Very toxic to aquatic life.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical safety goggles.[10][11] A face shield should be worn over safety glasses if there is a splash hazard.[12][13]Disposable nitrile gloves.[12][13] Inspect for tears or holes before use.[7]Fully buttoned laboratory coat.[12]Not generally required if handled in a certified chemical fume hood.
Running reactions and workup procedures Chemical safety goggles and a face shield.[12][13]Disposable nitrile gloves. Change gloves immediately if contaminated.[10]Chemical-resistant apron over a laboratory coat.Not generally required if handled in a certified chemical fume hood.
Handling of dry powder (outside a fume hood) Chemical safety goggles and a face shield.[12][13]Disposable nitrile gloves.Laboratory coat.A NIOSH-approved respirator with a particulate filter is recommended.[10][14]
Accidental spill cleanup Chemical safety goggles and a face shield.[12][13]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).[11]Chemical-resistant suit or coveralls.[14]A NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges.[14][15]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Before handling any chemicals Weigh Compound Weigh Compound Don PPE->Weigh Compound Enter fume hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Reaction Perform Reaction Prepare Solution->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Work-up Work-up Quench Reaction->Work-up Decontaminate Glassware Decontaminate Glassware Work-up->Decontaminate Glassware Segregate Waste Segregate Waste Work-up->Segregate Waste Generate waste Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Store Waste Label Waste Container->Store Waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before you begin, ensure you have read and understood the Safety Data Sheets for all chemicals you will be using.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[8][9]

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When handling the solid, avoid generating dust.[7][9][16]

    • Use a spatula to transfer the solid and weigh it on a tared weigh boat inside the fume hood.

    • Slowly add the solid to your solvent of choice.

    • If heating the reaction, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Experiment Cleanup:

    • After the reaction is complete, allow the mixture to cool to room temperature before work-up.

    • Quench the reaction carefully, especially if reactive reagents were used.

    • Decontaminate all glassware that has come into contact with this compound by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.

    • Properly doff your PPE, removing gloves last using the appropriate technique to avoid skin contact.[7]

    • Wash your hands thoroughly with soap and water after handling the compound.[2][5][10]

Disposal Plan

All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be disposed of as hazardous waste.

  • Segregation:

    • Collect all liquid waste containing the compound in a dedicated, labeled, and sealed container.

    • Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected in a separate, clearly labeled, sealed plastic bag or container.[17]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.

    • Do not pour any waste containing this compound down the drain.[5][6][7][16]

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8][9] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[2]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][9] Seek immediate medical attention.[2]

  • If inhaled: Move the individual to fresh air.[2][9] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water.[5][8] Seek immediate medical attention.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylindole-3-carbaldehyde
Reactant of Route 2
5-Ethylindole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.